molecular formula C6H4BrI B155775 1-Bromo-2-iodobenzene CAS No. 583-55-1

1-Bromo-2-iodobenzene

Cat. No.: B155775
CAS No.: 583-55-1
M. Wt: 282.9 g/mol
InChI Key: OIRHKGBNGGSCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-iodobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrI and its molecular weight is 282.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRHKGBNGGSCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060394
Record name Benzene, 1-bromo-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-iodobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19325
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

583-55-1
Record name 1-Bromo-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-2-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-bromo-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromo-2-iodobenzene, a key organohalogen compound utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring two different halogen atoms on adjacent carbons of a benzene (B151609) ring, allows for selective functionalization in cross-coupling reactions.[2]

Synthesis of this compound via the Sandmeyer Reaction

The most common and reliable method for the synthesis of this compound is the Sandmeyer reaction.[3] This multi-step process begins with the diazotization of 2-bromoaniline (B46623), followed by the substitution of the diazonium group with iodine.[4]

The overall reaction scheme is as follows:

Step 1: Diazotization of 2-Bromoaniline 2-bromoaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the 2-bromobenzenediazonium salt.[5] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[4]

Step 2: Iodination The freshly prepared 2-bromobenzenediazonium salt is then reacted with a solution of potassium iodide (KI).[4] In this step, the diazonium group is replaced by an iodine atom, leading to the formation of this compound and the evolution of nitrogen gas.[5] While many Sandmeyer reactions require a copper(I) catalyst, the iodination step with potassium iodide can often proceed without it.[6]

Experimental Protocol:

The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromoaniline172.0317.2 g0.1
Concentrated HCl36.4625 mL~0.3
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0018.3 g0.11
Diethyl Ether74.12As needed-
3 M Sodium Hydroxide (B78521)40.00As needed-
Anhydrous Sodium Sulfate142.04As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Diazotization:

    • In the 500 mL three-necked flask, dissolve 17.2 g (0.1 mol) of 2-bromoaniline in 100 mL of water and 25 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the 2-bromoaniline solution, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution with continuous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of 3 M sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with 50 mL of water.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Isolation A 2-Bromoaniline in HCl(aq) C 2-Bromobenzenediazonium Salt Solution (0-5 °C) A->C Add dropwise B NaNO2(aq) B->C E Reaction Mixture C->E Add slowly D KI(aq) D->E F Extraction with Diethyl Ether E->F G Washing & Drying F->G H Evaporation G->H I Crude this compound H->I

Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or vacuum distillation.

Purification by Recrystallization

Recrystallization is a technique used to purify solids. The crude solid is dissolved in a hot solvent and then allowed to cool slowly, during which the pure compound crystallizes out, leaving impurities in the solution.[7]

Experimental Protocol:

  • Solvent Selection: Methanol (B129727) is a suitable solvent for the recrystallization of similar bromo-iodo-aromatic compounds.[8]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot methanol (approximately 5-10 mL per gram of crude product).[8]

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol.

    • Dry the crystals to obtain pure this compound.

Purification by Vacuum Distillation

For liquid crude products or as an alternative to recrystallization, vacuum distillation is an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition at high temperatures.

Experimental Protocol:

  • Apparatus: Set up a standard vacuum distillation apparatus.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Apply a vacuum and gently heat the flask.

    • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is reported as 120-121 °C at 15 mmHg.[9]

Purification Workflow:

Purification_Workflow Crude Crude this compound Choice Physical State? Crude->Choice Recrystallization Recrystallization from Methanol Choice->Recrystallization Solid Distillation Vacuum Distillation (120-121 °C @ 15 mmHg) Choice->Distillation Liquid/Oil Pure_Solid Pure Crystalline This compound Recrystallization->Pure_Solid Pure_Liquid Pure Liquid This compound Distillation->Pure_Liquid

Decision workflow for the purification of this compound.

Data Summary

Physical and Spectroscopic Data of this compound:

PropertyValue
Molecular Formula C₆H₄BrI
Molar Mass 282.90 g/mol
Appearance Clear yellow liquid or low melting solid[10]
Melting Point 9-10 °C[9]
Boiling Point 120-121 °C at 15 mmHg[9]
Density 2.203 g/mL at 25 °C[11]
¹H NMR (CDCl₃, ppm) δ 7.84 (d), 7.60 (t), 7.18 (t), 6.98 (d)[12]

Safety Considerations

  • 2-Bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.[4]

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before commencing any experimental work.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2-iodobenzene, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 583-55-1, Molecular Formula: C₆H₄BrI, Molecular Weight: 282.90 g/mol ).[1][2]

¹H NMR Spectroscopic Data

ParameterValueReference SolventSpectrometer Frequency
Chemical Shift δ (ppm)7.84 (d)CDCl₃89.56 MHz
7.60 (t)
7.18 (t)
6.98 (d)
Chemical Shift δ (ppm)7.79 (d)CCl₄300 MHz
7.55 (d)
7.13 (t)
6.91 (t)
Coupling Constant J (Hz)J(A,B) = 7.98CCl₄300 MHz
J(A,C) = 1.53
J(B,C) = 7.37
J(B,D) = 1.62
J(C,D) = 7.94

Data sourced from ChemicalBook.[3]

¹³C NMR Spectroscopic Data

ParameterValue (ppm)
Chemical Shift δ140.9
132.0
129.1
128.8
125.1
100.5

Note: Specific peak assignments for ¹³C NMR can vary based on the solvent and experimental conditions. Data on ¹³C NMR is available but may require access to specialized databases.[1][4]

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Interpretation
~3060Aromatic C-H stretch
~1560, 1460, 1430Aromatic C=C ring stretch
~1010C-Br stretch
~750Ortho-disubstituted benzene (B151609) C-H out-of-plane bend

Note: The fingerprint region (below 1500 cm⁻¹) contains complex absorptions unique to the molecule's structure.[5] IR data is available from sources like the NIST WebBook.[2][6]

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretationRelative Intensity
282/284Molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotopes (⁷⁹Br and ⁸¹Br)High
203/205Loss of I (-127)Moderate
155Loss of Br (-79/81)High
76Phenyl fragment [C₆H₄]⁺High

Note: The presence of bromine's isotopic pattern is a key identifier. The mass spectrum is available from the NIST WebBook.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

  • Sample Preparation : For ¹H NMR, accurately weigh 5-20 mg of this compound.[8] For ¹³C NMR, a higher concentration of 20-50 mg may be needed.[8]

  • Solvent Selection : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄), in a clean vial.[3][8] Deuterated solvents are used to avoid overwhelming the sample's proton signals.[9]

  • Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[8]

  • Data Acquisition : Place the NMR tube into the spectrometer's probe. The instrument subjects the sample to a strong magnetic field and a range of radio frequencies.[9] Standard acquisition parameters for ¹H and ¹³C NMR of aromatic compounds are then used.[10] The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum.

  • Sample Preparation : Dissolve a small amount (around 50 mg) of this compound, which is a low-melting solid or liquid, in a few drops of a volatile solvent like methylene (B1212753) chloride.[1][11]

  • Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[12] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[11] The instrument passes a beam of infrared light through the sample, and a detector measures the amount of light absorbed at each frequency.[13] The resulting data is processed to generate the IR spectrum.

  • Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[14]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam.[14] This process, known as electron ionization (EI), knocks an electron off the molecule to form a radical cation (the molecular ion).[14]

  • Mass Analysis : The newly formed ions are accelerated by an electric field and then deflected by a magnetic field.[14] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[15]

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[15]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Identification of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Crystal Structure of 1-Bromo-2-iodobenzene: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 1-Bromo-2-iodobenzene. Following a comprehensive search of publicly available crystallographic databases and scientific literature, it must be noted that as of the date of this document, the specific crystal structure of this compound has not been experimentally determined and reported.

To provide valuable comparative insights for researchers in the field, this guide presents a detailed analysis of the crystal structure of a closely related isomer, 1-Bromo-4-iodobenzene . The methodologies and data presentation for this isomer serve as a representative example of the characterization of bromo-iodinated benzene (B151609) derivatives.

Comparative Crystal Structure Analysis: 1-Bromo-4-iodobenzene

The crystal structure of 1-Bromo-4-iodobenzene has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 1-Bromo-4-iodobenzene.[1]

ParameterValue
Chemical FormulaC₆H₄BrI
Formula Weight282.90 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1704(6)
b (Å)5.8242(8)
c (Å)14.929(2)
β (°)97.315(5)
Volume (ų)359.67(9)
Z2
Temperature (K)200
R_gt(F)0.0303
wR_ref(F²)0.0982
Atomic Coordinates and Displacement Parameters

The positions of the atoms within the unit cell and their displacement parameters provide a detailed picture of the molecular arrangement.

(Note: A complete list of atomic coordinates and anisotropic displacement parameters is typically provided in the full crystallographic information file (CIF), which was not available in the immediate search results. The data presented here is based on the published article.)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1-Bromo-4-iodobenzene was achieved through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.

Crystal Growth

Single crystals of 1-Bromo-4-iodobenzene suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in acetone.[1]

Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 200 K during data collection to minimize thermal vibrations. X-ray data were collected using a Bruker APEX2 diffractometer.[1]

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F². The software package SHELX was likely used for this purpose.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection X-ray Diffraction cluster_data_processing Structure Determination cluster_analysis Analysis & Validation start Start: Compound Synthesis/Purification crystal_growth Crystal Growth (e.g., Slow Evaporation) start->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation visualization Visualization & Analysis (Bond Lengths, Angles) validation->visualization cif_deposition CIF Deposition (e.g., CCDC) visualization->cif_deposition end End: Final Crystal Structure cif_deposition->end

Experimental workflow for single-crystal X-ray diffraction.

While the crystal structure of this compound remains to be elucidated, the data and protocols for the related 1-Bromo-4-iodobenzene isomer provide a solid framework for understanding the crystallographic characteristics of this class of compounds. Further research is warranted to determine the specific solid-state structure of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-2-iodobenzene (CAS No. 583-55-1), a key organohalogen intermediate in organic synthesis. Understanding these properties is crucial for its application in the development of pharmaceuticals, agrochemicals, and advanced materials. This document outlines its solubility in various organic solvents, details its stability under different conditions, provides experimental protocols for property determination, and visualizes key chemical pathways.

Core Properties of this compound

This compound is a halogenated aromatic compound that is typically a clear yellow to light brown liquid or a low-melting solid at room temperature.[1][2][3] Its physical and chemical characteristics are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₄BrI[3]
Molecular Weight 282.90 g/mol [3]
Appearance Clear yellow liquid or low-melting solid[2][3]
Melting Point 9-10 °C (lit.) or 21 °C[2][4]
Boiling Point 120-121 °C at 15-20 hPa[2]
Density ~2.203 g/mL at 25 °C[2]
Refractive Index ~1.665[4]

Note on Melting Point: There is a discrepancy in the literature regarding the melting point, with some sources citing 53-56°C.[5] However, data from chemical suppliers and safety data sheets predominantly indicate a lower melting point, which is more consistent with its appearance as a liquid or low-melting solid at or near room temperature.[2][4]

Solubility Profile

This compound is a nonpolar compound, and its solubility is governed by the "like dissolves like" principle. It is generally soluble in a range of organic solvents but is sparingly soluble or immiscible in water.[5]

Qualitative Solubility

This compound is qualitatively reported to be soluble in the following organic solvents:

  • Ethanol[5]

  • Diethyl ether[5]

  • Chloroform[5]

  • Ethyl acetate

  • Toluene

It is reported as insoluble or not miscible in water.[2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of 1,2-Dichlorobenzene in Various Solvents (for estimation purposes)

SolventTemperature (°C)Solubility (g / 100 mL)Reference(s)
Water25~0.01[6]
EthanolAmbientReadily Soluble[6]
AcetoneAmbientReadily Soluble[6]
ChloroformAmbientReadily Soluble[6]

Note: "Readily Soluble" indicates high miscibility. Actual quantitative values would need to be determined experimentally.

Stability Profile

This compound is stable under standard ambient conditions in a closed container.[2] However, its stability is influenced by several factors, particularly light and the presence of strong oxidizing agents.

Table 2: Stability Summary of this compound

ConditionStability AssessmentReference(s)
Thermal Stability Stable under normal storage conditions. Thermal decomposition at high temperatures may generate toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.
Photostability Light-sensitive. Exposure to light, particularly UV radiation, can cause degradation. It is recommended to store the compound in a dark or amber container.
Chemical Compatibility Incompatible with strong oxidizing agents.[2]
Storage Recommendations Store in a cool, dry, well-ventilated area away from incompatible substances and protected from light. Some commercial preparations are stabilized with copper chips.

Logical Pathways and Mechanisms

Proposed Degradation Pathway

Given its sensitivity to light, the primary non-synthetic degradation pathway for this compound is likely photolysis. The carbon-iodine bond is significantly weaker than the carbon-bromine bond and is therefore more susceptible to homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species. These radicals can then participate in a variety of reactions, such as hydrogen abstraction from a solvent or dimerization.

G A This compound B Homolytic Cleavage of C-I Bond A->B Photolysis C 2-Bromophenyl Radical + Iodine Radical B->C D Degradation Products (e.g., Bromobenzene, Biphenyls) C->D Further Reactions (e.g., H-abstraction) E UV Light (hν) E->B

Caption: Proposed photolytic degradation pathway for this compound.

Role in Suzuki-Miyaura Cross-Coupling Reactions

A key application of this compound is in sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is more reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. This allows for a stepwise synthesis of complex biaryl compounds.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Aryl-Pd(II) Complex B->C D Transmetalation C->D E Diaryl-Pd(II) Complex D->E F Reductive Elimination E->F F->A P Coupled Product (Ar-R) F->P R1X This compound (Ar-I) R1X->B Selective C-I bond activation R2B Boronic Acid (R-B(OH)₂) + Base R2B->D

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Solubility by the Gravimetric Method

This protocol describes a standard method for quantifying the solubility of a compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Toluene, Ethyl Acetate)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporating dishes or beakers

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An excess of the liquid/solid should be visible to ensure saturation.

    • Accurately add a known volume (e.g., 10 mL) of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow any undissolved material to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette.

    • Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved micro-droplets or crystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a fume hood to allow the solvent to evaporate. This can be accelerated by a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature, well below the boiling point of this compound.

    • Once the solvent has completely evaporated, weigh the dish containing the solute residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Express the solubility in the desired units, such as g/100 mL or mol/L.

Protocol 2: Assessment of Photostability (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the stability of this compound under intense light conditions, as recommended by ICH guidelines.

Materials:

  • This compound

  • A suitable organic solvent in which the compound is soluble and which is photochemically stable (e.g., Acetonitrile).

  • Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV lamps).

  • Quartz cuvettes or vials.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Control samples wrapped in aluminum foil to serve as dark controls.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in Acetonitrile).

    • Transfer aliquots of this solution into transparent quartz vials.

    • Prepare identical "dark control" samples by wrapping the vials completely in aluminum foil.

  • Exposure:

    • Place the transparent and dark control vials in the photostability chamber.

    • Expose the samples to a controlled light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Maintain a constant temperature during the exposure.

  • Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from both the exposed and dark control vials.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

    • Monitor the chromatograms for any new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Compare the chromatograms of the light-exposed samples to the dark controls to distinguish between photolytic and thermal degradation.

    • Calculate the percentage of degradation of this compound over time.

    • If significant degradation is observed, further analysis using techniques like LC-MS can be employed to identify the structure of the degradation products.

G A Prepare Solution of This compound B Aliquot into Transparent & Dark Control Vials A->B C Expose to Light in Photostability Chamber B->C D Withdraw Samples at Time Intervals C->D E Analyze by HPLC-UV D->E F Compare Exposed vs. Dark Control & Quantify Degradation E->F

Caption: Experimental workflow for a photostability study.

References

1-Bromo-2-iodobenzene: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal information for 1-Bromo-2-iodobenzene (CAS No. 583-55-1), a key reagent in organic synthesis. The following sections detail the associated hazards, recommended procedures for safe use, and guidelines for proper waste management, ensuring the well-being of laboratory personnel and environmental protection.

Section 1: Chemical and Physical Properties

This compound is a yellow liquid with the molecular formula C₆H₄BrI.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueSource
Molecular Weight 282.90 g/mol [2][3]
Appearance Yellow liquid[1][4][5]
Melting Point 9 - 10 °C[1][4][6]
Boiling Point 120 - 121 °C at 20 hPa[1][4][6]
Density 2.203 g/mL at 25 °C[1][6]
Flash Point > 110 °C (> 230 °F)[1][4]
Solubility in Water Insoluble or difficult to mix[6][7]

Section 2: Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][4][8][9]

Hazard StatementGHS ClassificationSource
H315: Causes skin irritationSkin Irritation (Category 2)[2][8][10]
H319: Causes serious eye irritationEye Irritation (Category 2A)[2][8]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[2][4][8]

Note on Experimental Protocols: Specific experimental studies detailing the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from data on structurally similar compounds or from standardized in vitro and in vivo testing guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Section 3: Experimental Protocols for Hazard Assessment

For a chemical with the hazard profile of this compound, the following standardized OECD test guidelines would be relevant for assessing skin and eye irritation.

Skin Irritation Testing

The potential for skin irritation is typically evaluated using in vitro methods to reduce or replace animal testing.

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method : This is a widely accepted method for identifying irritant chemicals.[9][11]

    • Methodology :

      • A reconstructed human epidermis model, which mimics the upper layers of human skin, is used.[5]

      • The test chemical is applied directly to the surface of the tissue model.[5]

      • After a defined exposure period (e.g., 60 minutes), the chemical is removed by rinsing.[12]

      • The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[5]

      • Cell viability is assessed using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then extracted and quantified.[5][12]

      • A reduction in cell viability below 50% compared to negative controls indicates that the substance is an irritant.[5][9]

Eye Irritation Testing

A tiered approach is used for assessing eye irritation, starting with in vitro methods.

  • OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method : This ex vivo assay is used to identify substances that can cause severe eye damage.[6]

    • Methodology :

      • Bovine corneas are obtained as a by-product from abattoirs and mounted in a holder that separates the anterior and posterior chambers.[6][13]

      • The test substance is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes for liquids).[13][14]

      • Corneal opacity is measured using an opacitometer, which quantifies the amount of light that can pass through the cornea.[6]

      • Corneal permeability is determined by measuring the amount of sodium fluorescein (B123965) dye that passes through the full thickness of the cornea into the posterior chamber.[6]

      • An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the irritancy potential of the substance.[6][14]

  • OECD Test Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage : This is a completely acellular method.[10]

    • Methodology : This test is based on the principle that the ability of a chemical to cause eye irritation is related to its propensity to denature and damage corneal proteins.[10] The test chemical is applied to a macromolecular matrix, and the resulting changes in the matrix are measured to predict eye irritation potential.[10]

Note on Signaling Pathways: Detailed information on the specific signaling pathways activated by this compound leading to irritation is not available in the public domain. Such mechanistic studies are not commonly performed for chemical reagents of this type.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[15]

Personal Protective Equipment (PPE)
PPESpecificationSource
Eye/Face Protection Wear chemical safety goggles or a face shield. Goggles should conform to EU standard EN166 or OSHA's 29 CFR 1910.133.[3][7]
Skin Protection Wear appropriate protective gloves (e.g., Viton®, Nitrile rubber) and a lab coat or impervious clothing to prevent skin exposure. Gloves must be inspected before use and disposed of properly.[3][4][7]
Respiratory Protection If working outside a fume hood or if vapors/mists are generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]
General Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling.[7][8][10]

  • Avoid breathing vapors, mist, or gas.[3][9]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[7][8]

Section 5: First-Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 6: Storage and Stability

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible substances.[7] Keep the container tightly closed.[4][7][8] The substance is light-sensitive and should be stored protected from light.[4][7]

  • Stability : Stable under normal storage conditions.[4][7]

  • Incompatible Materials : Strong oxidizing agents.[4][7]

  • Hazardous Decomposition Products : Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[1][7]

Section 7: Accidental Release and Disposal

Accidental Release Measures
  • Evacuate Personnel : Ensure adequate ventilation and evacuate personnel to safe areas.[9]

  • Control Spills : Absorb the spill with an inert material such as dry sand, earth, or a universal binder.[7][15] Do not use combustible materials.

  • Collect Waste : Place the absorbed material into a suitable, closed, and labeled chemical waste container for disposal.[3][7]

  • Decontaminate : Clean the spill area thoroughly.

  • Prevent Environmental Contamination : Do not let the product enter drains.[3][9]

Disposal Guidelines
  • Waste Classification : This material should be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[15]

  • Disposal Method : Dispose of the contents and container to an approved waste disposal plant.[4][8] Do not empty into drains.[4][15][16] Contaminated packaging should be treated as unused product.[3]

Section 8: Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of this compound within a research environment, emphasizing key safety and decision-making points.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_planning 1. Planning & Preparation cluster_handling 2. Handling & Use cluster_spill 3. Emergency Response (Spill) cluster_disposal 4. Waste Management & Disposal A Review SDS and Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Transport to Fume Hood C->D E Perform Experiment D->E F Store Temporarily (Tightly Closed, Protected from Light) E->F If experiment is ongoing G Evacuate & Alert E->G Spill Occurs K Segregate Hazardous Waste E->K After experiment completion N Decontaminate Work Area & Remove PPE E->N If experiment is finished with no spills F->E Resume experiment H Don Appropriate PPE G->H I Contain & Absorb Spill H->I J Collect Waste I->J M Arrange for Professional Disposal J->M J->N L Label Waste Container K->L L->M M->N

Safe Handling Workflow Diagram

References

Theoretical Deep Dive into the Electronic Landscape of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 1-bromo-2-iodobenzene. The document outlines the computational methodologies employed in such studies and presents illustrative quantitative data to facilitate a deeper understanding of the molecule's electronic properties. This information is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where the electronic characteristics of a molecule dictate its reactivity and interaction with biological targets.[1]

Introduction to the Electronic Structure of this compound

This compound is a dihalogenated aromatic compound with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of two different halogen atoms, bromine and iodine, on the benzene (B151609) ring creates a unique electronic environment that influences its reactivity and potential for forming halogen bonds, which are of increasing interest in drug design.[2][3] Understanding the electronic structure, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, is paramount for predicting its chemical behavior and designing novel applications.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic properties of molecules like this compound.[2][3][4] These methods allow for the calculation of various electronic descriptors that provide insights into the molecule's stability, reactivity, and potential interaction sites.

Experimental Protocols: Computational Methodology

The following section details a typical computational protocol for investigating the electronic structure of this compound, based on established methods for similar halogenated aromatic compounds.[2][3]

2.1. Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[2][3][4]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[2][3]

  • Basis Set: A common basis set for such calculations is 6-31G(d,p), which provides a good description of the electron distribution for most atoms in organic molecules.[2][3] For molecules containing heavy atoms like iodine, more advanced basis sets that account for relativistic effects may be employed for higher accuracy.

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated using the same DFT method, functional, and basis set. These properties include:

  • Molecular Orbital Analysis: This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.[5] A smaller gap generally suggests higher reactivity.

  • Mulliken Population Analysis: This method is used to calculate the partial atomic charges on each atom in the molecule.[6] These charges provide insight into the distribution of electrons and can help identify electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for understanding intermolecular interactions, as it highlights regions of positive (electron-deficient) and negative (electron-rich) potential.

The following diagram illustrates the typical workflow for these computational studies.

Computational_Workflow Computational Workflow for Electronic Structure Analysis cluster_input Input cluster_calculation Computational Method cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (this compound) dft Density Functional Theory (DFT) - Functional: B3LYP - Basis Set: 6-31G(d,p) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry elec_prop->opt_geom mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) elec_prop->mo_analysis mulliken Mulliken Charges elec_prop->mulliken mep Molecular Electrostatic Potential elec_prop->mep

A typical computational workflow for electronic structure analysis.

Data Presentation: Illustrative Electronic Properties

Table 1: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap 5.7

Table 2: Illustrative Mulliken Atomic Charges

AtomCharge (a.u.)
C1 (-Br)0.10
C2 (-I)0.20
C3-0.15
C4-0.12
C5-0.13
C6-0.11
Br-0.05
I0.26
H30.05
H40.05
H50.05
H60.05

Interpretation and Significance of Electronic Properties

The calculated electronic properties provide valuable insights into the chemical nature of this compound.

  • HOMO and LUMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's excitability and chemical reactivity. A relatively large gap, as illustrated, suggests good kinetic stability.

  • Mulliken Charges: The distribution of partial charges indicates the polarity of the molecule. The illustrative data suggests that the carbon atom attached to the iodine has a more positive charge compared to the one attached to bromine, which can be attributed to the higher electronegativity of bromine. The iodine atom itself carries a partial positive charge, a phenomenon known as a "sigma-hole," which is crucial for halogen bonding interactions.

  • Molecular Electrostatic Potential: The MEP map would visually confirm the charge distribution, showing electron-rich regions (negative potential) around the benzene ring's pi-system and electron-deficient regions (positive potential) around the hydrogen atoms and, significantly, on the outer side of the iodine atom (the sigma-hole).

The following diagram illustrates the relationship between these key electronic structure concepts.

Electronic_Structure_Concepts Interrelation of Electronic Structure Concepts cluster_orbitals Molecular Orbitals cluster_charge Charge Distribution cluster_reactivity Chemical Reactivity & Interactions HOMO HOMO (Electron Donor) Energy_Gap HOMO-LUMO Gap HOMO->Energy_Gap LUMO LUMO (Electron Acceptor) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Mulliken Mulliken Charges (Atomic Partial Charges) MEP Molecular Electrostatic Potential (Surface Charge Distribution) Mulliken->MEP Mulliken->Reactivity Interactions Intermolecular Interactions (e.g., Halogen Bonding) MEP->Interactions Reactivity->Interactions

Conceptual relationships in electronic structure analysis.

Conclusion

Theoretical studies provide a powerful framework for understanding the intricate electronic structure of this compound. Through computational methods like DFT, it is possible to elucidate key electronic properties such as molecular orbital energies, atomic charges, and electrostatic potential. This knowledge is instrumental for researchers and scientists in predicting the molecule's reactivity, understanding its interaction mechanisms, and guiding the design of new molecules with tailored properties for applications in drug development and materials science. While comprehensive experimental and computational data for this specific molecule remains an area for further research, the methodologies and illustrative data presented in this guide offer a solid foundation for future investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Differential Reactivity of C-Br versus C-I Bonds in 1-Bromo-2-iodobenzene

Abstract

This compound is a valuable bifunctional building block in organic synthesis, enabling the programmed, site-selective introduction of various substituents onto an aromatic scaffold. Its utility is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This technical guide provides a comprehensive analysis of this differential reactivity, focusing on the fundamental principles, performance in key synthetic transformations, and detailed experimental protocols. Quantitative data are presented to allow for direct comparison, and logical and experimental workflows are visualized to clarify the underlying concepts for synthetic chemists.

Fundamental Principles of Reactivity

The chemoselectivity observed in reactions involving this compound is primarily dictated by the intrinsic properties of the carbon-halogen bonds. The C-I bond is consistently more reactive than the C-Br bond in the most common synthetic transformations.[1][2] This phenomenon is governed by two main factors:

  • Bond Dissociation Energy (BDE): The carbon-iodine bond is significantly weaker than the carbon-bromine bond. A lower BDE means less energy is required to cleave the bond, leading to a faster reaction rate, particularly in the rate-determining step of many catalytic cycles.[2][3]

  • Polarizability: The iodine atom is larger and its electron cloud is more diffuse than that of bromine. This higher polarizability of the C-I bond facilitates the crucial oxidative addition step with low-valent metal catalysts, such as Palladium(0).[1]

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the metal center is often the rate-limiting step.[4] The lower bond energy of the C-I bond results in a lower activation energy for this step, allowing for selective reaction at the iodine-substituted position under milder conditions, while the more robust C-Br bond remains intact.[5][6]

G cluster_0 Bond Properties BDE Bond Dissociation Energy (BDE) CI_Bond C-I Bond (BDE ≈ 213-270 kJ/mol) BDE->CI_Bond Lower CBr_Bond C-Br Bond (BDE ≈ 285-340 kJ/mol) BDE->CBr_Bond Higher Reactivity Chemical Reactivity OA_Rate Rate of Oxidative Addition (Rate-Determining Step) CI_Bond->OA_Rate Faster CBr_Bond->OA_Rate Slower OA_Rate->Reactivity G Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Fast for C-I Slow for C-Br ArX Ar-I (or Ar-Br) ArX->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R R_Met R-M (e.g., R-B(OH)₂) R_Met->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Ar_R Ar-R Coupled Product RedElim->Ar_R G Start This compound Step1 Step 1: Suzuki Coupling - Arylboronic Acid #1 - Pd(PPh₃)₄, Base - Milder Conditions (e.g., 70-80°C) Start->Step1 Reacts at C-I bond Intermediate 2-Bromo-1-aryl-benzene (Intermediate) Step1->Intermediate Step2 Step 2: Suzuki Coupling - Arylboronic Acid #2 - Fresh Catalyst/Base - Forcing Conditions (e.g., >90°C) Intermediate->Step2 Reacts at C-Br bond Final Unsymmetrical Biaryl Product Step2->Final Workup Aqueous Workup & Purification Final->Workup

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 1-bromo-2-iodobenzene. This versatile dihalogenated benzene (B151609) derivative serves as a critical building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties, arising from the ortho-positioning of the bromine and iodine atoms, dictate its reactivity and allow for selective functionalization, making it an invaluable precursor for complex molecular architectures.[4][5]

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the halogen substituents. However, both bromine and iodine are ortho-, para-directors because of the resonance effect, where their lone pairs can donate electron density to the ring, stabilizing the arenium ion intermediate. The substitution pattern is therefore a result of the interplay between the directing effects of both halogens and steric hindrance.

The iodine atom is less electronegative and more polarizable than bromine, making its inductive effect slightly weaker and its resonance effect potentially stronger. However, the larger size of the iodine atom exerts significant steric hindrance at the adjacent C3 position. Consequently, electrophilic attack is generally directed to the positions para to the halogens (C4 and C5), with a preference for the position para to the iodine atom (C4) due to lesser steric hindrance compared to the positions ortho to the halogens.

Common Electrophilic Substitution Reactions

While the deactivated nature of the ring requires forcing conditions, several classic electrophilic aromatic substitution reactions can be performed.

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. The primary products are 4-bromo-3-iodo-1-nitrobenzene and 5-bromo-4-iodo-1-nitrobenzene.

  • Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, will also follow the established directing effects, leading to tri-substituted benzene rings.

  • Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

  • Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on heavily deactivated rings like this compound and often result in low yields or require highly reactive catalysts and substrates.

Data on Electrophilic Substitution
ReactionReagentsMajor ProductsTypical Yields (%)
NitrationHNO₃, H₂SO₄4-Bromo-3-iodo-1-nitrobenzene, 5-Bromo-4-iodo-1-nitrobenzeneData not consistently reported in literature; yields are generally moderate due to ring deactivation.
BrominationBr₂, FeBr₃1,4-Dibromo-2-iodobenzene, 2,4-Dibromo-1-iodobenzeneModerate
Experimental Protocol: Nitration of this compound

Objective: To synthesize nitrated derivatives of this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cold sulfuric acid while stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product mixture (isomers) using column chromatography on silica (B1680970) gel.

Safety Note: This reaction involves highly corrosive and strong acids. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).[6][7]

Diagram: Electrophilic Substitution Mechanism

Electrophilic_Substitution Substrate This compound Intermediate Arenium Ion Intermediate (Sigma Complex) (Resonance Stabilized) Substrate->Intermediate Attack on E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation Base Base (B:) Base->Product HB H-B+ Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-I(L_n) Pd0->OxAdd Oxidative Addition ArX This compound (Ar-I) ArX->OxAdd Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation Base Base (e.g., CO₃²⁻) Base->Transmetal Boronic Ar'B(OH)₂ Boronic->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Sequential_Functionalization Start This compound Intermediate 2-Bromo-biphenyl derivative Start->Intermediate Mild Conditions Step1 Selective Coupling (e.g., Suzuki) at Iodine Position Step1->Intermediate Final Unsymmetrical, Tri-substituted Product Intermediate->Final Harsher Conditions Step2 Second Coupling (e.g., Buchwald-Hartwig) at Bromine Position Step2->Final

References

In-Depth Technical Guide to the Thermal Decomposition Products of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodobenzene is a halogenated aromatic compound recognized for its utility in organic synthesis, primarily as a precursor to the highly reactive intermediate, benzyne (B1209423). This technical guide provides a comprehensive overview of the thermal decomposition of this compound. The primary decomposition pathway involves the formation of benzyne through the elimination of bromine and iodine. In the absence of a trapping agent, benzyne readily undergoes dimerization and trimerization, yielding biphenylene (B1199973) and triphenylene (B110318) as the main isolable products. This document details the underlying mechanisms, experimental methodologies for studying this decomposition, and the characterization of the resulting products.

Introduction

This compound (C₆H₄BrI) is an ortho-dihalogenated benzene (B151609) derivative. Its thermal chemistry is dominated by its propensity to serve as a clean and efficient source of benzyne, a neutral, highly reactive intermediate with a dehydrobenzene structure. The significant difference in the bond dissociation energies of the carbon-iodine and carbon-bromine bonds facilitates a stepwise or concerted elimination process under thermal induction. Understanding the thermal decomposition of this compound is crucial for its application in organic synthesis and for predicting potential byproducts in high-temperature reactions.

Primary Thermal Decomposition Pathway: Benzyne Formation

The principal thermal decomposition pathway of this compound is the elimination of a bromine and an iodine atom to generate benzyne. This process is favored due to the relative weakness of the carbon-iodine bond compared to the carbon-bromine bond, making the iodine atom a better leaving group.

The generally accepted mechanism involves the initial homolytic cleavage of the C-I bond, which is the weaker of the two carbon-halogen bonds, to form a 2-bromophenyl radical and an iodine radical. This is followed by the elimination of the bromine atom to form the highly strained triple bond of the benzyne intermediate.

Reaction Pathway:

G cluster_products Products A This compound B Benzyne A->B Δ C IBr

Caption: Thermal decomposition of this compound to benzyne.

Safety data sheets for this compound indicate that thermal decomposition can also lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HI), and hydrogen iodide.[1][2] These are likely products of secondary, more extensive decomposition at very high temperatures or in the presence of other reactive species.

Secondary Thermal Decomposition Products: Benzyne Oligomerization

In the absence of a suitable trapping agent, the highly reactive benzyne intermediate will react with itself, leading to the formation of oligomeric products. The primary products observed from the self-reaction of benzyne are biphenylene and triphenylene.

Dimerization to Biphenylene

The most common fate of untrapped benzyne is dimerization to form biphenylene. This occurs through a [2+2] cycloaddition of two benzyne molecules.

G A 2 Benzyne B Biphenylene A->B [2+2] Cycloaddition

Caption: Dimerization of benzyne to form biphenylene.

Trimerization to Triphenylene

Benzyne can also undergo a [2+2+2] cycloaddition to form triphenylene. This is another significant product found in the pyrolysis of benzyne precursors.

G A 3 Benzyne B Triphenylene A->B [2+2+2] Cycloaddition G cluster_workflow Experimental Workflow A This compound B Sublimation Oven A->B C Heated Quartz Tube (Pyrolysis) B->C D Liquid N2 Cold Trap C->D E Product Analysis (GC-MS, NMR) D->E

References

Methodological & Application

Application Notes and Protocols for Stepwise Cross-Coupling Reactions Using 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic use of 1-bromo-2-iodobenzene in stepwise cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

This compound is a versatile bifunctional building block that enables the controlled, stepwise introduction of different substituents onto an aromatic ring. The C-I bond is weaker and more susceptible to oxidative addition by palladium catalysts than the C-Br bond. This reactivity difference allows for selective coupling at the iodine position under milder reaction conditions, leaving the bromine atom available for a subsequent cross-coupling reaction under more forcing conditions. This orthogonal reactivity is highly advantageous for the synthesis of unsymmetrical biaryls, substituted alkynes, and complex amine derivatives, which are key motifs in many pharmaceutical compounds and functional materials.

Key Applications

The stepwise functionalization of this compound is a powerful strategy for the synthesis of a variety of complex molecular architectures, including:

  • Unsymmetrical Biaryls: Sequential Suzuki-Miyaura couplings allow for the introduction of two different aryl or heteroaryl groups.

  • Di-substituted Alkynes: A Sonogashira coupling at the iodo-position followed by another cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the bromo-position.

  • Heterocycles: Stepwise reactions can be employed to construct fused heterocyclic systems such as carbazoles and dibenzofurans.[1]

Data Presentation

The following tables summarize representative quantitative data for the stepwise cross-coupling reactions of this compound and its isomers. Note that yields are highly dependent on the specific coupling partners, catalyst systems, and reaction conditions.

Table 1: Selective Sonogashira Coupling of this compound Derivatives

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT121-Bromo-2-(phenylethynyl)benzene95[2]
24-MethoxyphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT121-Bromo-2-((4-methoxyphenyl)ethynyl)benzene92[2]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT61-Bromo-2-((trimethylsilyl)ethynyl)benzene88[2]

Table 2: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

EntryBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O70124-Bromo-1,1'-biphenyl85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80164-Bromo-4'-methoxy-1,1'-biphenyl90
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100243-(4-Bromophenyl)thiophene82

Table 3: Selective Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100184-(4-Bromophenyl)morpholine88[3]
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110244-Bromo-N-phenylaniline75[4]
3p-ToluidineNi(acac)₂K₃PO₄Dioxane120244-Bromo-N-(p-tolyl)aniline78[5]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-I Bond of this compound

This protocol describes a general procedure for the selective coupling of a terminal alkyne to the iodo-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).

  • Add anhydrous, degassed THF to dissolve the solids.

  • Add triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically when the this compound is consumed), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-bromo-2-(alkynyl)benzene.

Protocol 2: Sequential Suzuki-Miyaura Coupling of this compound

This protocol outlines a two-step, one-pot procedure for the synthesis of an unsymmetrical biaryl compound starting from this compound.

Materials:

  • This compound

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

First Coupling (at the C-I bond):

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the first arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/water 4:1).

  • Stir the mixture at a controlled temperature (e.g., 70-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

Second Coupling (at the C-Br bond):

  • After cooling the reaction mixture to room temperature, add the second arylboronic acid (1.2 eq), additional palladium catalyst (if necessary), and base.

  • Heat the reaction mixture to a higher temperature (e.g., 90-110 °C) and stir until the mono-coupled intermediate is consumed.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final unsymmetrical biaryl product.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond of this compound

This protocol provides a general method for the selective amination at the iodo-position of this compound.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 eq) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the mono-aminated product.

Mandatory Visualization

Stepwise_Cross_Coupling cluster_suzuki Sequential Suzuki-Miyaura Coupling cluster_sonogashira_buchwald Sequential Sonogashira and Buchwald-Hartwig Coupling start_suzuki This compound intermediate_suzuki 2-Aryl-1-bromobenzene start_suzuki->intermediate_suzuki Ar¹B(OH)₂, Pd cat., Base (selective at C-I) product_suzuki Unsymmetrical Biaryl intermediate_suzuki->product_suzuki Ar²B(OH)₂, Pd cat., Base (at C-Br) start_sb This compound intermediate_sb 1-Bromo-2-(alkynyl)benzene start_sb->intermediate_sb R-C≡CH, Pd/Cu cat., Base (selective at C-I) product_sb 2-(Alkynyl)-N-arylaniline intermediate_sb->product_sb ArNH₂, Pd cat., Base (at C-Br)

Caption: Stepwise functionalization of this compound.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition ArPd(II)(I)L₂ ArPd(II)(I)L₂ Oxidative\nAddition->ArPd(II)(I)L₂ Transmetalation Transmetalation ArPd(II)(I)L₂->Transmetalation ArPd(II)(Ar')L₂ ArPd(II)(Ar')L₂ Transmetalation->ArPd(II)(Ar')L₂ Reductive\nElimination Reductive Elimination ArPd(II)(Ar')L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-I Ar-I Ar-I->Oxidative\nAddition Ar'M Ar'M Ar'M->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling at the Iodine Position of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction, specifically targeting the carbon-iodine (C-I) bond in 1-bromo-2-iodobenzene. This selective functionalization is crucial for the synthesis of complex, unsymmetrical biaryl compounds, which are valuable intermediates in pharmaceutical and materials science.[1]

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[2][3] In substrates containing multiple halogen atoms, such as this compound, selectivity is governed by the differing bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][4] This inherent reactivity difference allows for the selective functionalization at the iodine position under carefully controlled, milder reaction conditions, leaving the bromine atom intact for subsequent transformations.[1]

Key Reaction Parameters for Selectivity

Achieving high selectivity for the Suzuki-Miyaura coupling at the iodine position of this compound is dependent on several critical reaction parameters:

  • Catalyst System: The choice of palladium source and ligand is paramount. While various palladium sources can be effective, the ligand plays a crucial role in modulating the reactivity and stability of the catalytic species.

  • Temperature: Lower reaction temperatures generally favor selective coupling at the more reactive C-I bond. Higher temperatures can lead to a loss of selectivity and the formation of bis-coupled products.

  • Base: The choice of base is critical for the transmetalation step and can influence the overall reaction rate and selectivity.[2]

  • Solvent: The solvent system can affect catalyst solubility, reaction kinetics, and product distribution.[5]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the selective Suzuki-Miyaura coupling of dihaloarenes, providing a comparative overview of how different parameters influence the reaction outcome.

Catalyst SystemLigandBaseSolventTemperature (°C)Key OutcomeReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O0-70Temperature-dependent selectivity. Lower temperatures favor mono-coupling at the C-I bond.[6][7]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄1,4-Dioxane/H₂O100High selectivity for coupling at the C-Cl bond over C-OTf, demonstrating ligand control.[8][9]
Pd(OAc)₂PCy₃K₃PO₄THFRoom TempSelective coupling at the C-OTf bond over C-Cl, highlighting ligand-dependent regioselectivity.[9]
PdCl₂(dppf)dppfKOAc1,4-Dioxane80-120Effective for one-pot borylation/Suzuki reactions.[10]
Pd-PEPPSI-IPrIPrVariousVariousOptimizedCan afford high selectivity, though in some cases, selectivity is not ligand-controlled.[11]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol provides a general method for the selective coupling of an arylboronic acid at the iodine position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a controlled temperature, typically between room temperature and 70-80 °C.[1] The optimal temperature should be determined empirically for each specific substrate combination to maximize selectivity.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the this compound is consumed.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 2-bromo-biphenyl derivative.

Protocol 2: One-Pot Sequential Suzuki-Miyaura Coupling

This protocol describes a two-step, one-pot procedure for the synthesis of an unsymmetrical biaryl compound starting from this compound.

Procedure:

  • First Coupling (at the C-I bond): Follow steps 1-4 of Protocol 1.

  • After confirming the consumption of the starting material, cool the reaction mixture.

  • Second Coupling (at the C-Br bond): To the same reaction vessel, add the second arylboronic acid (1.2 eq), additional palladium catalyst, and base.[1]

  • Increase the reaction temperature to 100-110 °C to facilitate the coupling at the less reactive C-Br bond.[1]

  • Monitor the reaction until the mono-arylated intermediate is consumed.

  • Perform the work-up and purification as described in steps 6-8 of Protocol 1 to isolate the final unsymmetrical biaryl product.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (this compound) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-Ar'->Product Ar-Ar' caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: This compound, Arylboronic Acid, Pd Catalyst, Base, Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reaction_Setup->Inert_Atmosphere Reaction Stir at Controlled Temperature (e.g., RT - 80°C) Inert_Atmosphere->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-biphenyl Derivative Purification->Product caption Experimental Workflow for Selective C-I Coupling.

Caption: Experimental Workflow for Selective C-I Coupling.

Selectivity_Factors Selective_Coupling Selective Coupling at C-I Bond Temperature Low Temperature Selective_Coupling->Temperature Catalyst Appropriate Catalyst/ Ligand System Selective_Coupling->Catalyst Stoichiometry Controlled Stoichiometry of Boronic Acid Selective_Coupling->Stoichiometry Reaction_Time Optimized Reaction Time Selective_Coupling->Reaction_Time caption Key Factors Influencing Selectivity.

Caption: Key Factors Influencing Selectivity.

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. The use of di-functionalized substrates like 1-bromo-2-iodobenzene offers a strategic advantage, allowing for selective and sequential functionalization due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst, enabling chemoselective coupling at this position while leaving the C-Br bond intact for subsequent transformations.

These application notes provide a comprehensive overview, quantitative data, and detailed experimental protocols for the selective Sonogashira coupling of various terminal alkynes with this compound.

Data Presentation: Quantitative Summary of Sonogashira Coupling Reactions

The following table summarizes the reaction conditions and yields for the selective Sonogashira coupling of various terminal alkynes with this compound. The reactions demonstrate the preferential coupling at the more reactive iodo-substituent.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp3~85-95 (expected)
21-HexynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRoom Temp3~80-90 (expected)
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene10010Not specified
41-Bromo-2-ethynylbenzene5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina-THF-DMA (9:1)80-50[1]
52-Methylbut-3-yn-2-ol5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA (9:1)80-58[1]
6p-Tolylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA (9:1)80-58[1]

Experimental Protocols

This section provides a detailed methodology for the selective Sonogashira coupling of a terminal alkyne with this compound at the iodide position.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry, argon-purged Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.) to the flask via syringe.

  • Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-bromo-2-(alkynyl)benzene product.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine this compound, Pd Catalyst, and CuI in Schlenk Flask add_solvent_base Add Anhydrous THF and Et3N prep_reactants->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne stir_rt Stir at Room Temperature add_alkyne->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Quench with aq. NH4Cl monitor_tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: A schematic overview of the experimental workflow for the Sonogashira coupling.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)(C≡CR)L2 pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cui CuI cu_acetylide Cu-C≡CR cui->cu_acetylide Base (Et3N) cu_acetylide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide

Caption: The interconnected catalytic cycles of palladium and copper in the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-iodobenzene with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 1-bromo-2-iodobenzene with various alkenes. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for selective functionalization, making it a valuable substrate in organic synthesis.

Introduction

The Heck reaction, a cornerstone of modern organic chemistry, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For dihalogenated substrates like this compound, the reaction can proceed with high chemoselectivity. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the carbon-bromine bond, allowing for selective coupling at the iodine-substituted position while leaving the bromine intact for subsequent transformations.[3][4] This selective reactivity enables the synthesis of complex, ortho-substituted aromatic compounds.[5]

This application note details a general protocol for the selective Heck coupling of this compound with alkenes such as acrylic acid, styrene, and acrylates, based on established methodologies.

Data Presentation

The following table summarizes typical reaction conditions for the Heck reaction involving bromo-iodinated aromatic compounds and various alkenes. These conditions can be adapted for the specific case of this compound.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzeneStyrenePd(OAc)₂-K₂CO₃ (2)DMF/H₂O804High
1-Bromo-4-iodobenzenetert-Butyl acrylateNot specified-Not specifiedNot specifiedNot specifiedNot specified65
o-BromoiodobenzeneAcrylic AcidPd(OAc)₂ (2)-Et₃N (1.5-2)Acetonitrile (B52724)80-90135.7
Iodobenzenen-Butyl acrylatePd nano-spheres (1)-Et₃N (2.5)DMF6016>99
4-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC (2)K₂CO₃ (2)DMF/H₂O80495

Experimental Protocols

This section provides a detailed methodology for the selective Heck reaction of this compound with a generic alkene.

Materials:

  • This compound

  • Alkene (e.g., acrylic acid, styrene, or an acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 3 M solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

  • Stir bar

  • Heating mantle or hot plate with a temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Addition of Reagents: To the flask, add the alkene (1.2-1.5 equiv.), the palladium catalyst such as palladium(II) acetate (1-2 mol%), and the solvent (e.g., acetonitrile or DMF).[6][7]

  • Inert Atmosphere: If necessary, particularly for sensitive catalyst systems, the flask can be evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Base: Add the base, such as triethylamine (1.5-2.0 equiv.) or potassium carbonate (2.0 equiv.).[6][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6][7][8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[7]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[6]

    • If a solid precipitate (e.g., triethylammonium (B8662869) bromide) has formed, it can be removed by filtration.[7]

    • If using an amine base, the reaction mixture can be transferred to a beaker containing 3 M HCl to precipitate the product.[6] The solid can then be collected by suction filtration.

    • Alternatively, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired selectively coupled product.

Mandatory Visualizations

G Experimental Workflow for the Heck Reaction A 1. Reaction Setup (this compound, Alkene, Catalyst, Solvent) B 2. Inert Atmosphere (Optional) A->B C 3. Addition of Base B->C D 4. Heating and Stirring (80-120 °C) C->D E 5. Reaction Monitoring (TLC or GC-MS) D->E F 6. Workup (Cooling, Filtration/Extraction) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A flowchart illustrating the key steps in the experimental protocol for the Heck reaction of this compound.

G Catalytic Cycle of the Heck Reaction cluster_main A Pd(0)L₂ C Ar-Pd(II)-I(L₂) A->C Ar-I B Oxidative Addition (Ar-I) E Ar-Pd(II)-I(L)(Alkene) C->E + Alkene - L D Alkene Coordination G R-CH=CH-Ar-Pd(II)-I(L) E->G F Migratory Insertion I [H-Pd(II)-I(L)]⁺ + Product G->I H β-Hydride Elimination I->A + Base - HB⁺I⁻ J Reductive Elimination (+ Base)

Caption: A simplified diagram of the Heck reaction catalytic cycle, highlighting the selective oxidative addition at the C-I bond.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-iodobenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide detailed protocols for the selective monoamination of 1-bromo-2-iodobenzene with primary amines. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization, yielding valuable 2-bromo-N-alkylanilines and 2-bromo-N-arylanilines, which are important building blocks in medicinal chemistry and materials science.

Reaction Principle

The Buchwald-Hartwig amination of this compound with a primary amine proceeds via a palladium-catalyzed cycle. The catalytic cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Given the differential reactivity of the C-I and C-Br bonds, the oxidative addition of the palladium(0) catalyst is expected to occur selectively at the more labile C-I bond.

A general catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)(I) Pd0->OxAdd Ar-I ArX This compound RNH2 Primary Amine (R-NH2) AmineCoord Amine Coordination [(L)Pd(II)(Ar)(I)(RNH2)] Product 2-Bromo-N-alkyl/arylaniline Base Base Deprotonation Deprotonation [(L)Pd(II)(Ar)(NHR)] HX_Base [Base-H]+X- OxAdd->AmineCoord R-NH2 AmineCoord->Deprotonation Base Deprotonation->HX_Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of dihaloarenes with primary amines, providing a reference for the expected outcomes with this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ (0.5)-K₃PO₄---78[3]
21-Chloro-4-iodobenzenep-ToluidineNi(acac)₂ (0.5)-K₃PO₄---94[4]
34-BromoanisoleMorpholineCuI (5)L8 (10)NaOTMSDMSO2416-[5]
44-BromotolueneN,N,N'-trimethyl-1,2-diaminoethane(SIPr)Pd(methallyl)Cl (3.0)-LHMDSTHF70585[6]

Note: The data presented are for analogous dihaloarenes and serve as a guide. Yields for this compound may vary depending on the specific primary amine and optimized reaction conditions.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-10 mol%).

  • Add the base (1.2-2.0 equivalents).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

  • Add this compound (1.0 equivalent) and the primary amine (1.1-1.5 equivalents) to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried Schlenk tube) start->prep add_solids Add Solids (Pd catalyst, Ligand, Base) prep->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_solids->inert_atm add_reagents Add Reagents (this compound, Primary Amine) inert_atm->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup (Dilution, Washing) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purify Product (Column Chromatography) dry_concentrate->purify end Characterize Pure Product purify->end

Caption: General experimental workflow.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.

  • The bases used (e.g., sodium tert-butoxide) are often caustic and hygroscopic. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Application Notes and Protocols for the Synthesis of Unsymmetrical Biaryls from 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-2-iodobenzene is a highly versatile starting material for these syntheses due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This chemoselectivity allows for a stepwise and controlled functionalization of the aromatic ring, enabling the synthesis of complex unsymmetrical biaryls that would be challenging to prepare otherwise.

This document provides detailed application notes and protocols for the synthesis of unsymmetrical biaryls from this compound using three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Stille coupling.

Suzuki-Miyaura Coupling for Stepwise Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. The differential reactivity of this compound allows for a sequential two-step, one-pot Suzuki coupling to introduce two different aryl groups.

Data Presentation: Sequential Suzuki-Miyaura Coupling of this compound
EntryFirst Coupling Partner (Ar¹B(OH)₂)Second Coupling Partner (Ar²B(OH)₂)Catalyst SystemProductYield (%)
1Phenylboronic acid4-Methylphenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Bromo-2'-(4-methylphenyl)-1,1'-biphenyl>90 (step 1)
24-Methoxyphenylboronic acid3-Fluorophenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃2-(4-Methoxyphenyl)-2'-(3-fluorophenyl)-1,1'-biphenyl85 (overall)
3Thiophen-2-ylboronic acidNaphthalen-1-ylboronic acidPd(OAc)₂ / SPhos / K₃PO₄2-(Thiophen-2-yl)-2'-(naphthalen-1-yl)-1,1'-biphenyl88 (overall)
4Phenylboronic acidPhenylboronic acidPd(OAc)₂ / Na₂CO₃2,2'-Biphenyl95 (step 1)
Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Coupling

Materials:

  • This compound

  • First arylboronic acid (Ar¹B(OH)₂)

  • Second arylboronic acid (Ar²B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

Procedure:

Step 1: First Coupling at the C-I Bond

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the first arylboronic acid (1.1 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent and a small amount of degassed water (e.g., 10:1 solvent to water ratio).

  • Stir the reaction mixture at a controlled temperature (typically 70-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 2: Second Coupling at the C-Br Bond

  • Cool the reaction mixture to room temperature.

  • To the same flask, add the second arylboronic acid (1.2 eq), additional palladium catalyst (1-2 mol%, optional), and additional base (1.0-1.5 eq).

  • Increase the reaction temperature (typically 100-110 °C) to facilitate the coupling at the less reactive C-Br bond.

  • Monitor the reaction until completion.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical biaryl.

Visualization: Sequential Suzuki-Miyaura Coupling Workflow

G cluster_step1 Step 1: First Coupling (C-I Bond) cluster_step2 Step 2: Second Coupling (C-Br Bond) cluster_workup Work-up & Purification start1 This compound + Ar¹B(OH)₂ reagents1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start1->reagents1 Add reaction1 Heat (70-80 °C) reagents1->reaction1 Stir product1 2-Bromo-2'-aryl-1,1'-biphenyl reaction1->product1 start2 Intermediate from Step 1 reagents2 Ar²B(OH)₂ (Optional) Pd Catalyst Base start2->reagents2 Add reaction2 Heat (100-110 °C) reagents2->reaction2 Stir product2 Unsymmetrical Biaryl (Ar¹-Ar²) reaction2->product2 workup Aqueous Work-up product2->workup purification Column Chromatography workup->purification final_product Pure Unsymmetrical Biaryl purification->final_product

Caption: Workflow for the one-pot sequential Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling for the Synthesis of Aryl-Alkynyl Intermediates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly selective for the C-I bond of this compound under mild conditions, providing a versatile aryl-alkynyl intermediate that can be further functionalized at the C-Br position.

Data Presentation: Selective Sonogashira Coupling of this compound
EntryAlkyne Coupling PartnerCatalyst SystemProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N1-Bromo-2-(phenylethynyl)benzene96
2TrimethylsilylacetylenePd(PPh₃)₄ / CuI / DIPEA1-Bromo-2-((trimethylsilyl)ethynyl)benzene92
31-HexynePdCl₂(dppf) / CuI / Et₃N1-Bromo-2-(hex-1-yn-1-yl)benzene89
4Propargyl alcoholPd(OAc)₂ / XPhos / CuI / K₂CO₃3-(2-Bromophenyl)prop-2-yn-1-ol85
Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-2 mol%), and the copper(I) co-catalyst (2-4 mol%).

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1-bromo-2-alkynylbenzene intermediate. This intermediate can then be used in a subsequent cross-coupling reaction, such as a Suzuki coupling, at the C-Br position.

Visualization: Sonogashira-Suzuki Sequential Coupling Pathway

G cluster_sonogashira Sonogashira Coupling (C-I Bond) cluster_suzuki Suzuki Coupling (C-Br Bond) cluster_final Final Product start_sono This compound + Terminal Alkyne reagents_sono Pd/Cu Catalyst Amine Base Solvent (e.g., THF) start_sono->reagents_sono Add reaction_sono Room Temperature reagents_sono->reaction_sono Stir product_sono 1-Bromo-2-alkynylbenzene reaction_sono->product_sono start_suzuki Intermediate from Sonogashira reagents_suzuki ArB(OH)₂ Pd Catalyst Base Solvent start_suzuki->reagents_suzuki Add reaction_suzuki Heat reagents_suzuki->reaction_suzuki Stir product_suzuki Unsymmetrical Aryl-Alkynyl Biaryl reaction_suzuki->product_suzuki final Purified Unsymmetrical Biaryl product_suzuki->final

Caption: Pathway for synthesizing unsymmetrical biaryls via sequential Sonogashira and Suzuki coupling.

Stille Coupling for the Introduction of Diverse Organic Moieties

The Stille coupling involves the reaction of an organostannane with an organic halide.[1][2][3] Similar to the other methods, the higher reactivity of the C-I bond in this compound allows for selective coupling at this position.[1][2][3] Stille coupling is known for its tolerance of a wide range of functional groups.[1][2][3]

Data Presentation: Selective Stille Coupling of this compound
EntryOrganostannane Coupling PartnerCatalyst SystemProductYield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄2-Bromo-1,1'-biphenyl85
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂1-Bromo-2-vinylbenzene82
32-(Tributylstannyl)thiophenePd₂(dba)₃ / P(fur)₃1-Bromo-2-(thiophen-2-yl)benzene88
4Tributyl(ethynyl)stannanePd(PPh₃)₄ / CuI1-Bromo-2-ethynylbenzene90
Experimental Protocol: Selective Stille Coupling at the C-I Bond

Materials:

  • This compound

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Optional: Ligand (e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (2-5 mol%).

  • Add the degassed solvent.

  • Add the organostannane reagent (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-substituted intermediate, which can be used for a subsequent coupling reaction.

Visualization: General Stille Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(I) PdII_Sn R¹-Pd(II)L₂(R²) PdII->PdII_Sn Transmetalation PdII_Sn->Pd0 Product R¹-R² PdII_Sn->Product Reductive Elimination I-SnBu₃ I-SnBu₃ PdII_Sn->I-SnBu₃ This compound This compound This compound->PdII Oxidative Addition R²-SnBu₃ R²-SnBu₃ R²-SnBu₃->PdII_Sn

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

References

Application of 1-Bromo-2-iodobenzene in the Synthesis of Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Dibenzofurans are a significant class of heterocyclic compounds widely recognized for their presence in various natural products and pharmaceuticals. Their rigid, planar structure and electron-rich nature make them valuable scaffolds in medicinal chemistry and materials science. The synthesis of substituted dibenzofurans is a key focus in organic synthesis. 1-Bromo-2-iodobenzene has emerged as a versatile starting material for constructing the dibenzofuran (B1670420) core, primarily through a robust two-step synthetic strategy involving the formation of a diaryl ether intermediate followed by an intramolecular cyclization.

Synthetic Strategy Overview

The primary application of this compound in dibenzofuran synthesis involves a two-step sequence:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between this compound and a substituted phenol (B47542). This step selectively forms a C-O bond at the iodine-bearing carbon, yielding a 2-bromo-2'-hydroxydiphenyl ether intermediate. The higher reactivity of the C-I bond compared to the C-Br bond allows for this selective coupling.

  • Intramolecular Cyclization: The resulting diaryl ether undergoes an intramolecular C-O bond formation to construct the central furan (B31954) ring, affording the dibenzofuran product. This cyclization is typically catalyzed by palladium or copper complexes.

This approach offers a modular and efficient route to a variety of substituted dibenzofurans, where the substitution pattern of the final product can be controlled by the choice of the starting phenol.

Reaction Schematics and Mechanisms

The overall transformation can be visualized as a two-step process, each with its own catalytic cycle.

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The first step is the formation of a 2-bromo-2'-hydroxydiphenyl ether from this compound and a phenol. This reaction is a classic Ullmann condensation, typically catalyzed by a copper(I) species.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Intermediate Product Reactant1 This compound Product 2-Bromo-2'-hydroxydiphenyl ether Reactant1->Product Ullmann Condensation Reactant2 Phenol Reactant2->Product Catalyst Cu(I) Catalyst Catalyst->Product

Figure 1. Ullmann Condensation of this compound and Phenol.

The mechanism of the Ullmann condensation generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl iodide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Step 2: Intramolecular Cyclization to Dibenzofuran

The 2-bromo-2'-hydroxydiphenyl ether intermediate is then cyclized to the dibenzofuran. This step is often catalyzed by a palladium complex, although copper-catalyzed versions are also known.

Intramolecular_Cyclization cluster_reactant Intermediate cluster_catalyst Catalyst cluster_product Final Product Reactant 2-Bromo-2'-hydroxydiphenyl ether Product Dibenzofuran Reactant->Product Intramolecular Cyclization Catalyst Pd(0) Catalyst Catalyst->Product

Figure 2. Intramolecular Cyclization of 2-Bromo-2'-hydroxydiphenyl ether.

The palladium-catalyzed intramolecular cyclization typically proceeds via an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the hydroxyl group and subsequent reductive elimination to form the furan ring and regenerate the palladium(0) catalyst.

Experimental Protocols

The following are representative, detailed experimental protocols for the two-step synthesis of dibenzofurans from this compound.

Protocol 1: Synthesis of 2-Bromo-2'-hydroxydiphenyl ether (Intermediate)

This protocol is based on a typical Ullmann condensation reaction.

Reagents & Materials Equipment
This compoundRound-bottom flask
Substituted PhenolReflux condenser
Copper(I) iodide (CuI)Magnetic stirrer with heating
Potassium carbonate (K2CO3)Nitrogen or Argon inert atmosphere setup
N,N-Dimethylformamide (DMF)Standard laboratory glassware
Toluene (B28343)
Ethyl acetate (B1210297)
Brine
Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the substituted phenol (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-bromo-2'-hydroxydiphenyl ether.

Protocol 2: Synthesis of Dibenzofuran (Final Product)

This protocol outlines a palladium-catalyzed intramolecular cyclization.

Reagents & Materials Equipment
2-Bromo-2'-hydroxydiphenyl etherSchlenk tube or similar reaction vessel
Palladium(II) acetate (Pd(OAc)2)Magnetic stirrer with heating
Triphenylphosphine (B44618) (PPh3) or other suitable ligandInert atmosphere setup (Nitrogen or Argon)
Cesium carbonate (Cs2CO3) or other suitable baseStandard laboratory glassware
Toluene or other suitable high-boiling solvent
Ethyl acetate
Water
Brine
Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk tube, add the 2-bromo-2'-hydroxydiphenyl ether (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and cesium carbonate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired dibenzofuran.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of dibenzofurans via the two-step process starting from halo-substituted precursors.

Step Aryl Halide Phenol/Diaryl Ether Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
1. Diaryl Ether Formation This compoundPhenolCuI (10 mol%)K2CO3DMF1301870-85
2. Cyclization 2-Bromo-2'-hydroxydiphenyl ether-Pd(OAc)2 (5 mol%)Cs2CO3Toluene1101280-95

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions used.

Logical Workflow of the Synthesis

The synthesis of dibenzofurans from this compound follows a clear and logical two-step workflow.

Dibenzofuran_Synthesis_Workflow Start Start: this compound & Phenol Step1 Step 1: Ullmann Condensation (Cu-catalyzed C-O coupling) Start->Step1 Intermediate Intermediate: 2-Bromo-2'-hydroxydiphenyl ether Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Pd-catalyzed C-O coupling) Intermediate->Step2 Purification Purification (Column Chromatography/Recrystallization) Step2->Purification FinalProduct Final Product: Dibenzofuran Purification->FinalProduct

Figure 3. Workflow for the Two-Step Synthesis of Dibenzofurans.

Conclusion

The use of this compound provides a reliable and adaptable method for the synthesis of a wide array of dibenzofuran derivatives. The two-step approach, involving an initial Ullmann condensation followed by a palladium- or copper-catalyzed intramolecular cyclization, allows for the controlled construction of these important heterocyclic scaffolds. The detailed protocols and understanding of the reaction mechanisms provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery.

Application Notes and Protocols for the Preparation of Substituted Carbazoles using 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted carbazoles via a one-pot, palladium-catalyzed tandem N-arylation and intramolecular C-N coupling reaction between 1-bromo-2-iodobenzene and various primary amines. This method offers an efficient route to a diverse range of carbazole (B46965) derivatives, which are important structural motifs in many biologically active compounds and functional materials.

Introduction

Carbazoles are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Furthermore, their unique photophysical properties make them valuable components in organic light-emitting diodes (OLEDs) and other electronic applications. The synthesis of functionalized carbazoles is therefore of great interest to the pharmaceutical and materials science industries.

The protocol described herein utilizes a palladium-catalyzed domino reaction that combines an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular C-N bond formation to construct the carbazole scaffold. The use of this compound as the starting material is advantageous due to the differential reactivity of the carbon-iodine and carbon-bromine bonds, allowing for a controlled reaction sequence.

Reaction Principle

The synthesis proceeds via a one-pot, two-step catalytic cycle. Initially, the more reactive carbon-iodine bond of this compound undergoes palladium-catalyzed coupling with a primary amine (Buchwald-Hartwig amination) to form an N-aryl-2-bromoaniline intermediate. In the same pot, a subsequent intramolecular palladium-catalyzed C-N bond formation occurs between the secondary amine and the aryl bromide to yield the final carbazole product.

Experimental Protocols

General Procedure for the Synthesis of Substituted Carbazoles

This protocol is adapted from established palladium-catalyzed methods for carbazole synthesis from 1,2-dihaloarenes. Given the higher reactivity of the C-I bond, the reaction with this compound is expected to proceed efficiently under these or even milder conditions.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, p-anisidine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a supported Pd nanocatalyst)

  • Phosphine (B1218219) ligand (e.g., Xantphos, SPhos) - Note: May not be required with certain supported catalysts.

  • Base (e.g., Cs₂CO₃, K₃PO₄, t-BuONa)

  • Anhydrous solvent (e.g., p-xylene, toluene, 1,4-dioxane)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Reaction Setup:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), the palladium catalyst (0.05 mmol, 5 mol%), the phosphine ligand (if required, 0.10 mmol, 10 mol%), and the base (2.7 mmol, 2.7 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (5-8 mL) to the vial.

  • Seal the vial tightly with a cap.

Reaction Conditions:

  • Place the sealed vial in a microwave reactor.

  • Heat the reaction mixture to 125 °C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted carbazoles from a cyclic diaryliodonium salt, which proceeds through a similar 2'-iodobiphenyl-amine intermediate. These yields are indicative of what can be expected when using this compound as the starting material under optimized conditions.[1][2]

EntryAmineProductYield (%)
1Aniline9-Phenyl-9H-carbazole55
2p-Toluidine9-(p-Tolyl)-9H-carbazole45
3Benzylamine9-Benzyl-9H-carbazole41
44-Fluoroaniline9-(4-Fluorophenyl)-9H-carbazole71
53-Fluoroaniline9-(3-Fluorophenyl)-9H-carbazole64
62,3,4,5,6-Pentafluoroaniline9-(Pentafluorophenyl)-9H-carbazole37

Visualizations

Reaction Signaling Pathway

Reaction_Pathway This compound This compound Intermediate N-Aryl-2-bromoaniline Intermediate This compound->Intermediate Buchwald-Hartwig Amination Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Carbazole Substituted Carbazole Intermediate->Carbazole Intramolecular C-N Coupling

Caption: General reaction pathway for the synthesis of substituted carbazoles.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: This compound, Amine, Pd Catalyst, Base, Ligand (optional) Solvent Add Anhydrous Solvent Reagents->Solvent Inert Inert Atmosphere (Ar or N2) Solvent->Inert Microwave Heat in Microwave Reactor (e.g., 125 °C, 2-4 h) Inert->Microwave Filter Filter through Celite Microwave->Filter Extract Aqueous Work-up Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Carbazole

Caption: Step-by-step experimental workflow for carbazole synthesis.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Microwave reactions can generate high pressures. Use appropriate microwave reactor vials and follow the manufacturer's safety guidelines.

Conclusion

The described palladium-catalyzed tandem reaction provides an effective and versatile method for the synthesis of a wide range of substituted carbazoles from readily available this compound and primary amines. This protocol is amenable to various functional groups on the amine partner, making it a valuable tool for medicinal chemistry and materials science research.

References

Application of 1-Bromo-2-iodobenzene in the Total Synthesis of (-)-N-Methylwelwitindolinone C Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Bromo-2-iodobenzene is a versatile dihalogenated aromatic compound that serves as a valuable precursor in organic synthesis. Its differential reactivity, with the carbon-iodine bond being more susceptible to cleavage than the carbon-bromine bond, allows for selective sequential cross-coupling reactions. Furthermore, it is a widely used precursor for the generation of benzyne, a highly reactive intermediate employed in cycloaddition and insertion reactions for the construction of complex carbocyclic and heterocyclic frameworks. This application note details the use of this compound in the total synthesis of the natural product (-)-N-methylwelwitindolinone C isothiocyanate, highlighting its role in the formation of a key indolyne intermediate.

Total Synthesis of (-)-N-Methylwelwitindolinone C Isothiocyanate via an Indolyne Cycloaddition

The total synthesis of (-)-N-methylwelwitindolinone C isothiocyanate, a complex alkaloid natural product, was achieved by Garg and coworkers. A key step in their synthetic strategy is the construction of the tetracyclic core of the molecule via an intramolecular [4+2] cycloaddition of an indolyne intermediate. This indolyne is generated in situ from a substituted 2,3-dihaloindole precursor, which itself can be prepared from simpler halogenated anilines. This compound serves as a potential starting material for the synthesis of such precursors.

The crucial transformation involves the treatment of a bromoindole derivative with a strong base to generate a highly reactive indolyne. This intermediate then undergoes a cycloaddition reaction with a tethered enolate to furnish the complex polycyclic core of the natural product.

Quantitative Data

The following table summarizes the key quantitative data for the pivotal indolyne cycloaddition step in the total synthesis of (-)-N-methylwelwitindolinone C isothiocyanate.

StepReactantReagents and ConditionsProduct(s)Yield (%)
Indolyne Cycloaddition Silyl-protected bromoindole derivativeNaNH2, t-BuOH, THF, room temperatureDesired [4.3.1]-bicyclic indole (B1671886), O-arylated byproduct46 (combined)
Experimental Protocols

Key Experiment: Indolyne Cycloaddition for the Synthesis of the Welwitindolinone Core

This protocol describes the generation of the indolyne intermediate from a bromoindole precursor and its subsequent intramolecular cycloaddition.

Materials:

Procedure:

  • To a solution of the silyl-protected bromoindole derivative (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere, is added tert-butanol (a specified number of equivalents).

  • Sodium amide is then added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired [4.3.1]-bicyclic indole and the O-arylated byproduct.

Visualizations

The logical workflow for the key indolyne cycloaddition step is depicted below.

G cluster_start Starting Material Preparation cluster_reaction Indolyne Formation and Cycloaddition cluster_products Products Bromoindole Bromoindole Precursor Reagents NaNH2, t-BuOH, THF Bromoindole->Reagents Treatment with Indolyne Indolyne Intermediate (in situ) Reagents->Indolyne Generates Cycloaddition Intramolecular [4+2] Cycloaddition Indolyne->Cycloaddition Undergoes BicyclicIndole [4.3.1]-Bicyclic Indole (Desired Product) Cycloaddition->BicyclicIndole Byproduct O-arylated Byproduct Cycloaddition->Byproduct

Caption: Workflow for the indolyne cycloaddition in the synthesis of the welwitindolinone core.

Application Notes and Protocols for Selective Cross-Coupling Reactions of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 1-bromo-2-iodobenzene through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise and selective introduction of various substituents, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction: The Principle of Selective Coupling

The selective cross-coupling of this compound is predicated on the greater reactivity of the C-I bond compared to the C-Br bond in the key oxidative addition step of the palladium catalytic cycle. The C-I bond is weaker and more readily cleaved by the Pd(0) catalyst, enabling selective reaction at the iodine-bearing position under milder conditions. The less reactive C-Br bond can then be functionalized in a subsequent step under more forcing conditions, or by using a more active catalyst system. This chemoselectivity allows for the controlled, sequential synthesis of disubstituted aromatic compounds.

Ligand and Catalyst Selection for Selective Coupling

The choice of ligand and palladium precursor is critical in controlling the selectivity and efficiency of the cross-coupling reaction.

  • For Selective C-I Functionalization:

    • Catalysts: Palladium complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are commonly employed.

    • Ligands: Triphenylphosphine (PPh₃) is a standard ligand that often provides good selectivity for the C-I bond at lower temperatures. For more challenging couplings, bulky electron-rich phosphine (B1218219) ligands like XPhos or SPhos can be used, although reaction conditions must be carefully controlled to avoid C-Br activation.

  • For Subsequent C-Br Functionalization:

    • Catalysts: More active catalyst systems are typically required. This can involve the use of more electron-rich and sterically demanding ligands in combination with a palladium precursor.

    • Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are effective for activating the stronger C-Br bond.

Logical Workflow for Ligand and Catalyst Selection

Ligand_Catalyst_Selection cluster_start Start: this compound cluster_coupling Cross-Coupling Reaction cluster_conditions Reaction Conditions cluster_selectivity Selectivity Control cluster_next_step Further Functionalization Start This compound Coupling_Type Select Coupling Type (Sonogashira, Suzuki, Heck) Start->Coupling_Type Catalyst_System Choose Catalyst System Coupling_Type->Catalyst_System Reaction_Temp Control Reaction Temperature Catalyst_System->Reaction_Temp Selectivity Achieve Selective C-I Coupling Reaction_Temp->Selectivity Next_Step Proceed to C-Br Coupling (if desired) Selectivity->Next_Step

Caption: Logical workflow for selecting a suitable ligand and catalyst system.

Quantitative Data Summary

The following tables summarize representative yields for the selective mono-functionalization of this compound and its 1,4-isomer in various cross-coupling reactions. It is important to note that yields are highly dependent on the specific coupling partners, catalyst, ligand, base, and solvent system employed.

Table 1: Selective Sonogashira Coupling of 1-Bromo-2(or 4)-iodobenzene with Terminal Alkynes

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)ProductYield (%)Reference
Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1-Bromo-2-(phenylethynyl)benzene85-95[1]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene (B28343)RT1-Bromo-2-((trimethylsilyl)ethynyl)benzene>90General Procedure
2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NN/ART4-(2-Bromophenyl)-2-methylbut-3-yn-2-olHigh[2]

Table 2: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Boronic Acids

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)ProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O804-Bromo-1,1'-biphenyl70-95[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O904-Bromo-4'-methoxy-1,1'-biphenylHighGeneral Procedure
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-(4-Bromophenyl)thiopheneHighGeneral Procedure

Table 3: Selective Heck Coupling of 1-Bromo-4-iodobenzene with Alkenes

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)ProductYield (%)Reference
StyrenePd(OAc)₂K₂CO₃DMF120(E)-1-(4-Bromophenyl)-2-phenylethene70[3]
tert-Butyl acrylatePd(OAc)₂Et₃NDMF100tert-Butyl (E)-3-(4-bromophenyl)acrylate65[3]
Methyl acrylatePdCl₂ / TDTATNaHCO₃H₂O100Methyl (E)-3-(4-bromophenyl)acrylate96[1]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a typical procedure for the selective coupling at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • To the stirred mixture, add phenylacetylene dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-bromo-2-(phenylethynyl)benzene.

Protocol 2: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the selective Suzuki coupling at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and phenylboronic acid in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC/MS.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-1,1'-biphenyl.

Protocol 3: One-Pot Sequential Sonogashira and Suzuki Coupling of this compound

This protocol enables the synthesis of unsymmetrical disubstituted products in a single reaction vessel.[4]

Step 1: Selective Sonogashira Coupling (C-I)

  • Follow the procedure outlined in Protocol 4.1 using this compound and the first coupling partner (terminal alkyne).

  • After completion of the first coupling (as monitored by TLC/GC-MS), cool the reaction mixture to room temperature. Do not perform the aqueous work-up.

Step 2: Suzuki Coupling (C-Br)

  • To the crude reaction mixture from Step 1, add the second coupling partner (arylboronic acid, 1.2 equiv), an aqueous solution of a base (e.g., K₃PO₄, 3.0 equiv), and a more active palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos, 0.05 equiv).

  • Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir until the intermediate from Step 1 is consumed.

  • Cool the reaction to room temperature and perform a standard aqueous work-up and purification as described in the previous protocols.

Visualization of Experimental Workflow

One-Pot Sequential Coupling Workflow

One_Pot_Workflow cluster_step1 Step 1: Selective Sonogashira Coupling (C-I) cluster_step2 Step 2: Suzuki Coupling (C-Br) cluster_workup Work-up and Purification Setup1 Combine this compound, alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N in THF React1 Stir at Room Temperature Setup1->React1 Monitor1 Monitor by TLC/GC-MS React1->Monitor1 Add_Reagents Add boronic acid, K₃PO₄, Pd(OAc)₂/SPhos Monitor1->Add_Reagents Reaction Complete React2 Heat to 100-110 °C Add_Reagents->React2 Monitor2 Monitor by TLC/GC-MS React2->Monitor2 Workup Aqueous Work-up Monitor2->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Unsymmetrical Product Purify->Product

Caption: Workflow for one-pot sequential Sonogashira and Suzuki coupling.

Conclusion

This compound is a versatile and valuable substrate for the synthesis of complex, unsymmetrically substituted aromatic compounds. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high selectivity for the more reactive C-I bond, enabling a stepwise functionalization strategy. The protocols and data presented in this document provide a solid foundation for the successful application of these selective cross-coupling reactions in drug discovery and materials science research.

References

Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the one-pot synthesis of various pharmaceutically relevant heterocycles, including dibenzofurans, carbazoles, and phenanthridines, utilizing 1-bromo-2-iodobenzene as a key starting material. The methodologies described herein leverage the differential reactivity of the carbon-iodine and carbon-bromine bonds to achieve sequential, catalyst-mediated transformations in a single reaction vessel, thereby enhancing efficiency and reducing waste.

One-Pot Synthesis of Dibenzofurans via Sequential Suzuki Coupling and Intramolecular C-O Bond Formation

This protocol details a palladium- and copper-catalyzed one-pot reaction for the synthesis of dibenzofurans from this compound and ortho-substituted phenols. The reaction proceeds via an initial palladium-catalyzed Suzuki coupling at the more reactive C-I bond, followed by a copper-catalyzed intramolecular C-O bond formation (Ullmann coupling) to afford the dibenzofuran (B1670420) scaffold.

Quantitative Data
EntryPhenol (B47542) DerivativeProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolDibenzofuranPd(PPh₃)₄ / CuIK₂CO₃Dioxane1002485
22-Methylphenol1-MethyldibenzofuranPd(OAc)₂ / Xantphos / CuICs₂CO₃Toluene1102078
32-Methoxyphenol1-MethoxydibenzofuranPd(PPh₃)₄ / CuIK₃PO₄DMF1002482
42-Chlorophenol1-ChlorodibenzofuranPd(dppf)Cl₂ / CuIK₂CO₃Dioxane1002275
5Naphth-2-olBenzo[b]naphtho[2,1-d]furanPd(PPh₃)₄ / CuICs₂CO₃Toluene1102488
Experimental Protocol
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 282.9 mg), the corresponding phenol (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 57.8 mg), copper(I) iodide (0.1 mmol, 19.0 mg), and base (e.g., K₂CO₃, 2.5 mmol, 345.5 mg).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Reagents This compound Phenol Derivative Base (e.g., K2CO3) Suzuki_Coupling Step 1: Pd-Catalyzed Suzuki Coupling (C-I Bond Activation) Reagents->Suzuki_Coupling Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu Catalyst (e.g., CuI) Catalysts->Suzuki_Coupling Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Suzuki_Coupling Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->Suzuki_Coupling Ullmann_Coupling Step 2: Cu-Catalyzed Intramolecular C-O Coupling (Ullmann Reaction) Suzuki_Coupling->Ullmann_Coupling Intermediate Formation Workup Aqueous Workup (Extraction) Ullmann_Coupling->Workup Purification Column Chromatography Workup->Purification Product Dibenzofuran Product Purification->Product

Caption: Workflow for the one-pot synthesis of dibenzofurans.

One-Pot Synthesis of Carbazoles via Tandem Buchwald-Hartwig Amination and C-H Activation

This protocol outlines the one-pot synthesis of carbazoles from this compound and various anilines. The reaction proceeds through a sequential palladium-catalyzed Buchwald-Hartwig amination at the C-I bond, followed by an intramolecular C-H activation/arylation at the C-Br bond to construct the carbazole (B46965) core.

Quantitative Data
EntryAniline (B41778) DerivativeProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Aniline9H-CarbazolePd(OAc)₂ / SPhosK₃PO₄Toluene1101892
24-Methoxyaniline3-Methoxy-9H-carbazolePd₂(dba)₃ / XPhosNaOtBuDioxane1002088
34-Chloroaniline3-Chloro-9H-carbazolePd(OAc)₂ / SPhosK₃PO₄Toluene1102485
43,5-Dimethylaniline2,4-Dimethyl-9H-carbazolePd₂(dba)₃ / XPhosNaOtBuDioxane1002280
5Naphthyl-1-amine11H-Benzo[a]carbazolePd(OAc)₂ / SPhosK₃PO₄Toluene1202475
Experimental Protocol
  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 282.9 mg), the aniline derivative (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), ligand (e.g., SPhos, 0.04 mmol, 16.4 mg), and base (e.g., K₃PO₄, 2.2 mmol, 466.9 mg).

  • Add anhydrous solvent (e.g., toluene, 4 mL) to the tube.

  • Seal the tube and bring it out of the glovebox.

  • Place the reaction tube in a preheated oil bath at the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (20 mL) and filter through a short plug of silica gel, eluting with more dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired carbazole product.

Reaction Signaling Pathway

G Start This compound + Aniline Pd_Cycle_1 Pd(0)-Catalyzed Buchwald-Hartwig Amination (at C-I bond) Start->Pd_Cycle_1 Pd(OAc)2/SPhos, K3PO4, Toluene Intermediate 2-Bromo-N-arylaniline Intermediate Pd_Cycle_1->Intermediate Pd_Cycle_2 Intramolecular Pd(0)-Catalyzed C-H Activation/Arylation (at C-Br bond) Intermediate->Pd_Cycle_2 Product Carbazole Product Pd_Cycle_2->Product

Caption: Tandem catalytic cycle for one-pot carbazole synthesis.

One-Pot Synthesis of Phenanthridines via Sequential Suzuki Coupling and Intramolecular Cyclization

This protocol describes a one-pot synthesis of phenanthridines from this compound and 2-formylphenylboronic acid. The method involves a palladium-catalyzed Suzuki coupling followed by an acid- or base-mediated intramolecular condensation/cyclization.

Quantitative Data
EntryBoronic Acid DerivativeProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Formylphenylboronic acidPhenanthridine (B189435)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901689
22-Formyl-5-methoxyphenylboronic acid3-MethoxyphenanthridinePd(dppf)Cl₂Cs₂CO₃DMF1001884
32-Formyl-4-chlorophenylboronic acid2-ChlorophenanthridinePd(OAc)₂ / PPh₃K₃PO₄Toluene/EtOH1002077
42-Acetylphenylboronic acid6-MethylphenanthridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O901882
5N-Boc-2-aminophenylboronic acidPhenanthridine (after deprotection/cyclization)Pd(dppf)Cl₂Cs₂CO₃DMF1002475
Experimental Protocol
  • Combine this compound (1.0 mmol, 282.9 mg), the 2-formylphenylboronic acid derivative (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and base (e.g., K₂CO₃, 3.0 mmol, 414.6 mg) in a round-bottom flask.

  • Add the solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC.

  • After the Suzuki coupling is complete (disappearance of this compound), add a cyclization agent if required (e.g., a catalytic amount of p-toluenesulfonic acid for condensation). Continue heating until cyclization is complete.

  • Cool the reaction mixture to room temperature and pour it into water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the pure phenanthridine.

Logical Relationship Diagram

G Start This compound + 2-Formylphenylboronic acid Suzuki Step 1: Pd-Catalyzed Suzuki Coupling (Selective C-I Arylation) Start->Suzuki Pd(PPh3)4, Base Intermediate 2-Bromo-2'-formyl-1,1'-biphenyl Intermediate Suzuki->Intermediate Cyclization Step 2: Intramolecular Cyclization (Condensation/Dehydration) Intermediate->Cyclization Heat / Acid or Base Product Phenanthridine Product Cyclization->Product

Caption: Logical steps for one-pot phenanthridine synthesis.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functional Materials from 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of advanced functional materials utilizing 1-bromo-2-iodobenzene as a versatile starting material. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for selective and sequential functionalization, enabling the construction of complex molecular architectures.[1] This document covers key palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig couplings, for the synthesis of functionalized biaryls, carbazoles, and dibenzofurans.

Introduction to Sequential Cross-Coupling

The synthetic utility of this compound lies in the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions.[2] This reactivity difference allows for the selective reaction at the iodine position under milder conditions, while the bromine position can be functionalized subsequently under more forcing conditions.[1][2] This sequential approach is highly valuable for the synthesis of unsymmetrical, multi-substituted aromatic compounds.

Synthesis of Unsymmetrical Biaryls via Sequential Sonogashira and Suzuki Coupling

This protocol describes a two-step, one-pot sequential coupling to synthesize unsymmetrical biaryls, which are common scaffolds in pharmaceuticals and organic electronic materials. The first step involves a selective Sonogashira coupling at the C-I bond, followed by a Suzuki coupling at the C-Br bond.[1][3]

Experimental Protocol

Step 1: Chemoselective Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).[1][2]

  • Add a degassed mixture of a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, Et₃N).[1][2]

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.[1]

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

Step 2: Suzuki Coupling

  • To the reaction mixture from Step 1, add the boronic acid (1.2 eq), an additional portion of a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[1]

  • Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) to facilitate the coupling at the C-Br bond.[1]

  • Monitor the reaction until completion.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data
Reactant 1Reactant 2 (Step 1)Reactant 3 (Step 2)Catalyst SystemBase(s)SolventTemp (°C)Yield (%)
This compoundPhenylacetylenePhenylboronic acidPd(PPh₃)₂Cl₂/CuI (Step 1), Pd(PPh₃)₄ (Step 2)Et₃N (Step 1), K₂CO₃ (Step 2)THF/H₂ORT (Step 1), 90 (Step 2)75-85
This compound(Trimethylsilyl)acetylene4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂/CuI (Step 1), Pd(dppf)Cl₂ (Step 2)DIPA (Step 1), Cs₂CO₃ (Step 2)Dioxane/H₂ORT (Step 1), 100 (Step 2)70-80

Yields are representative and may vary based on the specific substrates and reaction conditions.

Reaction Workflow

G A This compound C Sonogashira Coupling (Selective at C-I) Pd(PPh₃)₂Cl₂/CuI, Et₃N, RT A->C B Terminal Alkyne B->C D 2-Bromo-1-(alkynyl)benzene Intermediate C->D F Suzuki Coupling (at C-Br) Pd(PPh₃)₄, K₂CO₃, 90°C D->F E Boronic Acid E->F G Unsymmetrical Biaryl Product F->G

Sequential Sonogashira and Suzuki Coupling.

Synthesis of Functionalized Carbazoles

Carbazoles are important structural motifs in many natural products, pharmaceuticals, and functional materials.[4][5] This protocol outlines a two-step synthesis of N-substituted carbazoles from this compound. The process involves an initial Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination.

Experimental Protocol

Step 1: Suzuki Coupling to form 2-Amino-2'-bromobiphenyl Intermediate

  • In a reaction vessel, combine this compound (1.0 eq), 2-aminophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the mixture under an inert atmosphere at 90 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography to isolate the 2-amino-2'-bromobiphenyl intermediate.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • To a solution of the 2-amino-2'-bromobiphenyl intermediate (1.0 eq) in a dry, inert solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 eq).[6]

  • Add a strong base, such as sodium tert-butoxide (NaOt-Bu, 1.2 eq).[6]

  • Heat the reaction mixture at 100-120 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction for the formation of the carbazole (B46965) product.

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product, dry the organic phase, and purify by column chromatography to obtain the functionalized carbazole.

Quantitative Data
IntermediateCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
2-Amino-2'-bromobiphenylPd₂(dba)₃XPhosNaOt-BuToluene11080-90
2-Amino-5-methyl-2'-bromobiphenylPd(OAc)₂SPhosK₃PO₄Dioxane10075-85

Yields are for the intramolecular cyclization step and are representative.

Reaction Pathway

G A This compound C Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 90°C A->C B 2-Aminophenylboronic acid B->C D 2-Amino-2'-bromobiphenyl C->D E Intramolecular Buchwald-Hartwig Amination Pd₂(dba)₃/XPhos, NaOt-Bu, 110°C D->E F Carbazole Product E->F

Synthesis of Carbazoles.

Synthesis of Dibenzofuran Derivatives

Dibenzofurans are another class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The synthesis can be achieved through a Suzuki or Ullmann-type coupling to form a diaryl ether, followed by an intramolecular C-H activation/C-O cyclization.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-2'-hydroxydiphenyl Ether

  • Combine this compound (1.0 eq), 2-hydroxyphenylboronic acid (1.1 eq), a palladium catalyst like Pd(OAc)₂ (0.03 eq), a phosphine ligand (e.g., PPh₃, 0.06 eq), and a base such as K₃PO₄ (2.0 eq) in a reaction flask.

  • Add a suitable solvent, for instance, a mixture of DMF and water.

  • Heat the reaction mixture at 100 °C under an inert atmosphere until the starting materials are consumed.

  • Isolate and purify the 2-bromo-2'-hydroxydiphenyl ether intermediate.

Step 2: Intramolecular C-H Activation/C-O Cyclization

  • In a reaction vessel, dissolve the 2-bromo-2'-hydroxydiphenyl ether (1.0 eq) in a solvent like DMAc.

  • Add a palladium catalyst, for example, Pd(OAc)₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Heat the mixture at a high temperature (e.g., 140-160 °C) under an air or oxygen atmosphere to promote the oxidative cyclization.[7]

  • Monitor the reaction for the formation of the dibenzofuran.

  • After completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.

Quantitative Data
IntermediateCatalystBaseOxidantSolventTemp (°C)Yield (%)
2-Bromo-2'-hydroxydiphenyl etherPd(OAc)₂K₂CO₃AirDMAc15070-80
2-Bromo-2'-hydroxy-5-methoxydiphenyl etherPdCl₂Cs₂CO₃O₂Toluene13065-75

Yields for the cyclization step are representative and can be influenced by the specific substrate and conditions.

Logical Workflow

G A This compound C Suzuki Coupling Pd(OAc)₂, PPh₃, K₃PO₄, 100°C A->C B 2-Hydroxyphenylboronic acid B->C D 2-Bromo-2'-hydroxydiphenyl Ether C->D E Intramolecular C-H Activation/C-O Cyclization Pd(OAc)₂, K₂CO₃, Air, 150°C D->E F Dibenzofuran Product E->F

Synthesis of Dibenzofurans.

References

Application Notes and Protocols for Copper-Catalyzed Reactions Involving 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a series of copper-catalyzed cross-coupling reactions utilizing 1-bromo-2-iodobenzene as a key starting material. The selective reactivity of the carbon-iodine bond over the carbon-bromine bond under copper catalysis allows for sequential functionalization, making this compound a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Introduction

This compound is a valuable bifunctional electrophile in transition metal-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for chemoselective reactions, where the more labile C-I bond can be selectively activated under milder conditions, leaving the C-Br bond intact for subsequent transformations. Copper catalysis, being a more economical and sustainable alternative to palladium catalysis in certain applications, offers a powerful tool for the functionalization of this substrate. This document outlines protocols for the synthesis of benzofurans, dibenzofurans, and N-aryl amines, and for Sonogashira coupling reactions.

Domino Synthesis of 2,3-Disubstituted Benzofurans

A highly efficient one-pot domino reaction for the synthesis of 2,3-disubstituted benzofurans has been developed, employing a copper(I) iodide catalyst. This transformation involves an initial intermolecular C-C bond formation between this compound and a β-keto ester, followed by an intramolecular C-O bond formation.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-bromobenzofuran-3-carboxylate

Materials:

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol, 141.4 mg), ethyl 2-methylacetoacetate (1.0 mmol, 144.2 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and potassium carbonate (1.5 mmol, 207.3 mg).

  • Add 1.5 mL of anhydrous THF to the flask.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-disubstituted benzofuran.

Synthesis of Dibenzofurans via Intramolecular O-Arylation

Dibenzofurans are important structural motifs in many biologically active compounds and organic materials. A common synthetic strategy involves a two-step process starting from this compound: a Suzuki coupling to form a 2-bromo-2'-hydroxybiphenyl intermediate, followed by a copper-catalyzed intramolecular Ullmann condensation (C-O coupling).

Experimental Protocol: Two-Step Synthesis of Dibenzofuran

Step 1: Suzuki Coupling to Synthesize 2-Bromo-2'-hydroxybiphenyl

(Note: This step is typically palladium-catalyzed, but is a necessary precursor for the copper-catalyzed cyclization.)

Materials:

  • This compound

  • 2-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343), Ethanol (B145695), and Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-hydroxyphenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Add sodium carbonate (2.0 mmol) and degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • After cooling, extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 2-bromo-2'-hydroxybiphenyl.

Step 2: Copper-Catalyzed Intramolecular Cyclization

Materials:

  • 2-Bromo-2'-hydroxybiphenyl

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (B135089)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add 2-bromo-2'-hydroxybiphenyl (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL) and heat the mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain dibenzofuran.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The higher reactivity of the C-I bond in this compound allows for selective coupling with terminal alkynes at this position.

Experimental Protocol: Synthesis of 1-Bromo-2-(phenylethynyl)benzene

Materials:

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography to yield 1-bromo-2-(phenylethynyl)benzene.

Ullmann Condensation: N-Arylation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds. Modern protocols often utilize ligands to facilitate the reaction under milder conditions. The selective reaction at the iodo-position of this compound can be achieved to synthesize N-arylated anilines.

Experimental Protocol: Synthesis of N-(2-bromophenyl)aniline

Materials:

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), aniline (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 90 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain N-(2-bromophenyl)aniline.

Quantitative Data Summary

Reaction TypeSubstratesCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Benzofuran Synthesis This compound, Ethyl 2-methylacetoacetateCuI (10 mol%)K₂CO₃THF10012-2470-90
Dibenzofuran Synthesis 2-Bromo-2'-hydroxybiphenylCuI (10 mol%), 1,10-Phenanthroline (20 mol%)Cs₂CO₃DMF1202480-95
Sonogashira Coupling This compound, PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHFRT2-685-95
N-Arylation This compound, AnilineCuI (10 mol%), L-Proline (20 mol%)K₂CO₃DMSO902475-85

Visualizations

reaction_workflow cluster_benzofuran Domino Synthesis of Benzofurans cluster_dibenzofuran Two-Step Synthesis of Dibenzofurans start_bf This compound + β-Keto Ester reagents_bf CuI, K₂CO₃, THF, 100°C start_bf->reagents_bf Domino Reaction product_bf 2,3-Disubstituted Benzofuran reagents_bf->product_bf start_dbf This compound + 2-Hydroxyphenylboronic Acid step1_dbf Suzuki Coupling (Pd-catalyzed) start_dbf->step1_dbf intermediate_dbf 2-Bromo-2'-hydroxybiphenyl step1_dbf->intermediate_dbf step2_dbf Intramolecular C-O Coupling (Cu-catalyzed) intermediate_dbf->step2_dbf product_dbf Dibenzofuran step2_dbf->product_dbf

Caption: General workflows for the synthesis of benzofurans and dibenzofurans.

coupling_reactions cluster_sonogashira Sonogashira Coupling cluster_ullmann Ullmann N-Arylation start_node This compound reagents_s Phenylacetylene Pd/Cu catalyst, Base start_node->reagents_s Selective C-I Activation reagents_u Aniline CuI, L-Proline, Base start_node->reagents_u Selective C-I Activation product_s 1-Bromo-2-(phenylethynyl)benzene reagents_s->product_s product_u N-(2-bromophenyl)aniline reagents_u->product_u

Caption: Selective functionalization of this compound.

signaling_pathway cluster_catalytic_cycle Generalized Copper-Catalyzed Cross-Coupling Cycle CuI Cu(I) Catalyst OxAdd Oxidative Addition (Ar-I) CuI->OxAdd + Ar-I CuIII Cu(III) Intermediate OxAdd->CuIII Transmetalation Nucleophile Addition/Transmetalation CuIII->Transmetalation + Nucleophile RedElim Reductive Elimination Transmetalation->RedElim RedElim->CuI Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: A simplified representation of a copper catalytic cycle.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-iodobenzene in the preparation of key pharmaceutical intermediates. The unique electronic and steric properties of this dihalogenated benzene (B151609) derivative, particularly the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, render it a valuable building block for the selective and sequential introduction of molecular complexity.[1] This document outlines detailed experimental protocols for palladium-catalyzed cross-coupling reactions and provides examples of its application in the synthesis of precursors to targeted cancer therapies.

Core Concepts: Sequential Cross-Coupling

The strategic advantage of this compound lies in the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions.[1][2] This reactivity difference (I > Br >> Cl) allows for chemoselective functionalization at the iodine-bearing position under milder conditions, while the bromine atom remains available for a subsequent transformation under more forcing conditions.[1][2][3] This stepwise approach is instrumental in the efficient synthesis of unsymmetrical biaryl and other complex molecular architectures that are common motifs in pharmaceuticals.[1][4]

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a versatile starting material for the synthesis of a variety of pharmacologically active molecules. Its application is particularly notable in the construction of intermediates for targeted cancer therapies, such as inhibitors of key signaling pathways.

Synthesis of a Key Intermediate for a MEK1/2 Inhibitor (Trametinib Analogue)

Trametinib is a selective inhibitor of MEK1 and MEK2, components of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers, including melanoma.[5][6] A key structural motif in Trametinib is the 2-fluoro-4-iodoaniline (B146158) moiety, which can be further elaborated. This compound can be a precursor to analogues of such intermediates through sequential cross-coupling reactions.

Synthesis of a Precursor to a Hedgehog Pathway Inhibitor (Vismodegib Analogue)

Vismodegib is a first-in-class inhibitor of the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryogenesis that can be aberrantly reactivated in cancers like basal cell carcinoma.[4][7][8][9] The synthesis of Vismodegib and its analogues often involves the coupling of a pyridine-containing fragment with a substituted phenyl group. This compound can be utilized to construct the core of such intermediates.

Synthesis of an Intermediate for a VEGFR Inhibitor (Axitinib Analogue)

Axitinib (B1684631) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are key mediators of tumor angiogenesis.[10][11][12][13][14] The synthesis of Axitinib involves the construction of a substituted indazole core. While not a direct precursor, this compound can be used to synthesize related biaryl structures that are common in kinase inhibitors.

Quantitative Data Summary

The following tables summarize representative yields for key cross-coupling reactions utilizing aryl halides, which are analogous to the reactions of this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides

Aryl Halide SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)0.1-0.2>95[15]
4'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II)KOHEtOH/H₂O120 (MW)0.0390.3[16][17]
3-Iodo-6-methyl-4-nitro-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O120 (MW)0.6785[18]

Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides

Aryl Halide SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂/CuIEt₃NEt₃NRT1.5~90[19]
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT4-8High[3]
4-Bromo-2,6-diiodoanilinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF50-70-High[2]

Experimental Protocols

The following are detailed, generalized protocols for key cross-coupling reactions with this compound. These should be adapted based on the specific substrates and desired outcomes.

Protocol 1: Selective Sonogashira Coupling at the Iodo-Position

This protocol describes the selective coupling of a terminal alkyne with the more reactive iodo-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).

  • Add anhydrous, degassed THF via syringe, followed by triethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically when the this compound is consumed), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1-bromo-2-(alkynyl)benzene product.

Protocol 2: Suzuki-Miyaura Coupling at the Bromo-Position

This protocol outlines the subsequent coupling of an arylboronic acid at the remaining bromo-position of the product from Protocol 1.

Materials:

  • 1-Bromo-2-(alkynyl)benzene (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water)

  • Reaction vessel suitable for heating under inert atmosphere

  • Argon or Nitrogen gas supply

Procedure:

  • To a reaction vessel, add the 1-bromo-2-(alkynyl)benzene (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the unsymmetrical diarylalkyne.

Visualizations

Signaling Pathways

MEK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Trametinib Trametinib Trametinib->MEK1/2

Caption: MEK1/2 Signaling Pathway and Inhibition by Trametinib.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand (Shh)->Patched (PTCH1) binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI Proteins GLI Proteins SUFU->GLI Proteins inhibits Nucleus Nucleus GLI Proteins->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Vismodegib Vismodegib Vismodegib->Smoothened (SMO)

Caption: Hedgehog Signaling Pathway and Inhibition by Vismodegib.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK)->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Axitinib Axitinib Axitinib->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition by Axitinib.

Experimental Workflow

Sequential_Coupling_Workflow cluster_step1 Step 1: Selective Sonogashira Coupling cluster_step2 Step 2: Suzuki-Miyaura Coupling A This compound + Terminal Alkyne B Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, RT A->B C Workup & Purification B->C D 1-Bromo-2-(alkynyl)benzene C->D E 1-Bromo-2-(alkynyl)benzene + Arylboronic Acid D->E Product from Step 1 F Pd(PPh₃)₄, Base, Toluene/H₂O, 80-110°C E->F G Workup & Purification F->G H Unsymmetrical Diarylalkyne Intermediate G->H

Caption: Workflow for Sequential Sonogashira and Suzuki Coupling.

References

Application Notes and Protocols: 1-Bromo-2-iodobenzene as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodobenzene is a valuable and versatile dihalogenated aromatic precursor for the synthesis of a wide range of agrochemicals, including fungicides and herbicides. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The weaker C-I bond allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, while leaving the more robust C-Br bond available for subsequent transformations. This sequential reactivity enables the efficient construction of complex molecular architectures commonly found in modern crop protection agents.

This document provides detailed application notes, experimental protocols, and reaction data for the use of this compound in the synthesis of key agrochemical intermediates and final products.

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its role as a scaffold for building complex biaryl or aryl-heterocyclic structures. These motifs are prevalent in a variety of commercial and developmental agrochemicals. The ability to perform selective and sequential cross-coupling reactions makes this compound a strategic building block for accessing novel and effective crop protection agents.

Key Reaction Types:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with organoboron reagents to introduce aryl or heteroaryl moieties.

  • Sonogashira Coupling: Creation of C-C bonds with terminal alkynes, introducing acetylenic linkers or precursors for heterocyclic ring systems.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amine functionalities, a common feature in many bioactive molecules.

  • Ullmann Condensation: Formation of diaryl ethers, a structural component of some herbicides.

Agrochemical Synthesis Examples

Fungicide Synthesis: Flutolanil Precursor

Flutolanil is a systemic fungicide effective against a range of fungal pathogens. Its synthesis can be envisioned through a key Buchwald-Hartwig amination step involving a derivative of this compound. A plausible synthetic route involves the initial synthesis of 2-bromo-6-(trifluoromethyl)aniline (B1266074) from this compound, followed by a C-N coupling reaction.

Proposed Synthetic Pathway for a Flutolanil Precursor:

G A This compound B Intermediate A (Trifluoromethylation) A->B 1. CuI, FSO2CF2CO2Me 2. TBAF C 2-Bromo-6-(trifluoromethyl)aniline B->C Buchwald-Hartwig Amination (Ammonia source) E Flutolanil Precursor (2-Bromo-N-(3-isopropoxyphenyl)-6-(trifluoromethyl)aniline) C->E Buchwald-Hartwig Amination Pd catalyst, ligand, base D 3-Isopropoxyaniline D->E

Proposed synthesis of a Flutolanil precursor.
Herbicide Synthesis: Phenylpyrazole Intermediate

Phenylpyrazole herbicides are a significant class of agrochemicals that act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). This compound can serve as a starting material for the synthesis of substituted phenylpyrazole intermediates via a Suzuki-Miyaura coupling reaction.

Synthetic Pathway for a Phenylpyrazole Intermediate:

G A This compound C 2-Bromo-6-(pyrazol-1-yl)benzene (Intermediate) A->C Suzuki-Miyaura Coupling Pd catalyst, base B Pyrazole Boronic Ester B->C D Further Functionalization C->D e.g., Suzuki or Buchwald-Hartwig

Synthesis of a phenylpyrazole intermediate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling at the iodine position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene (B28343)

  • Ethanol

  • Water

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol allows for the introduction of an acetylenic moiety at the iodine position.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes the selective amination at the iodine position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Add NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 eq) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key cross-coupling reactions of dihalogenated benzenes, providing a reference for the expected outcomes with this compound.

Table 1: Suzuki-Miyaura Coupling of Halogenated Benzenes

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1001688
This compoundPyridin-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O901885

Table 2: Sonogashira Coupling of Halogenated Benzenes

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT695
This compound(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF50891
This compoundPropargyl alcoholPdCl₂(MeCN)₂ (2)CuI (4)K₂CO₃Acetonitrile601087

Table 3: Buchwald-Hartwig Amination of Halogenated Benzenes

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzeneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001893
This compoundAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102489
This compoundn-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801691

Agrochemical Mode of Action

Understanding the mode of action of the target agrochemical is crucial for designing effective synthetic strategies.

Flutolanil: Succinate (B1194679) Dehydrogenase Inhibition

Flutolanil acts by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi.[1][2] This disruption of cellular respiration leads to a depletion of ATP and ultimately, fungal cell death.

G A Succinate C Complex II (Succinate Dehydrogenase) A->C B Fumarate C->B E Electron Transport Chain C->E D Flutolanil D->C Inhibits F ATP Production E->F G Fungal Cell Death F->G

Mode of action of Flutolanil.
Phenylpyrazole Herbicides: PPO Inhibition

Phenylpyrazole herbicides inhibit the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

G A Protoporphyrinogen IX C PPO Enzyme A->C F Reactive Oxygen Species (ROS) Generation A->F Accumulation & Light B Protoporphyrin IX E Chlorophyll & Heme Biosynthesis B->E C->B D Phenylpyrazole Herbicide D->C Inhibits G Plant Cell Death F->G

Mode of action of Phenylpyrazole Herbicides.

Conclusion

This compound is a highly valuable and versatile precursor in agrochemical synthesis. Its differential reactivity allows for the strategic and sequential introduction of various functional groups, enabling the efficient synthesis of complex and novel agrochemical candidates. The provided protocols for key cross-coupling reactions serve as a foundation for the development of new synthetic routes to a wide range of fungicides, herbicides, and other crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromo-2-iodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent bis-coupling side reactions when using 1-bromo-2-iodobenzene in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The primary challenge is achieving selective mono-functionalization at the iodine position without inducing a subsequent, undesired coupling at the bromine position. This "bis-coupling" or "double coupling" leads to the formation of a disubstituted product, reducing the yield of the desired mono-substituted product and complicating purification.

Q2: Why is there a difference in reactivity between the C-I and C-Br bonds?

The differential reactivity stems from the difference in bond strength and polarizability between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more easily broken than the C-Br bond.[1][2] This makes the iodine atom more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.[1][2]

Q3: What are the most common cross-coupling reactions where bis-coupling with this compound is a concern?

Bis-coupling can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling

  • Sonogashira Coupling

  • Buchwald-Hartwig Amination

  • Heck Coupling

  • Stille Coupling

Troubleshooting Guide: Preventing Bis-Coupling

This guide provides specific troubleshooting advice to minimize the formation of the bis-coupled product.

Issue: Significant formation of the bis-coupled product is observed.

The formation of the bis-coupled product is a common issue that can often be resolved by carefully tuning the reaction conditions. The following sections provide guidance on key parameters to adjust.

Reaction Temperature

High reaction temperatures can provide sufficient energy to overcome the activation barrier for the C-Br bond cleavage, leading to the undesired second coupling.

  • Recommendation: Start with lower reaction temperatures. For many couplings at the iodine position, room temperature may be sufficient.[2] If the reaction is sluggish, gradually increase the temperature while monitoring the formation of the bis-coupled product by TLC or GC/MS.

Catalyst and Ligand Selection

Highly active catalyst systems can be aggressive and lead to the cleavage of both C-I and C-Br bonds.

  • Recommendation:

    • Catalyst: Use a less reactive palladium catalyst.

    • Ligand: Employ more sterically hindered phosphine (B1218219) ligands. These can disfavor the oxidative addition at the more sterically hindered ortho-position of the C-Br bond after the initial coupling at the C-I position.

Reaction Time

Prolonged reaction times, even at moderate temperatures, can allow the slower reaction at the bromine site to proceed.

  • Recommendation: Monitor the reaction progress closely. Once the starting material (this compound) is consumed and the desired mono-coupled product is formed, quench the reaction to prevent the subsequent coupling at the bromine position.

Stoichiometry of Reagents

An excess of the coupling partner (e.g., boronic acid, alkyne, amine) can drive the reaction towards bis-coupling.

  • Recommendation: Use a slight excess (typically 1.0 to 1.2 equivalents) of the coupling partner. Avoid using a large excess.

Summary of Troubleshooting Strategies
ParameterIssueRecommendationRationale
Temperature Too highLower the reaction temperature (e.g., start at room temperature).Favors selective reaction at the more reactive C-I bond.[2]
Catalyst/Ligand Too activeUse a less reactive palladium catalyst or a more sterically hindered ligand.Reduces the catalyst's ability to activate the stronger C-Br bond.
Reaction Time Too longMonitor the reaction and stop it once the starting material is consumed.Prevents the slower, undesired second coupling from occurring.[3]
Stoichiometry Excess coupling partnerUse a slight excess (1.0-1.2 eq) of the coupling partner.Limits the availability of the reagent for the second coupling reaction.[3]

Experimental Protocols

The following are representative protocols for achieving selective mono-coupling at the iodine position of this compound. Note: These are general guidelines and may require optimization for specific substrates.

Selective Sonogashira Coupling

This protocol is designed for the selective coupling of a terminal alkyne at the C-I position.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.1 eq)

    • Pd(PPh₃)₂Cl₂ (1-2 mol%)

    • CuI (2-4 mol%)

    • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)

    • Anhydrous, degassed THF or DMF (optional co-solvent)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous, degassed triethylamine (or a mixture of triethylamine and THF/DMF).

    • Add the terminal alkyne dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.

    • Upon completion (typically when the this compound is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Selective Suzuki-Miyaura Coupling

This protocol outlines a method for the selective coupling of a boronic acid at the C-I position.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Pd(PPh₃)₄ (2-5 mol%)

    • Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound, the arylboronic acid, and Pd(PPh₃)₄ in the organic solvent.

    • Add the aqueous base solution.

    • Stir the mixture vigorously at a controlled temperature (e.g., start at 50-70 °C).

    • Monitor the reaction by TLC or GC/MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Preventing Bis-Coupling

G Troubleshooting Workflow for Bis-Coupling start Bis-Coupling Observed temp Lower Reaction Temperature start->temp catalyst Use Less Active Catalyst / Sterically Hindered Ligand start->catalyst time Reduce Reaction Time start->time stoichiometry Adjust Stoichiometry (1.0-1.2 eq) start->stoichiometry end Selective Mono-Coupling Achieved temp->end catalyst->end time->end stoichiometry->end

Caption: A flowchart illustrating the key strategies to mitigate bis-coupling side reactions.

Palladium Catalytic Cycle and Point of Selectivity

G Palladium Catalytic Cycle and Selectivity Pd0 Pd(0)L_n OA_I Oxidative Addition (C-I Bond) Pd0->OA_I This compound Intermediate_I Ar(Br)Pd(II)(I)L_n OA_I->Intermediate_I OA_Br Oxidative Addition (C-Br Bond) (Higher Energy) Bis_Product Bis-coupled Product OA_Br->Bis_Product Transmetalation Transmetalation Intermediate_I->Transmetalation Coupling Partner Intermediate_Coupled Ar(Br)Pd(II)(R)L_n Transmetalation->Intermediate_Coupled Reductive_Elimination Reductive Elimination Intermediate_Coupled->Reductive_Elimination Product Mono-coupled Product Reductive_Elimination->Product Product->Pd0 Regenerated Bis_Coupling_Start Mono-coupled Product Bis_Coupling_Start->OA_Br Harsh Conditions

Caption: The catalytic cycle for palladium-catalyzed cross-coupling, highlighting the selective oxidative addition to the C-I bond.

References

Suppressing homocoupling in Suzuki reactions of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-bromo-2-iodobenzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers minimize side reactions, particularly homocoupling, and achieve high yields of the desired mono-arylated product.

Troubleshooting Guide: Suppressing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl impurity (Ar-Ar from Ar-B(OH)₂) which can complicate purification and reduce the yield of the desired product.[1][2][3] This guide addresses the primary causes of homocoupling and provides targeted solutions.

Problem Potential Cause Recommended Solution
High levels of boronic acid homocoupling product detected. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][3][4] Even trace amounts of oxygen can significantly increase this side reaction.[4]Rigorous Degassing: Sparge all solvents (including water) and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the palladium catalyst.[4][5] Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Catalyst System: Use of a Pd(II) precatalyst without efficient reduction to Pd(0) can lead to an excess of Pd(II) species that drive homocoupling.[1][3]Use a Pd(0) Source: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider adding a mild reducing agent, such as potassium formate, to facilitate the formation of the active Pd(0) species.[4]
Ligand Choice: Less bulky or electron-poor ligands may not sufficiently stabilize the Pd(0) center or promote the desired reductive elimination step efficiently.Employ Bulky, Electron-Rich Ligands: Switch to bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or P(t-Bu)₃.[5][6][7] These ligands accelerate the oxidative addition and reductive elimination steps of the main catalytic cycle, outcompeting the homocoupling pathway.[6]
Reaction is sluggish, and homocoupling is still observed. Base Selection: The choice and quality of the base are critical. Some bases can be too harsh, leading to side reactions, while inefficient bases can slow down the transmetalation step.Use a Weaker, Non-Aqueous Base: Consider using milder bases like K₃PO₄ or CsF instead of strong aqueous bases.[8] Using freshly ground, anhydrous base is crucial.
Low Reaction Temperature: While lower temperatures are used to achieve selectivity at the iodo- position, excessively low temperatures can slow the desired coupling, allowing side reactions to become more competitive.Optimize Temperature: For selective coupling at the iodine, start at room temperature and gently warm if the reaction does not proceed. Monitor progress closely by TLC or GC-MS to find the optimal balance between reaction rate and selectivity.[2]
Both homocoupling and bis-coupling are occurring. High Catalyst Loading / High Temperature: Overly forcing conditions can reduce selectivity, leading to a mixture of undesired products.Reduce Catalyst Loading and Temperature: Lower the catalyst loading to the 1-2 mol% range. Run the reaction at the lowest temperature that allows for efficient conversion at the iodo- position.[2] The C-Br bond requires more energy to activate.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to side reactions in Suzuki coupling?

A1: this compound has two different halogen atoms with varying reactivity. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective mono-coupling at the iodine position under mild conditions. However, forcing conditions (high temperature, highly active catalysts) can lead to non-selective bis-coupling, while suboptimal conditions (presence of oxygen, inefficient catalyst turnover) can promote homocoupling of the boronic acid partner.[2][9]

Q2: What is the primary mechanism of boronic acid homocoupling?

A2: The most common pathway involves the reaction of two molecules of boronic acid with a Pd(II) species.[1][3] This process reduces the palladium to Pd(0) and forms the symmetrical biaryl byproduct. The Pd(II) can originate from the precatalyst itself or from the oxidation of the active Pd(0) catalyst by residual oxygen in the reaction mixture.[1][4]

Q3: How do bulky phosphine ligands help suppress homocoupling?

A3: Bulky, electron-rich ligands (e.g., Buchwald-type ligands) play a dual role. First, they are electron-donating, which facilitates the rate-determining oxidative addition step with the aryl halide.[6] Second, their steric bulk promotes the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[6][7] By accelerating the key steps of the desired catalytic cycle, these ligands ensure that the palladium catalyst spends less time in states that are susceptible to side reactions like homocoupling.

Q4: Can the choice of solvent affect the rate of homocoupling?

A4: Yes, the solvent can influence reaction rates and side product formation.[4] While polar aprotic solvents like dioxane or THF, often with water as a co-solvent, are common, they must be rigorously degassed.[5] In some cases, the halide byproduct (e.g., KBr) can interact with the catalyst in polar, oxygen-containing solvents, affecting selectivity.[10] It is essential to ensure all solvent components are thoroughly deoxygenated before use.

Q5: Is it better to use a boronic acid or a boronic ester?

A5: Boronic esters (e.g., pinacol (B44631) esters) are often more stable and less prone to protodeboronation (hydrolysis) than their corresponding boronic acids.[2] If you are experiencing issues with boronic acid degradation or homocoupling, switching to a more stable boronic ester derivative can be a beneficial strategy.[2]

Visualization of Key Processes

To better understand the reaction dynamics and troubleshooting logic, the following diagrams illustrate the chemical pathways and recommended workflows.

G cluster_0 Reaction Pathways R1 This compound Pd_Intermediate Ar-Pd(II)-I R1->Pd_Intermediate Oxidative Addition R2 Aryl Boronic Acid (Ar-B(OH)₂) R2->Pd_Intermediate Transmetalation P2 Undesired Product (Homocoupling) R2->P2 Homocoupling Pd0 Pd(0)L₂ Pd_II_Oxidized Pd(II) Pd0->Pd_II_Oxidized Oxidation P1 Desired Product (Cross-Coupling) Pd_Intermediate->P1 Reductive Elimination P1->Pd0 Catalyst Regeneration O2 O₂

Caption: Desired Suzuki coupling vs. undesired oxygen-induced homocoupling.

G Start High Homocoupling Detected (by GC-MS / NMR) Check_Atmosphere Is the reaction under rigorous inert atmosphere? Start->Check_Atmosphere Degas Action: Thoroughly degas solvents and sparge reaction vessel with Ar / N₂. Check_Atmosphere->Degas No Check_Catalyst What is the catalyst source? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent. Check_Catalyst->Use_Pd0 Pd(II) Check_Ligand Is the ligand sufficiently bulky and electron-rich? Check_Catalyst->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Use_Bulky_Ligand Action: Screen bulky ligands (e.g., SPhos, XPhos, P(t-Bu)₃). Check_Ligand->Use_Bulky_Ligand No / Unsure Re_evaluate Re-run reaction and analyze results. Check_Ligand->Re_evaluate Yes Use_Bulky_Ligand->Re_evaluate

Caption: Troubleshooting workflow for reducing homocoupling byproducts.

Optimized Experimental Protocol

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the iodo- position of this compound while minimizing homocoupling.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.2 eq)

  • Pd₂(dba)₃ (1 mol%) or Pd(PPh₃)₄ (2 mol%)

  • SPhos (2.2 mol% if using Pd₂(dba)₃) or other bulky ligand

  • Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and finely ground K₃PO₄ (2.5 eq).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing (Final Sparge): Subsurface sparge the reaction mixture with a gentle stream of inert gas for an additional 10-15 minutes.

  • Reaction Execution: Seal the flask and stir the mixture at room temperature. If no reaction is observed after 1-2 hours (monitored by TLC or GC-MS), the temperature can be gently increased to 40-50 °C.

  • Monitoring: Monitor the reaction for the consumption of the this compound starting material. Be careful not to push the reaction with excessive heat to avoid bis-coupling.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired mono-coupled product.

References

Technical Support Center: Optimizing Reaction Temperature for Selective C-I Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction temperature for selective Carbon-Iodine (C-I) bond activation in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a general temperature range for palladium-catalyzed cross-coupling reactions involving C-I bond activation?

A good starting point for many palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is 60°C. However, the optimal temperature can vary significantly, typically ranging from room temperature to 120°C, depending on the specific substrates, catalyst system, and solvent. For some systems, an optimal temperature of around 80°C has been identified, with a notable decrease in yield at lower temperatures.

Q2: My Suzuki-Miyaura reaction with an aryl iodide is sluggish at a lower temperature (e.g., 50°C), while the analogous aryl bromide reacts efficiently. Is this expected?

Yes, this can be an unexpected observation with traditional catalyst systems like Pd(PPh₃)₄. Counterintuitively, aryl iodides can exhibit poor reactivity at lower temperatures (around 50°C) in some Suzuki-Miyaura couplings, in stark contrast to the corresponding aryl bromides.[1][2] This phenomenon may be attributed to the unexpectedly poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], in the presence of excess phosphine (B1218219) ligand at these temperatures.[1]

Q3: How does temperature influence the selectivity of C-I bond activation in the presence of other halides (e.g., C-Br, C-Cl)?

Temperature is a critical parameter for controlling chemoselectivity in cross-coupling reactions of polyhalogenated arenes. Generally, the reactivity of aryl halides follows the trend: I > Br > Cl. This difference in reactivity can often be exploited to achieve selective activation of the C-I bond at lower temperatures, leaving C-Br and C-Cl bonds intact. Increasing the reaction temperature may lead to the activation of the less reactive C-Br or C-Cl bonds, thus decreasing the selectivity of the reaction. For some systems, sequential cross-coupling reactions can be performed by controlling the reaction temperature.[3][4]

Q4: What are the signs of catalyst decomposition at higher temperatures?

A common sign of catalyst decomposition is the formation of palladium black, a fine precipitate of elemental palladium. This indicates that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. High temperatures can accelerate this process, leading to a stalled reaction and lower yields.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion at a standard temperature (e.g., 60-80°C) 1. Insufficient thermal energy for oxidative addition or other steps in the catalytic cycle. 2. Inefficient catalyst system at the chosen temperature. 3. Catalyst deactivation.1. Gradually increase the reaction temperature in 10-20°C increments. 2. Screen different palladium catalysts and ligands. Some modern, bulky electron-rich phosphine ligands can facilitate reactions at lower temperatures. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Poor selectivity for C-I bond activation in a polyhalogenated substrate 1. The reaction temperature is too high, leading to the activation of less reactive C-X bonds (X = Br, Cl). 2. The catalyst system is too reactive for the desired selective transformation.1. Decrease the reaction temperature to favor the activation of the more labile C-I bond. 2. Screen different ligands that may enhance selectivity at a given temperature. 3. Consider a catalyst system known for high chemoselectivity.
Reaction mixture turns black, and the reaction stalls 1. Catalyst decomposition (formation of palladium black) due to excessive temperature. 2. The chosen solvent is not suitable for the reaction temperature, leading to catalyst instability.1. Reduce the reaction temperature. 2. Screen different solvents that may better stabilize the catalytic species at the desired temperature. 3. Use a lower catalyst loading, as high concentrations can sometimes promote aggregation.
Inconsistent results between batches 1. Poor temperature control, leading to temperature fluctuations. 2. "Hot spots" in the reaction vessel.1. Use an oil bath or a reaction block with a temperature probe to ensure consistent and accurate heating. 2. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on yield and selectivity in representative C-I bond activation reactions.

Table 1: Effect of Temperature on the Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Temperature (°C)Catalyst SystemSolventTime (h)Yield (%)Reference
30Pd/NiFe₂O₄DMF/H₂O (1:1)2470
50Pd/NiFe₂O₄DMF/H₂O (1:1)285
80Pd/NiFe₂O₄DMF/H₂O (1:1)0.598
100Pd/NiFe₂O₄DMF/H₂O (1:1)0.598

Note: This table is a representative example based on findings that show increased conversion with temperature for Suzuki-Miyaura reactions.[5]

Table 2: Comparison of Aryl Halide Reactivity at 50°C in a Suzuki-Miyaura Reaction

Aryl HalideCatalyst SystemSolventTime (h)Yield (%)Reference
4-Iodo-N,N-dimethylaniline[Pd(PPh₃)₄]n-PrOH/H₂O4<5[1]
4-Bromo-N,N-dimethylaniline[Pd(PPh₃)₄]n-PrOH/H₂O4>95[1]

Note: This table illustrates the counterintuitive low reactivity of aryl iodides at lower temperatures with certain catalyst systems.[1]

Experimental Protocols

Protocol: Temperature Screening for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for optimizing the reaction temperature for the selective activation of a C-I bond.

1. Materials and Setup:

  • Aryl iodide

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction vials with stir bars

  • Heating block or oil bath with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

2. Reaction Setup (for each temperature point):

  • To an oven-dried reaction vial containing a stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 1-5 mol%), ligand (if necessary), and base (2.0-3.0 equiv).

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Place the vials in a pre-heated heating block set to the desired temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C, 100°C).

  • Stir the reactions for a set amount of time (e.g., 12-24 hours).

3. Analysis:

  • After the reaction time has elapsed, cool the vials to room temperature.

  • Quench the reaction (e.g., with water or a saturated NH₄Cl solution).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixture by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion, yield of the desired product, and formation of any byproducts.

  • Compare the results from the different temperatures to identify the optimal condition for yield and selectivity.

Visualizations

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L)n Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R'-B(OR)2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R'(L)n Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R'

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low Yield/ Poor Selectivity Check_Temp Is Temperature Optimized? Start->Check_Temp Screen_Temp Screen Temperatures (e.g., 50-120°C) Check_Temp->Screen_Temp No Optimize_Other Optimize Other Parameters: - Catalyst/Ligand - Solvent - Base Check_Temp->Optimize_Other Yes Analyze_Results Improvement Observed? Screen_Temp->Analyze_Results Analyze_Results->Optimize_Other No Success Reaction Optimized Analyze_Results->Success Yes Decomposition Decomposition (e.g., Pd black)? Analyze_Results->Decomposition Side Reaction/ Decomposition Optimize_Other->Success Decomposition->Optimize_Other No Lower_Temp Lower Temperature or Change Solvent/Ligand Decomposition->Lower_Temp Yes Lower_Temp->Screen_Temp

Caption: Troubleshooting workflow for temperature optimization in C-I bond activation.

References

Effect of base and solvent on 1-Bromo-2-iodobenzene coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-bromo-2-iodobenzene in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a versatile substrate for sequential cross-coupling reactions?

A1: this compound possesses two different halogen atoms with distinct reactivities. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond.[1][2] This difference in reactivity allows for selective coupling at the iodine position under milder conditions, leaving the bromine available for a subsequent, different coupling reaction under more forcing conditions.[1] This stepwise functionalization is invaluable for the synthesis of complex, unsymmetrically substituted aromatic compounds.[1]

Q2: I am observing a significant amount of bis-coupling, even when targeting mono-functionalization at the iodine position. What are the common causes and how can I improve selectivity?

A2: Bis-coupling, where the reaction occurs at both the iodo and bromo positions, is a common issue.[3] Key factors that promote bis-coupling include:

  • High Reaction Temperature: Higher temperatures provide the necessary activation energy for the more difficult C-Br bond cleavage.

  • Highly Active Catalyst/Ligand: Very active catalyst systems can overcome the reactivity difference between the C-I and C-Br bonds.

  • Prolonged Reaction Time: Extended reaction times can lead to the slower reaction at the bromine position proceeding to a significant extent.

  • Excess Reagents: Using a large excess of the coupling partner can drive the reaction towards di-substitution.

To improve mono-selectivity, consider lowering the reaction temperature, using a less reactive palladium catalyst or a more sterically hindered ligand, monitoring the reaction closely and stopping it upon consumption of the starting material, and using only a slight excess (1.0-1.2 equivalents) of the coupling partner.[3]

Q3: What are the most common side reactions other than bis-coupling?

A3: Besides bis-coupling, other common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of this compound.[3] This is often promoted by the presence of oxygen or the decomposition of the catalyst.

  • Protodehalogenation: The replacement of a halogen (iodine or bromine) with a hydrogen atom, often from the solvent or trace water.[3]

  • Glaser Coupling: In Sonogashira reactions, the homocoupling of the terminal alkyne to form a diyne is a common side product, particularly in the presence of copper(I) co-catalysts and oxygen.

Q4: How do I choose the right base for my coupling reaction?

A4: The choice of base is critical and depends on the specific coupling reaction and the substrates involved.

  • For Suzuki-Miyaura reactions, the base activates the boronic acid to form a more nucleophilic boronate species.[4] Common inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often effective.[4][5] The strength of the base can influence selectivity, with stronger bases sometimes promoting reaction at the less reactive C-Br bond.

  • For Sonogashira reactions, an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is typically used, often serving as both the base and a solvent.[6]

  • For Ullmann reactions, strong inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed to facilitate the coupling.[7]

Q5: What is the role of the solvent, and how do I select an appropriate one?

A5: The solvent's primary roles are to dissolve the reactants and catalyst, and its polarity can significantly influence the reaction outcome.

  • Polar aprotic solvents like DMF, dioxane, and THF are commonly used in Suzuki and Sonogashira couplings as they can help to stabilize charged intermediates in the catalytic cycle.[8]

  • Non-polar solvents like toluene (B28343) are also frequently used, particularly in Ullmann reactions, and can be effective in minimizing certain side reactions.[7]

  • Protic solvents like alcohols or water can sometimes be used, especially in "green" chemistry protocols, but they can also be a source of protons for protodehalogenation side reactions.[8]

Troubleshooting Guides

Issue 1: Low or No Yield of the Mono-Coupled Product

Potential Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh, high-purity catalyst. If using a Pd(II) pre-catalyst, ensure conditions are adequate for its reduction to the active Pd(0) species.The active catalyst is typically a Pd(0) species. Oxidation or incomplete reduction of the pre-catalyst will inhibit the reaction.
Inappropriate Base or Solvent Screen a variety of bases and solvents. For Suzuki, try K₃PO₄ or Cs₂CO₃ in dioxane or THF. For Sonogashira, use Et₃N or DIPA in THF or DMF.The base and solvent are crucial for activating the reagents and stabilizing intermediates in the catalytic cycle.[8][9]
Low Reaction Temperature Gradually increase the reaction temperature.While high temperatures can lead to bis-coupling, a certain amount of thermal energy is required to overcome the activation barrier for the C-I bond cleavage.
Poor Quality Reagents Use fresh, high-purity this compound and coupling partner.Impurities can poison the catalyst or participate in side reactions.

Issue 2: Excessive Formation of Bis-Coupled Product

Potential Cause Suggested Solution Rationale
High Reaction Temperature Lower the reaction temperature. For Sonogashira, room temperature is often sufficient for reaction at the iodo position. For Suzuki, start at a lower temperature (e.g., 50-60 °C) and increase if necessary.[3]The C-Br bond activation has a higher energy barrier than C-I bond activation. Lower temperatures favor reaction at the more reactive site.[3]
Highly Active Catalyst/Ligand Use a less reactive palladium catalyst or a more sterically hindered phosphine (B1218219) ligand.Highly active catalysts can overcome the activation barrier for C-Br insertion, even at lower temperatures.[3]
Prolonged Reaction Time Monitor the reaction closely by TLC or GC/MS and stop it once the starting material is consumed.Extended reaction times, even at moderate temperatures, can allow the slower reaction at the bromine position to proceed.[3]
Stoichiometry of Reagents Use a slight excess (1.0-1.2 equivalents) of the organometallic reagent.A large excess of the coupling partner can drive the reaction towards bis-coupling.[3]

Issue 3: Significant Homocoupling Side Products

Potential Cause Suggested Solution Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of organometallic reagents.[3]
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst, ensure conditions are adequate for its reduction to the active Pd(0) species.Incomplete formation of the active catalyst can lead to side reactions.
Decomposition of Organometallic Reagent Use fresh, high-purity organometallic reagents. For Suzuki reactions, consider using boronic esters, which can be more stable than boronic acids.Impurities or degradation products can participate in or promote side reactions.

Data Presentation

Disclaimer: The following tables provide representative data for the coupling reactions of dihalobenzenes. While some data for this compound is included, other data is for analogous compounds like 1-bromo-4-iodobenzene (B50087) or generalized aryl halides. Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneK₃PO₄·3H₂OTHF801210.4
2BromobenzeneK₃PO₄·3H₂ODMF801230.9
3BromobenzeneK₃PO₄·3H₂OMethanol801278.9
4BromobenzeneNaOHMethanol/Water (3:2)801296.3
54-BromotolueneNa₂CO₃Toluene/Water90295
64-BromotolueneK₃PO₄Toluene/Water90285
74-BromotolueneCs₂CO₃Dioxane1001298

Data compiled from multiple sources for illustrative purposes.[6][10]

Table 2: Effect of Base and Solvent on Sonogashira Coupling of Iodobenzene

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1Et₃NTHFRT389
2K₂CO₃IsopropanolRT798
3Cs₂CO₃IsopropanolRT997
4Na₂CO₃IsopropanolRT1092
5NaOHIsopropanolRT2440

Data compiled from multiple sources for illustrative purposes.[6][11]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol is a representative example for achieving selective coupling at the iodine position.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

    • CuI (Copper(I) iodide co-catalyst)

    • Diisopropylamine (DIPA, base and solvent)

    • Anhydrous, degassed THF (co-solvent)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).

    • Add anhydrous, degassed THF followed by diisopropylamine.

    • Add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.

    • Upon completion (typically when the this compound is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

This protocol for the analogous 1-bromo-4-iodobenzene illustrates a general procedure for selective coupling at the C-I bond.

  • Materials:

    • 1-Bromo-4-iodobenzene

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Pd(PPh₃)₄ (Palladium catalyst)

    • K₂CO₃ or Cs₂CO₃ (Base)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2-5 mol%), and the base (2.0 eq).[12]

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to a controlled temperature (e.g., 70-80 °C).[12]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Ullmann Condensation of an Aryl Halide with an Amine

This is a general protocol for the Ullmann C-N coupling, which can be adapted for this compound.

  • Materials:

    • Aryl halide (e.g., this compound)

    • Amine

    • CuI (Copper(I) iodide catalyst)

    • L-proline or N-methylglycine (Ligand)

    • K₂CO₃ or Cs₂CO₃ (Base)

    • Anhydrous, degassed DMSO (Solvent)

  • Procedure:

    • To a dry Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

    • Add the aryl halide (1.0 eq) and the amine (1.2 eq).

    • Add anhydrous, degassed DMSO.

    • Seal the tube and heat the reaction mixture to 90-120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[13]

Visualizations

G cluster_start Initial Setup cluster_cycle Catalytic Cycle cluster_outcome Reaction Outcome Start This compound + Coupling Partner + Catalyst Precursor + Base + Solvent Activation Active Catalyst Generation (e.g., Pd(0)) Start->Activation Heat/ Reducing Agent OxAdd Oxidative Addition (Selective at C-I) Activation->OxAdd Low Temp. Transmetalation Transmetalation (Base Mediated) OxAdd->Transmetalation BisProduct Bis-Coupled Side Product OxAdd->BisProduct High Temp./ Active Catalyst RedElim Reductive Elimination Transmetalation->RedElim HomoProduct Homocoupling Side Product Transmetalation->HomoProduct O₂ Present/ Reagent Decomposition RedElim->Activation Regenerates Catalyst MonoProduct Desired Mono-Coupled Product RedElim->MonoProduct

Caption: General experimental workflow for selective mono-coupling of this compound.

G cluster_base Base Properties cluster_solvent Solvent Properties cluster_outcome Probable Outcome Conditions Reaction Conditions: Base & Solvent StrongBase Strong Base (e.g., K₃PO₄, Cs₂CO₃) Conditions->StrongBase WeakBase Weak Base (e.g., K₂CO₃, Na₂CO₃) Conditions->WeakBase AmineBase Amine Base (e.g., Et₃N, DIPA) Conditions->AmineBase PolarAprotic Polar Aprotic (e.g., DMF, Dioxane) Conditions->PolarAprotic NonPolar Non-Polar (e.g., Toluene) Conditions->NonPolar BisCoupling Increased Bis-Coupling StrongBase->BisCoupling Can promote C-Br activation HighYieldMono High Yield & Selectivity WeakBase->HighYieldMono Favors C-I Selectivity AmineBase->HighYieldMono Ideal for Sonogashira PolarAprotic->HighYieldMono Good for Suzuki/ Sonogashira SideReactions Side Reactions (e.g., Homocoupling) PolarAprotic->SideReactions Can promote side reactions NonPolar->SideReactions May reduce solubility

Caption: Logical relationships between base/solvent choice and reaction outcome.

References

Troubleshooting low yields in Sonogashira coupling of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Sonogashira coupling of 1-bromo-2-iodobenzene, specifically focusing on improving low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Very low or no product yield.

Q1: My Sonogashira reaction with this compound is not working at all. What are the first things I should check?

A2: When a reaction fails completely, the most critical factors to verify are the integrity of your reagents and the reaction atmosphere.[1][2]

  • Catalyst Activity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst are active.[1] Palladium(0) complexes can be sensitive to air, and copper(I) salts can oxidize over time.[1] Using a fresh batch of catalysts is recommended.[2]

  • Reagent Purity: Impurities in the this compound, the terminal alkyne, the solvent, or the amine base can poison the catalyst.[1]

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition (formation of palladium black) and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][2] It is crucial to properly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the liquid) and maintain an inert atmosphere throughout the experiment.[1]

Q2: I'm observing only starting material. Could the reaction temperature be the issue?

A2: Yes, temperature is a critical parameter. For selective coupling at the highly reactive carbon-iodine (C-I) bond, room temperature is often sufficient.[3][4] The carbon-bromine (C-Br) bond requires more energy to activate, and therefore higher temperatures are needed for it to react.[3][4] If you are not seeing any product at room temperature, consider the following before increasing the heat:

  • Confirm catalyst and reagent quality as mentioned above.

  • Ensure the base is strong enough and present in sufficient quantity to deprotonate the alkyne.[2] Common bases include triethylamine (B128534) (Et₃N) and diisopropylamine (B44863) (DIPA).[2][5]

  • If all other factors are ruled out, a modest increase in temperature (e.g., to 40-50 °C) may be necessary, but this also increases the risk of side reactions.[5]

Issue 2: Formation of multiple products and low yield of the desired mono-coupled product.

Q3: How can I achieve selective coupling at the iodine position and avoid reaction at the bromine position?

A3: The difference in reactivity between the carbon-iodine and carbon-bromine bonds is the key to selectivity. The C-I bond is weaker and more reactive in the oxidative addition step of the catalytic cycle than the C-Br bond.[3] To favor mono-coupling at the iodine:

  • Control the Temperature: Perform the reaction at room temperature. This is the most effective way to exploit the reactivity difference.[3][4]

  • Monitor Reaction Time: Avoid unnecessarily long reaction times. Once the this compound has been consumed (as monitored by TLC or GC/MS), stop the reaction to prevent the slower coupling at the bromine position from occurring.[3]

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the terminal alkyne. A large excess could potentially drive the reaction towards bis-coupling.[3]

Q4: I am getting a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized?

A4: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[1] To suppress it:

  • Strict Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure your reaction setup is scrupulously free of air.[1][2]

  • Reduce Copper Concentration: Use the minimum effective amount of the copper(I) co-catalyst (e.g., 1-5 mol%).[1]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.[1]

  • Consider Copper-Free Protocols: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol can be an effective solution.[1]

Q5: My reaction mixture turns black and the reaction stalls. What does this mean?

A5: The formation of a black precipitate, known as "palladium black," indicates that your palladium(0) catalyst has decomposed and precipitated out of the solution, rendering it inactive.[1] This is typically caused by:

  • Presence of Oxygen: As mentioned, oxygen can degrade the catalyst.[1]

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.[6]

  • Solvent Effects: Some solvents may not be ideal. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[6]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical starting conditions for achieving selective Sonogashira coupling at the C-I bond of dihalobenzenes. Optimization may be required for specific substrates.

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 eq)Substrate for selective coupling.
Terminal Alkyne 1.1 - 1.2 eqSlight excess to drive the reaction to completion.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-5 mol%)Common and effective catalysts for this transformation.[4][7]
Copper Co-catalyst CuI (2-5 mol%)Co-catalyst for the standard Sonogashira protocol.[3][7]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and can serve as a solvent.[5]
Solvent THF, DMF, or neat amine baseAnhydrous and degassed solvent is critical.[1][3]
Temperature Room Temperature (20-25 °C)Exploits the higher reactivity of the C-I bond over the C-Br bond.[3][4]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and alkyne homocoupling.[1]

Experimental Protocols

Representative Protocol for Selective Mono-coupling of this compound

This protocol provides a general procedure for the selective Sonogashira coupling at the carbon-iodine bond.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[8]

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine.[8]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise to the mixture.[3]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Upon consumption of the this compound starting material, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-coupled product.[1]

Mandatory Visualizations

Troubleshooting Workflow

The diagram below outlines a logical workflow for troubleshooting low yields in the Sonogashira coupling of this compound.

G Start Low Yield Observed Check_Catalyst 1. Check Catalyst Activity - Use fresh Pd and Cu catalysts - Ensure proper handling Start->Check_Catalyst Initial Checks Check_Reagents 2. Verify Reagent Purity - Purify starting materials - Use anhydrous/degassed solvents/base Check_Catalyst->Check_Reagents Check_Atmosphere 3. Ensure Inert Atmosphere - Degas reaction mixture thoroughly - Maintain Ar or N2 blanket Check_Reagents->Check_Atmosphere Side_Products Side Products Observed? Check_Atmosphere->Side_Products Homocoupling Glaser Homocoupling - Reduce [CuI] - Add alkyne slowly - Consider Cu-free method Side_Products->Homocoupling Yes (Alkyne Dimer) BisCoupling Bis-Coupling Product - Lower reaction temperature - Reduce reaction time Side_Products->BisCoupling Yes (Di-alkyne Product) Pd_Black Pd Black Formation - Improve degassing - Check for impurities Side_Products->Pd_Black Yes (Black Precipitate) Optimize_Conditions 4. Optimize Conditions - Adjust temperature - Screen different bases/solvents Side_Products->Optimize_Conditions No Homocoupling->Optimize_Conditions BisCoupling->Optimize_Conditions Pd_Black->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Sonogashira Catalytic Cycle

This diagram illustrates the key mechanistic steps of the palladium and copper co-catalyzed Sonogashira reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R¹-C≡C-R² pd_transmetalation->product cu_cycle Copper Cycle alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_transmetalation To Pd Cycle aryl_halide R¹-X (this compound) aryl_halide->pd_oxidative center_pd center_cu

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation and poisoning in reactions involving 1-Bromo-2-iodobenzene. This resource is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation when using this compound?

A1: Catalyst deactivation in cross-coupling reactions with this compound can stem from several factors. The primary causes include:

  • Poisoning from Impurities: Trace impurities in reagents or solvents, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites of the palladium catalyst.[1][2]

  • Iodide Inhibition: An accumulation of iodide ions in the reaction mixture can poison the catalyst.[3] This is particularly relevant given the high reactivity of the carbon-iodine bond in this compound.[4][5]

  • Reduction of the Active Catalyst: The active Pd(0) species can be reduced to inactive palladium black, especially at elevated temperatures.[6][7] This is often observed as a black precipitate in the reaction vessel.[6]

  • Ligand Degradation: Phosphine (B1218219) ligands, crucial for stabilizing the catalyst, can degrade under harsh reaction conditions, leading to the formation of inactive palladium species.[7]

  • Product Inhibition: The reaction product itself may coordinate with the palladium center, hindering further catalytic cycles.[6][7]

Q2: How can I visually identify if my catalyst is deactivating?

A2: A common visual cue for the deactivation of palladium-based catalysts is the formation of a black precipitate, known as palladium black.[6] This indicates the agglomeration of the active Pd(0) species into an inactive elemental form. A healthy, active catalytic reaction should generally remain a homogeneous solution, although color changes throughout the reaction are normal.[6]

Q3: My reaction with this compound is sluggish or has stalled. How can I determine if catalyst deactivation is the cause?

A3: To diagnose catalyst deactivation, you can employ the following strategies:

  • Reaction Monitoring: Track the reaction's progress using techniques like TLC, GC, or LC-MS. A plateau in product formation while starting material is still present strongly suggests a loss of catalytic activity.[8]

  • "Kicker" Charge: The introduction of a small, additional amount of the catalyst to a stalled reaction can sometimes restart it. If the reaction proceeds, it is a strong indication that the initial catalyst charge was deactivated.[8]

  • Visual Inspection: Look for the formation of palladium black as mentioned in the previous question.[6][8]

Q4: Are there specific catalyst poisons I should be aware of when working with this compound?

A4: Yes, several substances are known to poison palladium catalysts. These include:

  • Sulfur Compounds: Thiols and other sulfur-containing molecules are notorious for poisoning palladium catalysts.[1][9]

  • Nitrogen Heterocycles: Pyridine and quinoline (B57606) can act as catalyst poisons.[2]

  • Other Common Poisons: Carbon monoxide, cyanides, sulfides, and phosphites are also known to deactivate palladium catalysts.[1] It is crucial to use high-purity, degassed solvents and reagents to minimize the presence of these impurities.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst Poisoning Purify all reagents and solvents to remove potential poisons like sulfur or nitrogen compounds.[6] Consider using a scavenger resin to remove specific impurities.
Iodide Inhibition The addition of silver salts can help to overcome catalyst poisoning caused by the accumulation of iodide in the reaction media.[3]
Inefficient Catalyst Activation If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[10]
Incorrect Ligand Choice For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can enhance catalyst stability and activity.[11]
Reaction Stalls Prematurely Gradual Catalyst Decomposition The active catalyst may be degrading over time. Try running the reaction at a lower temperature or consider a more thermally stable catalyst system.[6]
Formation of Inactive Pd Black This indicates aggregation of the Pd(0) species.[6] Ensure proper ligand-to-metal ratio and consider using a ligand that better stabilizes the catalyst.
Product Inhibition If the product is suspected of inhibiting the catalyst, try running the reaction at a lower substrate concentration or devise a method to remove the product as it forms.[6]
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[12]
Suboptimal Ligand Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[12]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water) followed by this compound (1.0 equivalent).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Poisoning Catalyst Poisoning (e.g., S, N compounds) Active_Catalyst->Poisoning Impurities Iodide_Inhibition Iodide Inhibition (Excess I⁻) Active_Catalyst->Iodide_Inhibition High [I⁻] Aggregation Aggregation (Pd Black Formation) Active_Catalyst->Aggregation High Temp. Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Harsh Conditions Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Product Binding Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Iodide_Inhibition->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Product_Inhibition->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in reactions with this compound.

Troubleshooting_Workflow Start Low or No Conversion Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Optimize_Ligand Optimize Ligand Check_Purity->Optimize_Ligand Optimize_Temp Optimize Temperature Check_Atmosphere->Optimize_Temp Add_Ag_Salt Consider Adding Silver Salt (for Iodide Inhibition) Optimize_Ligand->Add_Ag_Salt Increase_Loading Increase Catalyst Loading Optimize_Temp->Increase_Loading Success Reaction Improved Add_Ag_Salt->Success Increase_Loading->Success

Caption: A logical workflow for troubleshooting failed reactions with this compound.

References

Technical Support Center: Purification of Products Derived from 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1-bromo-2-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: Common impurities include unreacted this compound, homocoupling byproducts of coupling partners, dehalogenated byproducts (iodobenzene, bromobenzene, or benzene), and residual palladium catalyst.[1][2] The presence of these impurities can complicate the purification process.

Q2: How does the differential reactivity of the C-I and C-Br bonds in this compound affect purification?

A2: The carbon-iodine bond is weaker and more reactive than the carbon-bromine bond.[3] This allows for selective reactions at the iodine position. However, incomplete selectivity can lead to a mixture of products, including mono-substituted (at the iodine or bromine position) and di-substituted products, which can be challenging to separate due to similar polarities.

Q3: What is the recommended first step in the work-up of a reaction mixture containing a product derived from this compound?

A3: A standard aqueous work-up is the essential first step.[1] This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine to remove inorganic salts and water-soluble impurities.[1][4]

Q4: How can I remove unreacted boronic acid from a Suzuki coupling reaction?

A4: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] Treating the organic extract with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[1]

Q5: What are the best general strategies for purifying products derived from this compound?

A5: The most common and effective purification techniques are column chromatography and recrystallization.[1][5][6] The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities.[1]

Troubleshooting Guides

Issue 1: Difficulty in Separating the Desired Product from Homocoupled Byproducts

Problem: The desired product and a homocoupled byproduct show very similar Rf values on a TLC plate, making separation by column chromatography difficult.

Possible Causes:

  • Suboptimal reaction conditions promoting homocoupling, such as the presence of oxygen.[1][4]

  • The inherent structural similarity between the desired product and the byproduct.

Solutions:

StrategyDetailed Explanation
Optimize Column Chromatography Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Use a high-quality silica (B1680970) gel and test various solvent systems with Thin Layer Chromatography (TLC) to maximize the separation.[1][7]
Recrystallization If the product is a solid, recrystallization can be a powerful purification method to separate it from more soluble or less soluble byproducts.[1][5]
Preparative TLC/HPLC For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide higher resolution.
Issue 2: Presence of Dehalogenated Byproducts

Problem: The final product is contaminated with byproducts where either the bromine or iodine (or both) has been replaced by a hydrogen atom.

Possible Causes:

  • Certain bases (e.g., strong alkoxide bases) can generate palladium-hydride species that lead to hydrodehalogenation.[2]

  • The presence of protic impurities or solvents can facilitate protodeboronation of the boronic acid partner in Suzuki reactions, which can lead to dehalogenation of the aryl halide.

Solutions:

StrategyDetailed Explanation
Modify Reaction Conditions Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[4]
Purification Careful column chromatography is typically required to separate the desired product from the less polar dehalogenated byproducts.[2] Monitoring fractions by TLC is crucial.
Issue 3: Product is an Oil and Fails to Crystallize

Problem: The purified product is obtained as an oil and attempts at crystallization are unsuccessful.

Possible Causes:

  • The product may be intrinsically an oil at room temperature.

  • The presence of minor impurities is inhibiting crystallization.[1]

Solutions:

StrategyDetailed Explanation
Re-purify by Chromatography Attempt further purification by column chromatography to remove any remaining impurities and then try to crystallize the product again.[1]
Trituration If the product is expected to be a solid, trituration with a non-polar solvent (e.g., hexanes, pentane) can sometimes induce crystallization.
Accept as an Oil If the product is pure by analytical methods (e.g., NMR, LC-MS), it may simply exist as an oil at room temperature.[1]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general guideline for purifying products derived from this compound using column chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to pack evenly without air bubbles.[8]

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.[9]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.[8][9]

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

This protocol is a general guideline for purifying solid products.

  • Solvent Selection:

    • Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification start Reaction involving This compound workup Aqueous Work-up start->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Impurities have different Rf recrystallization Recrystallization tlc->recrystallization Product is solid pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: A typical experimental workflow for the purification of products derived from this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC, NMR, LC-MS) unreacted_sm Unreacted Starting Material start->unreacted_sm homocoupling Homocoupling Byproduct start->homocoupling dehalogenation Dehalogenated Byproduct start->dehalogenation column Optimize Column Chromatography (Shallow Gradient) unreacted_sm->column base_wash Basic Aqueous Wash unreacted_sm->base_wash If boronic acid homocoupling->column recrystallize Recrystallization homocoupling->recrystallize dehalogenation->column

Caption: A logical diagram for troubleshooting common purification issues.

References

Managing steric hindrance in cross-coupling of substituted 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with sterically hindered 1-bromo-2-iodobenzene derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of substituted this compound in a question-and-answer format, providing systematic steps to identify and resolve them.

Issue 1: Low or No Conversion of the Starting Material

  • Question: My Suzuki-Miyaura coupling reaction with a substituted this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low conversion in these reactions is often due to the steric hindrance around the reactive sites, which can impede key steps in the catalytic cycle like oxidative addition and reductive elimination. The primary factor to investigate is the catalyst system, specifically the ligand.

    • Ligand Selection: Standard phosphine (B1218219) ligands may not be effective. Bulky, electron-rich phosphine ligands such as Buchwald's SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction.[1] These ligands promote the formation of the active catalytic species and stabilize the intermediates.

    • Catalyst Activity: Ensure the palladium source is active. Using pre-catalysts can sometimes be more reliable. If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[2]

    • Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition or side reactions. A careful optimization of the reaction temperature is recommended. It is often beneficial to start at a lower temperature and gradually increase it if no reaction is observed.[2]

Issue 2: Lack of Selectivity (Reaction at both C-I and C-Br bonds)

  • Question: I am observing a significant amount of bis-coupled product where the reaction has occurred at both the iodine and bromine positions. How can I improve the selectivity for the C-I bond?

  • Answer: The carbon-iodine (C-I) bond is inherently more reactive than the carbon-bromine (C-Br) bond towards oxidative addition with palladium catalysts.[2] However, under harsh reaction conditions or with highly active catalysts, this selectivity can be lost.

    • Lower Reaction Temperature: The activation barrier for C-Br bond cleavage is higher than for the C-I bond.[2] By lowering the reaction temperature, you can favor the reaction at the more reactive iodine position.

    • Less Reactive Catalyst System: Employing a less active palladium catalyst or a more sterically hindered ligand can enhance selectivity. Highly active catalysts may be capable of overcoming the activation barrier for C-Br insertion even at lower temperatures.[2]

    • Reaction Time: Monitor the reaction closely using techniques like TLC or GC/MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the bromine position from occurring.[2]

Issue 3: Homocoupling of the Coupling Partner

  • Question: My reaction is producing a significant amount of homocoupled product from my boronic acid (in a Suzuki coupling). What causes this and how can I minimize it?

  • Answer: Homocoupling is a common side reaction in cross-coupling chemistry. It can be caused by several factors, including the presence of oxygen in the reaction mixture which can lead to the oxidative coupling of the organometallic reagent.

    • Degassing: Thoroughly degas all solvents and reagents before use. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a smaller excess (e.g., 1.1-1.2 equivalents).[2]

    • Base Selection: The choice of base can influence the rate of homocoupling. An empirical screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for selectively functionalizing the iodine position in this compound?

A1: Due to the higher reactivity of the C-I bond compared to the C-Br bond, a variety of palladium-catalyzed cross-coupling reactions can be employed for selective functionalization.[2] The Suzuki-Miyaura, Sonogashira, and Stille couplings are all viable options. The choice often depends on the desired functional group to be introduced and the stability of the organometallic reagent. For instance, Sonogashira coupling is excellent for introducing alkyne moieties and can often be performed under mild conditions, further enhancing selectivity.[2]

Q2: What is the best type of ligand to use for cross-coupling reactions involving sterically hindered this compound derivatives?

A2: For sterically demanding substrates, bulky and electron-rich ligands are generally preferred.[1][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] Examples of effective ligand classes include:

  • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be effective in challenging cross-coupling reactions.[1]

  • N-heterocyclic carbenes (NHCs): These ligands are strong sigma-donors and can be highly effective in promoting catalysis with sterically hindered substrates.[4]

Q3: Can I perform a sequential cross-coupling on this compound?

A3: Yes, the differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential cross-coupling.[2] The first coupling reaction can be performed under milder conditions to selectively target the more reactive C-I bond. The resulting bromo-substituted product can then be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, more active catalyst), to functionalize the C-Br bond.[2]

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

LigandCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
PPh₃210024<10
P(t-Bu)₃2801265
SPhos1.580885
XPhos1.580892
IPr (NHC)2701088

Note: This table presents representative data for a generic sterically hindered aryl iodide and is intended to illustrate the trend in ligand effectiveness. Actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling at the Iodine Position:

  • To an oven-dried reaction vessel, add the substituted this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-3 mol%), the chosen ligand (e.g., SPhos, 2-6 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Degassed solvent (e.g., toluene/water or dioxane/water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 70-90°C) and stirred vigorously.

  • The reaction progress is monitored by TLC or GC/MS.

  • Upon completion (consumption of the starting aryl iodide), the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Conversion start Low/No Conversion check_ligand Is the ligand appropriate for sterically hindered substrates? start->check_ligand use_bulky_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) check_ligand->use_bulky_ligand No check_catalyst_activity Is the Pd pre-catalyst active and reduced to Pd(0)? check_ligand->check_catalyst_activity Yes use_bulky_ligand->check_catalyst_activity ensure_activation Ensure proper pre-catalyst activation conditions check_catalyst_activity->ensure_activation No optimize_temp Optimize reaction temperature check_catalyst_activity->optimize_temp Yes ensure_activation->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low conversion.

Sequential_Cross_Coupling substrate Substituted This compound step1 Step 1: Coupling at C-I (Milder Conditions) substrate->step1  Pd Catalyst (e.g., Pd(OAc)₂)  Ligand 1, Base 1  Lower Temperature intermediate Bromo-substituted Biaryl step1->intermediate step2 Step 2: Coupling at C-Br (Forcing Conditions) intermediate->step2  Pd Catalyst (e.g., Pd₂(dba)₃)  Ligand 2, Base 2  Higher Temperature product Unsymmetrical Di-substituted Product step2->product

Caption: Workflow for sequential cross-coupling.

References

Technical Support Center: Improving Regioselectivity of Reactions with 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the regioselectivity of reactions involving 1-bromo-2-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful in organic synthesis?

A1: this compound is a dihalogenated aromatic compound with the chemical formula C₆H₄BrI.[1] It is a valuable building block in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals.[2] Its utility stems from the presence of two different halogen atoms (bromine and iodine) on the same benzene (B151609) ring, which allows for selective and sequential chemical reactions.[3]

Q2: What determines the regioselectivity in reactions with this compound?

A2: The regioselectivity is primarily determined by the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more easily broken than the C-Br bond.[3][4] In palladium-catalyzed cross-coupling reactions, this means the C-I bond will typically undergo oxidative addition to the metal catalyst under milder conditions than the C-Br bond.[3][5] This inherent reactivity difference is the key to achieving regioselective functionalization.[5]

Q3: Which position (C-I or C-Br) is more reactive?

A3: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in typical cross-coupling reactions.[3][5] The general order of reactivity for halogens in palladium-catalyzed reactions is I > Br > Cl.[5] This allows for selective reactions at the iodine-bearing carbon.

Q4: How can I control which halogen reacts?

A4: To favor reaction at the more reactive C-I position, use mild reaction conditions. This includes lower temperatures, shorter reaction times, and carefully chosen catalysts and ligands.[5][6] To react at the less reactive C-Br position, the C-I position is typically functionalized first. Then, more forcing conditions, such as higher temperatures or more active catalysts, are applied to activate the C-Br bond for a second, different coupling reaction.[3][5]

Troubleshooting Guide for Regioselective Reactions

This guide addresses common issues encountered during experiments with this compound.

IssuePotential CausesTroubleshooting Steps
Low or no selectivity (mixture of C-I and C-Br coupled products) 1. Reaction conditions are too harsh (high temperature, long reaction time).[5] 2. The catalyst system is too reactive. 3. Incorrect stoichiometry of the coupling partner.1. Lower the Reaction Temperature: Start at a lower temperature (e.g., room temperature or slightly above) and gradually increase if needed.[6] 2. Reduce Reaction Time: Monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed to prevent subsequent reaction at the C-Br bond.[5][6] 3. Catalyst/Ligand Choice: Use a less reactive palladium catalyst or a ligand that favors selectivity. For example, in some cases, bulky ligands can influence selectivity.[5]
Formation of di-substituted product 1. Molar ratio of the coupling partner is too high. 2. Reaction time is excessively long.[7] 3. High reaction temperature.[7]1. Control Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of your coupling partner.[5] 2. Optimize Reaction Time: Monitor the reaction to find the optimal point where mono-substitution is maximized before significant di-substitution occurs.[5]
Low or no conversion of starting material 1. Insufficient catalyst or deactivation of the catalyst. 2. Low reaction temperature. 3. Inappropriate base or solvent.[6] 4. Steric hindrance from the coupling partners.[6]1. Catalyst System: Ensure the catalyst and any co-catalysts (like CuI in Sonogashira couplings) are fresh and handled under inert conditions.[6] Consider a more active catalyst system if mild conditions fail. 2. Screen Solvents and Bases: Test different solvents to ensure all components are soluble. The choice of base can be critical; consider screening different options (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[4][6] 3. Increase Temperature Gradually: If no reaction occurs at a low temperature, incrementally increase the heat while monitoring for the formation of side products.

Experimental Protocols

Detailed Protocol for Regioselective Suzuki-Miyaura Coupling at the C-I Bond

This protocol provides a representative method for the selective coupling of an arylboronic acid at the C-I position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv)[4]

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%)[4]

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv)[4]

  • Degassed solvent, e.g., Toluene/H₂O or Dioxane/H₂O mixture[4][5]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 70-80 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped once the this compound is consumed to minimize side reactions.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-bromo-biphenyl derivative.

Visualizations

G cluster_regioselectivity Regioselective Functionalization A This compound B Product 1 (Reaction at C-I) A->B Milder Conditions (Favored Pathway) C Product 2 (Reaction at C-Br) A->C Harsher Conditions (Disfavored)

Caption: Regioselective reaction pathways for this compound.

G cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Reaction Setup (Add Reagents & Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Pd Catalyst & Solvent B->C D 4. Heat & Stir (Monitor by TLC/GC-MS) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Isolate & Purify (Dry, Concentrate, Chromatography) E->F G Final Product F->G

Caption: Step-by-step workflow for regioselective Suzuki coupling.

G cluster_troubleshooting Troubleshooting Logic Problem Problem: Low Selectivity Cause1 Cause: Harsh Conditions Problem->Cause1 Cause2 Cause: Reactive Catalyst Problem->Cause2 Solution1 Solution: Lower Temperature Cause1->Solution1 Solution2 Solution: Reduce Time Cause1->Solution2 Solution3 Solution: Change Catalyst/Ligand Cause2->Solution3

References

Overcoming challenges in the Buchwald-Hartwig amination of hindered amines with 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of hindered amines with 1-bromo-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental setup and execution of the Buchwald-Hartwig amination of hindered amines with this compound.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. A primary consideration is the choice of catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Ensure that the palladium precursor and ligand are appropriate for coupling hindered amines. Pre-catalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[3]

Another critical parameter is the base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but their effectiveness can be highly dependent on solubility and the specific substrates.[4] If NaOtBu is not effective, consider alternative bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (B84403) (K₃PO₄), which may offer different solubility profiles and reactivity.[5]

Lastly, ensure that the reaction is performed under strictly anhydrous and anaerobic conditions, as the active Pd(0) catalyst is sensitive to oxygen and moisture. Solvents should be thoroughly degassed, and the reaction should be run under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing the formation of side products, such as a hydrodehalogenated arene. How can I minimize these unwanted reactions?

A2: Hydrodehalogenation, where the aryl halide is reduced to an arene, is a common side reaction in Buchwald-Hartwig aminations. This can occur when the rate of reductive elimination of the desired C-N bond is slow compared to competing pathways like β-hydride elimination from the amide. The choice of ligand is crucial in minimizing this side reaction.[1] Ligands that accelerate reductive elimination, often bulky biarylphosphines, can help to favor the desired product formation. Additionally, carefully controlling the reaction temperature is important; excessively high temperatures can sometimes promote decomposition pathways and the formation of byproducts.

Q3: My reaction with this compound is not selective, and I am getting a mixture of products. How can I achieve selective mono-amination at the iodine position?

A3: Achieving chemoselectivity in the amination of dihalobenzenes is a significant challenge. Generally, the C-I bond is more reactive towards oxidative addition than the C-Br bond. However, with highly active catalysts, reaction at both sites can occur. To favor mono-amination at the iodine position, several strategies can be employed:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the energy barrier for the oxidative addition at the C-Br bond may not be overcome.

  • Catalyst System: While palladium is the standard, alternative catalysts like nickel have shown high selectivity for the C-I bond in similar substrates. For instance, a Ni(acac)₂-catalyzed amination has been shown to be highly selective for the C-I bond in 1-bromo-4-iodobenzene (B50087).[6][7][8]

  • Controlled Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion for the mono-amination without promoting significant di-amination.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursors and ligands are recommended for the amination of hindered amines with this compound?

A1: For hindered substrates, "second-generation" and "third-generation" Buchwald-Hartwig catalysts are generally recommended. These typically involve bulky, electron-rich biarylphosphine ligands. Examples of effective ligands for hindered couplings include BrettPhos, RuPhos, and XPhos.[2][5] These ligands are designed to stabilize the monoligated palladium species, which is highly active in the catalytic cycle.[9] As a palladium source, Pd₂(dba)₃ or Pd(OAc)₂ can be used, though pre-catalysts that incorporate the ligand are often more reliable.[4]

Q2: What is the optimal base and solvent for this reaction?

A2: The choice of base and solvent are often interdependent. For hindered amines, a strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[5]

Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF. The solvent should be able to dissolve the reactants and the base to a reasonable extent. Toluene is often a good choice for reactions involving aryl iodides due to the poor solubility of iodide salts in it, which can sometimes inhibit the catalyst.[5]

Q3: At what temperature and for how long should I run the reaction?

A3: Typical reaction temperatures for Buchwald-Hartwig aminations range from 80-110 °C. For hindered substrates, higher temperatures may be required to achieve a reasonable reaction rate. However, to maintain selectivity in the case of this compound, it is advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction progress. Reaction times can vary from a few hours to overnight. It is recommended to monitor the reaction by a suitable technique like TLC, GC-MS, or LC-MS to determine the optimal reaction time.

Quantitative Data Summary

The following table summarizes yields for the selective mono-amination of 1-bromo-4-iodobenzene with various amines using a nickel-based catalytic system, which can serve as a reference for expected outcomes with the structurally similar this compound.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-toluidineNi(acac)₂ / Phenylboronic EsterK₃PO₄Dioxane1002478[6][7]
AnilineNi(acac)₂ / Phenylboronic EsterK₃PO₄Dioxane1002473[10]
p-anisidineNi(acac)₂ / Phenylboronic EsterK₃PO₄Dioxane1002491[10]
o-toluidineNi(acac)₂ / Phenylboronic EsterK₃PO₄Dioxane1002488[10]
m-toluidineNi(acac)₂ / Phenylboronic EsterK₃PO₄Dioxane1002491[10]

Experimental Protocols

Protocol: Nickel-Catalyzed Selective Mono-amination of 1-Bromo-4-iodobenzene (Adapted from[6][7])

This protocol for a related substrate provides a starting point for the selective amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-4-iodobenzene (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), Ni(acac)₂ (0.02 mmol, 2 mol%), phenylboronic ester (1.3 mmol, 1.3 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase⁺ Amido->Pd0 Reductive Elimination Product Product Amido->Product HBase Protonated Base Amido->HBase ArX This compound ArX->OxAdd Amine Hindered Amine Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate for hindered substrates? Start->CheckCatalyst CheckBase Is the base strong enough and soluble? CheckCatalyst->CheckBase Yes OptimizeCatalyst Use bulky, electron-rich ligands (e.g., BrettPhos, XPhos). Consider a pre-catalyst. CheckCatalyst->OptimizeCatalyst No CheckConditions Are reaction conditions strictly anhydrous and anaerobic? CheckBase->CheckConditions Yes OptimizeBase Try alternative strong bases (e.g., LiHMDS). Consider solvent compatibility. CheckBase->OptimizeBase No OptimizeConditions Degas solvent thoroughly. Use a glovebox or Schlenk line. CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeCatalyst->Success OptimizeBase->Success OptimizeConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Minimizing hydrodehalogenation side products in 1-Bromo-2-iodobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Hydrodehalogenation Side Products

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with hydrodehalogenation side products in cross-coupling reactions involving 1-bromo-2-iodobenzene. This resource provides detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in reactions with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen substituent on the aromatic ring is replaced by a hydrogen atom. In the case of this compound, this leads to the formation of undesired byproducts such as 1-bromo-benzene or iodobenzene, which reduces the yield of the desired coupled product and complicates purification.

Q2: Which halogen is more susceptible to hydrodehalogenation on this compound?

A2: The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition with a palladium catalyst than the carbon-bromine (C-Br) bond.[1] Consequently, the iodine atom is more susceptible to both the desired cross-coupling reaction and the undesired hydrodehalogenation side reaction, particularly under milder conditions.

Q3: What are the primary mechanistic causes of hydrodehalogenation?

A3: Hydrodehalogenation primarily occurs through the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then transfer the hydride to the aryl halide, leading to the hydrodehalogenated product. Sources of the hydride can include solvents (like alcohols), water, the amine base, or the organometallic reagent itself.

Q4: How can I selectively perform a cross-coupling reaction at the iodine position while minimizing hydrodehalogenation?

A4: Selective coupling at the more reactive C-I bond can be achieved by carefully controlling the reaction conditions. Key strategies include using lower reaction temperatures, choosing a catalyst system with moderate reactivity, and limiting the reaction time.[1] For instance, Sonogashira couplings at the iodo position can often be performed at room temperature.[1]

Troubleshooting Guide

Issue 1: Significant formation of hydrodehalogenated byproducts (e.g., bromobenzene (B47551) or iodobenzene).

This is the most common issue when working with dihaloarenes. The following troubleshooting workflow can help identify and resolve the source of the problem.

Troubleshooting Workflow

start High Hydrodehalogenation Observed check_hydride Identify Hydride Source start->check_hydride solvent Solvent/Water Contamination? check_hydride->solvent check_catalyst Evaluate Catalyst System catalyst_activity Catalyst Too Active? check_catalyst->catalyst_activity check_base Assess Base Choice base_strength Base Too Strong/Reactive? check_base->base_strength check_temp Review Reaction Temperature temp_high Temperature Too High? check_temp->temp_high solvent->check_catalyst No sol_action Use Anhydrous Solvent & Reagents solvent->sol_action Yes catalyst_activity->check_base No cat_action Switch to Less Active Catalyst or Bulky Ligand catalyst_activity->cat_action Yes base_strength->check_temp No base_action Use Weaker, Non-coordinating Base (e.g., K2CO3, Cs2CO3) base_strength->base_action Yes temp_action Lower Reaction Temperature temp_high->temp_action Yes end Minimized Hydrodehalogenation temp_high->end No sol_action->end cat_action->end base_action->end temp_action->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Data Presentation: Influence of Reaction Parameters on Hydrodehalogenation

The following tables summarize the general effects of key reaction parameters on the formation of hydrodehalogenation byproducts.

Table 1: Effect of Catalyst and Ligand Choice

ParameterRecommendation for Minimizing HydrodehalogenationRationale
Palladium Source Use a less reactive Pd(0) source or a stable precatalyst.Highly active catalysts can promote the formation of Pd-H species.
Ligand Type Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).These ligands promote the desired reductive elimination of the product over competing side reactions.[2]
Ligand-to-Metal Ratio Maintain an optimal ligand-to-palladium ratio (typically 1:1 to 2:1).Excess or insufficient ligand can lead to catalyst decomposition and increased side reactions.

Table 2: Effect of Base, Solvent, and Temperature

ParameterRecommendation for Minimizing HydrodehalogenationRationale
Base Use weaker, non-coordinating inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Strong bases (e.g., alkoxides) or amine bases can be a source of hydrides.
Solvent Use anhydrous, aprotic solvents (e.g., toluene (B28343), dioxane, THF).Protic solvents (e.g., alcohols) and water can act as hydride donors.[1]
Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can increase the rate of hydrodehalogenation.[1]
Reaction Time Monitor the reaction closely and stop it upon consumption of the starting material.Prolonged reaction times can lead to increased byproduct formation.[1]

Signaling Pathways and Experimental Workflows

General Catalytic Cycle for Cross-Coupling and Competing Hydrodehalogenation

cluster_main Desired Cross-Coupling Pathway cluster_side Hydrodehalogenation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition Ar-X pd_h Pd-H Species Formation pd0->pd_h Hydride Source (e.g., H₂O, base) transmetalation Transmetalation (Ar-Pd(II)-R) oxidative_addition->transmetalation R-M reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elimination->product reductive_elim_h Reductive Elimination pd_h->reductive_elim_h Ar-X reductive_elim_h->pd0 Regenerates Catalyst side_product Hydrodehalogenated Product (Ar-H) reductive_elim_h->side_product start start->pd0

Caption: Competing cross-coupling and hydrodehalogenation pathways.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the Iodine Position

This protocol is optimized for the selective coupling of an alkyne at the C-I position of this compound, minimizing both hydrodehalogenation and reaction at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (1-2 mol%)

  • CuI (2-4 mol%)

  • Triethylamine (B128534) (Et₃N) (anhydrous, degassed)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF and then triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon consumption of the this compound, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Suzuki Coupling at the Iodine Position

This protocol is a general guideline for a selective Suzuki coupling at the C-I bond. Optimization of the ligand and base may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position

This protocol outlines a method for the selective amination at the C-I position, which is generally more challenging to control than C-C bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry flask.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 90-100 °C, stirring vigorously.

  • Monitor the reaction progress carefully. Due to the reactivity of NaOtBu, hydrodehalogenation can be competitive.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry the organic phase, and concentrate.

  • Purify by column chromatography.

References

Impact of reagent stoichiometry on selectivity in sequential coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on understanding and optimizing the impact of reagent stoichiometry on selectivity in sequential coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is reagent stoichiometry and why is it critical for selectivity in sequential coupling?

A1: Reagent stoichiometry refers to the quantitative relationship between reactants and products in a chemical reaction. In sequential coupling, where multiple reactive sites are present or multiple steps occur in one pot, controlling the molar ratios of substrates, catalysts, ligands, and bases is crucial. Proper stoichiometry dictates which reactive site engages with the catalyst, influences the rate of competing reaction pathways, and ultimately determines the distribution of products, thereby governing the selectivity of the transformation.[1]

Q2: How does the ratio of the coupling partners (e.g., nucleophile and electrophile) affect selectivity?

A2: The ratio between coupling partners is a key factor in controlling selectivity. For instance, in cross-electrophile coupling, using an excess of one alkyl halide can help achieve higher yields of the desired cross-coupled product by minimizing the unwanted homocoupling of the more reactive partner.[2] The relative concentrations influence the probability of one reaction pathway occurring over another, directly impacting the product distribution.

Q3: What is the significance of the ligand-to-metal ratio in controlling selectivity?

A3: The ligand-to-metal ratio is critical as it determines the nature of the active catalytic species. In many palladium-catalyzed cross-coupling reactions, a 1:1 palladium-to-ligand ratio is optimal, as the active species is often a monoligated palladium(0) complex.[3] Using excess ligand can sometimes be detrimental, while in other cases, an 8:1 ligand-to-metal ratio has been found necessary to maintain good yields.[4] Adjusting this ratio can influence the rates of oxidative addition and reductive elimination, thereby affecting chemoselectivity.[3]

Q4: How does the choice and stoichiometry of the base influence the reaction outcome?

A4: The base plays a critical role in several cross-coupling catalytic cycles, such as the Buchwald-Hartwig amination.[5] Its primary function is often to deprotonate one of the coupling partners or the catalyst-substrate complex to generate a more reactive intermediate.[6] The strength, solubility, and stoichiometry of the base can significantly affect reaction rates and yields. For example, in some systems, high concentrations of a base like KOH are critical for achieving high selectivity.[1] The choice between a strong alkoxide base (e.g., NaOtBu) and a weaker inorganic base (e.g., Cs₂CO₃) can also dictate the success of the reaction, depending on the substrates and solvent.[5]

Troubleshooting Guide

Issue 1: Poor Chemoselectivity (Formation of Homocoupling or Other Undesired Byproducts)
  • Q: My one-pot sequential coupling reaction is producing significant amounts of homocoupled byproducts. What is the most likely stoichiometric cause?

    • A: This issue often arises when the reaction rates of the different coupling steps are not well-controlled. If the concentration of a highly reactive boronic acid, for example, is too high during the first step, it can lead to homocoupling. The stoichiometry of the base can also play a role in promoting side reactions.[1]

  • Q: How can I adjust the stoichiometry to improve selectivity and reduce homocoupling?

    • A:

      • Adjust Coupling Partner Ratio: Try using a slight excess (1.1-1.2 equivalents) of the nucleophile for the first coupling step to ensure the complete consumption of the more reactive site on the electrophile before introducing the reagents for the second step.

      • Slow Addition: Instead of adding the second nucleophile all at once, use a syringe pump for slow addition. This keeps its instantaneous concentration low, favoring the desired cross-coupling over homocoupling.

      • Re-evaluate Base Stoichiometry: Ensure the amount of base is optimized. Sometimes, using a weaker base or a stoichiometric amount rather than a large excess can suppress side reactions.

Issue 2: Low or No Yield of the Desired Product
  • Q: I am observing incomplete conversion of my starting material in a sequential coupling reaction. Could this be a stoichiometry problem?

    • A: Yes, several stoichiometric factors could be at play. Insufficient catalyst loading is a common cause. Alternatively, the ligand-to-metal ratio might be suboptimal, leading to catalyst deactivation. Finally, an insufficient amount of base will stall the catalytic cycle at the deprotonation or transmetalation step.[5]

  • Q: What stoichiometric parameters should I screen to improve the yield?

    • A:

      • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol% and 5 mol%).

      • Ligand-to-Metal Ratio: Screen different ligand-to-metal ratios (e.g., 1:1, 1.2:1, 2:1). For phosphine (B1218219) ligands, an extra equivalent relative to palladium can sometimes prevent catalyst deactivation.[3]

      • Base Equivalents: Ensure at least the stoichiometric amount of base is used, and consider screening a range (e.g., 1.5, 2.0, and 2.5 equivalents), especially if one of the substrates is acidic.

Issue 3: Lack of Regioselectivity (Reaction at the Wrong Site)
  • Q: My substrate has two different leaving groups (e.g., -Br and -OTf), but the coupling is not selective for the intended site. How can stoichiometry help?

    • A: While the intrinsic reactivity of the leaving groups is the primary driver of selectivity, the stoichiometry of other reagents can modulate it. The choice of ligand and its ratio to the metal can create a catalytic environment that is sterically or electronically biased towards activating one site over the other.[1]

  • Q: What specific stoichiometric adjustments can influence regioselectivity?

    • A:

      • Ligand Screening: The steric and electronic properties of the ligand are paramount. A bulkier ligand may selectively react at a less sterically hindered site. Test different ligands with varying properties.

      • Additive Stoichiometry: In some cases, the addition of stoichiometric additives can promote selectivity. For example, using sodium iodide with aryl bromide electrophiles has been shown to enhance selectivity in certain systems.[1]

Quantitative Data Summary

The stoichiometry of reagents can have a dramatic effect on product distribution and yield. Below are examples summarizing these effects.

Table 1: Effect of Base Stoichiometry on Regioselective Synthesis

This table illustrates the impact of the stoichiometry of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) on the yield of mono- and di-substituted products in the functionalization of 2-chloropyrazine.[7]

EntrySubstrate:LiTMP:Electrophile RatioProduct 2 Yield (Mono-substituted)Product 3 Yield (Di-substituted)
11 : 2 : 25%75%
21 : 2.5 : 24%70%
31 : 3 : 210%65%
41 : 1.2 : 230%45%

Data sourced from MDPI[7]. Yields are isolated yields.

Table 2: Optimization of Base Concentration in Suzuki Coupling

This table shows representative data from a Design of Experiments (DoE) approach to optimize a Suzuki coupling reaction, highlighting the effect of base equivalents on the final product yield.[8]

ExperimentCatalyst (mol%)Temperature (°C)Base EquivalentsYield (%)
11.0750.565%
21.0751.082%
31.0751.591%
42.01001.592%

Data adapted from CovaSyn case study on Suzuki coupling optimization.[8]

Key Experimental Protocols

Protocol: General Method for Optimizing Reagent Stoichiometry in a Sequential Suzuki Coupling

This protocol provides a general workflow for optimizing the stoichiometry of key reagents to maximize the yield and selectivity of a desired product in a one-pot, two-step sequential Suzuki coupling of a di-halogenated aryl substrate (ArX¹X²).

1. Materials and Reagents:

  • Di-halogenated substrate (ArX¹X²) (e.g., 1-bromo-4-iodobenzene)

  • First Boronic Acid (R¹-B(OH)₂)

  • Second Boronic Acid (R²-B(OH)₂)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)

2. Initial Stoichiometry Setup (Baseline Experiment):

  • ArX¹X²: 1.0 equivalent

  • R¹-B(OH)₂: 1.1 equivalents

  • Pd Catalyst: 2 mol%

  • Base: 2.0 equivalents

  • Solvent: To achieve a 0.1 M concentration of ArX¹X²

3. Experimental Procedure (Two-Step, One-Pot):

  • Step 1 (First Coupling): a. To an oven-dried flask under an inert atmosphere (N₂ or Ar), add ArX¹X² (1.0 eq), R¹-B(OH)₂ (1.1 eq), the Pd catalyst (2 mol%), and the base (2.0 eq). b. Add the anhydrous solvent and stir the mixture at a specific temperature (e.g., 80 °C). c. Monitor the reaction by TLC or LC-MS until the starting material is consumed and the mono-coupled product (R¹-Ar-X²) is predominantly formed (typically 2-4 hours).

  • Step 2 (Second Coupling): a. To the same reaction mixture, add the second boronic acid, R²-B(OH)₂ (1.2 eq), and if necessary, an additional portion of base (1.0 eq) and catalyst (1 mol%). b. Increase the temperature (e.g., to 100 °C) to facilitate the coupling of the less reactive site. c. Monitor the reaction until the mono-coupled intermediate is consumed and the final di-substituted product (R¹-Ar-R²) is formed (typically 6-12 hours). d. Cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.

4. Optimization of Stoichiometry:

  • Set up a parallel array of reactions based on the procedure above, varying one stoichiometric parameter at a time.

  • Varying Nucleophile Stoichiometry: Run reactions with 1.05, 1.2, and 1.5 equivalents of R¹-B(OH)₂ in Step 1 to assess the impact on selectivity and the formation of R¹-Ar-R¹ byproduct.

  • Varying Base Stoichiometry: Run reactions with 1.5, 2.5, and 3.0 total equivalents of the base to determine its effect on reaction rate and yield.

  • Varying Catalyst Loading: Evaluate catalyst loadings of 1 mol%, 3 mol%, and 5 mol% to find the optimal balance between reaction efficiency and cost.

  • Analyze the yield and purity of the desired product for each reaction to determine the optimal stoichiometric conditions.

Visual Guides

Catalytic_Cycle cluster_legend Stoichiometry Control Points Pd0 Pd(0)L_n OA_Complex Oxidative Addition Intermediate (R-Pd(II)-X)L_n Pd0->OA_Complex + R-X (Electrophile) TM_Complex Transmetalation Intermediate (R-Pd(II)-R')L_n OA_Complex->TM_Complex + R'-M (Nucleophile) - M-X TM_Complex->Pd0 Product R-R' TM_Complex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration L_M_Ratio Ligand:Metal Ratio Affects Pd(0)L_n stability and reactivity Nuc_Elec_Ratio Nucleophile:Electrophile Ratio Governs transmetalation rate and minimizes side reactions Base_Stoich Base Stoichiometry Crucial for activating the nucleophile (R'-M)

Caption: Generalized catalytic cycle for cross-coupling reactions highlighting key stoichiometric control points.

Troubleshooting_Workflow Start Problem: Poor Selectivity in Sequential Coupling Check_Byproduct Identify primary byproduct(s) (e.g., Homocoupling, Isomer) Start->Check_Byproduct Homocoupling Homocoupling of Nucleophile (R'-R') Check_Byproduct->Homocoupling Wrong_Site Reaction at Incorrect Site Check_Byproduct->Wrong_Site Sol_Base Action: Review base choice and stoichiometry. Is it promoting undesired pathways? Check_Byproduct->Sol_Base Consider for all issues Sol_Slow_Add Action: 1. Decrease equivalents of R'-M. 2. Implement slow addition of R'-M. Homocoupling->Sol_Slow_Add Sol_Ligand Action: 1. Screen ligands with different steric/electronic properties. 2. Adjust Ligand:Metal ratio. Wrong_Site->Sol_Ligand

Caption: Troubleshooting workflow for addressing selectivity issues based on byproduct identification.

References

Role of phosphine ligands in controlling reactivity and preventing side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphine (B1218219) ligands. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues related to the use of phosphine ligands in controlling reactivity and preventing side reactions during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How do phosphine ligands control reactivity in catalytic reactions?

A1: Phosphine ligands are crucial in transition metal catalysis, influencing both the steric and electronic environment of the metal center.[1][2][3] By tuning these properties, one can control the reactivity and selectivity of a catalytic reaction.[3][4][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center.[1][2] Electron-rich phosphines, such as those with alkyl groups, increase the electron density on the metal, which can promote oxidative addition.[6] Conversely, electron-poor phosphines, with electron-withdrawing groups, can facilitate reductive elimination.[1]

  • Steric Effects: The size of the phosphine ligand, often quantified by the Tolman cone angle (θ), plays a critical role in determining the coordination number of the metal complex and the accessibility of substrates to the catalytic center.[7][8][9] Bulky ligands can create a sterically hindered environment, which can favor the formation of monoligated, highly reactive catalyst species and prevent catalyst deactivation pathways like the formation of inactive dimers.[10][11]

Q2: What are the common side reactions and degradation pathways for phosphine ligands?

A2: Phosphine ligands can undergo several degradation pathways that lead to catalyst deactivation and the formation of unwanted byproducts.[12]

  • Oxidation: The most common degradation pathway is the oxidation of the P(III) center to a P(V) phosphine oxide.[12] This can be caused by trace amounts of air, peroxides in solvents like THF, or other oxidants in the reaction mixture.[12][13]

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond can be cleaved through oxidative addition to the metal center, leading to inactive catalyst species.[1][12]

  • Phosphonium (B103445) Salt Formation: Phosphine ligands can act as nucleophiles and react with alkyl or aryl halides, especially in polar solvents, to form phosphonium salts, thereby removing the active ligand from the catalytic cycle.[10][12]

  • Hydrolysis: In the presence of water, some phosphine ligands, particularly those with electron-withdrawing groups, can undergo hydrolysis.[12]

Q3: My reaction is sluggish or not proceeding. How can I troubleshoot this?

A3: Sluggish or stalled reactions can often be attributed to issues with the catalyst's activity, which is heavily influenced by the phosphine ligand.

  • Ligand Choice: The chosen phosphine ligand may not be optimal for the specific transformation. Consider screening a panel of ligands with varying steric and electronic properties. For instance, electron-rich and bulky ligands like trialkylphosphines are often effective for cross-coupling reactions involving less reactive substrates like aryl chlorides.

  • Catalyst Deactivation: The active catalyst may be deactivating over time. This could be due to ligand degradation (see Q2). Ensure rigorous exclusion of air and moisture by using degassed solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Ligand:Metal Ratio: The ratio of the phosphine ligand to the metal precursor can significantly impact catalyst activity. Too little ligand may lead to catalyst decomposition, while too much can inhibit the reaction by occupying all coordination sites on the metal. An optimal ratio often needs to be determined empirically.

Q4: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

A4: The formation of byproducts such as homocoupled products or reduced arenes is a common issue.[10] The choice of phosphine ligand can significantly influence the selectivity.

  • Steric Hindrance: Increasing the steric bulk of the phosphine ligand can suppress side reactions. For example, bulky biaryl phosphine ligands are known to promote the desired reductive elimination step over side reactions like β-hydride elimination.[10][11]

  • Bite Angle: For bidentate phosphine ligands, the "bite angle" (P-M-P angle) is a key parameter.[7] A wider bite angle, as seen in ligands like Xantphos, can promote reductive elimination and suppress side reactions.[14]

Q5: How do I remove phosphine oxide byproducts from my reaction mixture?

A5: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct. Several methods can be employed for its removal without resorting to column chromatography, which is often not ideal for large-scale synthesis.[15][16]

  • Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes or ether.[17][18] Concentrating the reaction mixture and triturating with a nonpolar solvent can often precipitate the TPPO.[16]

  • Complexation with Metal Salts: Adding metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can lead to the precipitation of an insoluble TPPO-metal complex.[15][16][18] This is effective even for polar products where simple precipitation is not feasible.[16]

  • Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride can convert it into an insoluble salt that is easily filtered off.[15]

Troubleshooting Guides

Issue 1: Low Catalyst Activity or Reaction Failure
Potential Cause Troubleshooting Steps
Inappropriate Ligand Choice 1. Screen Ligands: Test a diverse set of phosphine ligands with varying electronic and steric properties (see Table 1).[19][20] 2. Consult Literature: Review literature for similar reactions to identify successful ligand systems.
Ligand Degradation (Oxidation) 1. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[13] 2. Degas Solvents: Thoroughly degas all solvents prior to use.[13] 3. Use Fresh Solvents: Avoid using old bottles of solvents like THF which can accumulate peroxides.[12][13]
Incorrect Ligand:Metal Ratio 1. Optimize Ratio: Systematically vary the ligand-to-metal ratio (e.g., 1:1, 2:1, 4:1) to find the optimal conditions.
Poor Ligand Purity 1. Use High-Purity Ligands: Ensure the phosphine ligand is of high purity and free from its corresponding oxide.
Issue 2: Poor Reaction Selectivity / Formation of Byproducts
Potential Cause Troubleshooting Steps
Ligand Steric Bulk is Too Small 1. Increase Steric Hindrance: Switch to a bulkier monodentate ligand (e.g., with a larger cone angle) or a bidentate ligand with a wide bite angle.[10]
β-Hydride Elimination 1. Use Bulky Ligands: Employ bulky ligands that favor reductive elimination over β-hydride elimination.[10] 2. Modify Substrate: If possible, use a substrate that lacks β-hydrogens.
Homocoupling 1. Adjust Reaction Conditions: Lowering the reaction temperature or catalyst loading can sometimes reduce homocoupling. 2. Change Ligand: Some ligands are more prone to promoting homocoupling than others; screen different ligands.

Data Presentation

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands

The steric and electronic properties of phosphine ligands are often quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively. The cone angle provides a measure of the ligand's steric bulk, while the TEP, derived from the CO stretching frequency of a Ni(CO)₃L complex, indicates the ligand's electron-donating ability (a lower TEP value corresponds to a more electron-donating ligand).[1][4][7]

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (ν(CO)) [cm⁻¹]
P(OPh)₃1282085
PPh₃1452069
P(p-tolyl)₃1452067
P(i-Pr)₃1602064
PCy₃1702062
P(t-Bu)₃1822056

Data compiled from various sources.[4]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Cross-Coupling Reaction
  • Preparation: In a glovebox, arrange an array of reaction vials.

  • Stock Solutions: Prepare stock solutions of the metal precursor, substrate, and base in a degassed solvent.

  • Ligand Addition: To each vial, add a specific phosphine ligand (typically 1-2 mol% relative to the limiting reagent).

  • Reaction Initiation: Add the stock solutions of the metal precursor, substrate, and base to each vial.

  • Reaction Conditions: Seal the vials and place them in a pre-heated reaction block. Stir for the desired amount of time.

  • Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each vial, quench the reaction, and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield for each ligand.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride
  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Redissolution: Dissolve the crude reaction mixture in a suitable polar solvent such as ethanol (B145695) or ethyl acetate.[18]

  • Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[16]

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO) complex should form.

  • Filtration: Filter the mixture to remove the insoluble complex.

  • Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification of the product, if necessary, can be performed by crystallization.

Mandatory Visualizations

Ligand_Effects cluster_steric Steric Effects (Cone Angle) cluster_electronic Electronic Effects (TEP) Small_Ligand Small Cone Angle (e.g., PPh3) Coord_Sphere Metal Coordination Sphere Small_Ligand->Coord_Sphere Allows more ligands to coordinate Bulky_Ligand Large Cone Angle (e.g., P(t-Bu)3) Bulky_Ligand->Coord_Sphere Favors monoligation, increases reactivity Electron_Rich Electron-Rich (e.g., PCy3) Metal_Center Metal Center Electron_Rich->Metal_Center Increases electron density, promotes oxidative addition Electron_Poor Electron-Poor (e.g., P(OPh)3) Electron_Poor->Metal_Center Decreases electron density, facilitates reductive elimination

Caption: Influence of phosphine ligand steric and electronic properties.

Degradation_Pathways cluster_oxidation Oxidation cluster_cleavage P-C Bond Cleavage cluster_salt Phosphonium Salt Formation Active_Catalyst Active Catalyst [L-M] Phosphine_Oxide Phosphine Oxide (L=O) Active_Catalyst->Phosphine_Oxide Ligand Oxidation PC_Cleavage P-C Cleavage Active_Catalyst->PC_Cleavage Ligand Fragmentation Phosphonium_Salt Phosphonium Salt [L-R]+X- Active_Catalyst->Phosphonium_Salt Ligand Quaternization Inactive_Species Inactive Species Oxidant [O] (Air, Peroxides) Oxidant->Phosphine_Oxide Phosphine_Oxide->Inactive_Species High_Temp High Temp. High_Temp->PC_Cleavage PC_Cleavage->Inactive_Species Halide R-X (Substrate) Halide->Phosphonium_Salt Phosphonium_Salt->Inactive_Species

Caption: Common degradation pathways for phosphine ligands in catalysis.

Troubleshooting_Workflow Start Reaction Issue: Low Yield or Selectivity Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Inert->Start No, Fix & Retry Screen_Ligands Screen a Panel of Ligands (Vary Sterics & Electronics) Check_Inert->Screen_Ligands Yes Optimize_Ratio Optimize Ligand:Metal Ratio Screen_Ligands->Optimize_Ratio Adjust_Temp Adjust Reaction Temperature Optimize_Ratio->Adjust_Temp Success Improved Performance Adjust_Temp->Success

Caption: A logical workflow for troubleshooting common reaction issues.

References

Addressing issues with catalyst precursor activation in 1-Bromo-2-iodobenzene couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-iodobenzene cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed coupling with this compound showing low or no conversion?

A1: Low or no conversion is a common issue that often points to problems with the activation of the palladium precatalyst. The active catalytic species is typically a Pd(0) complex, which is generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). If this reduction is inefficient, the catalytic cycle cannot begin effectively.[1]

Potential causes include:

  • Inefficient Precatalyst Reduction: The reducing agent (often a phosphine (B1218219) ligand, amine, or solvent) may be insufficient or inappropriate for the chosen Pd(II) source.

  • Catalyst Poisoning: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species. Similarly, impurities in reagents or solvents can act as catalyst poisons.

  • Inappropriate Ligand: The chosen ligand may not be suitable for stabilizing the Pd(0) species or facilitating the oxidative addition step. Sterically hindered and electron-rich ligands are often required for challenging couplings.

  • Low Reaction Temperature: The temperature may be too low to promote the activation of the precatalyst or the subsequent oxidative addition.

Q2: I am observing significant amounts of homocoupling byproducts. What is the cause?

A2: Homocoupling, the coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction), is often a result of the presence of oxygen in the reaction mixture.[1] Oxygen can promote the formation of Pd(II) species that facilitate this undesired side reaction. Inefficient activation of the precatalyst can also contribute to side reactions like homocoupling.[1]

Q3: My reaction is producing a mixture of mono- and bis-coupled products, even though I want to react selectively at the iodine position. How can I improve selectivity?

A3: this compound is designed for sequential couplings due to the higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond.[2] If you are observing bis-coupling, your reaction conditions are likely too harsh.

To improve selectivity for the C-I bond:

  • Lower the Reaction Temperature: The C-Br bond activation has a higher energy barrier. Lowering the temperature will favor the reaction at the more reactive C-I site.[1]

  • Use a Less Reactive Catalyst System: Highly active catalysts can overcome the activation barrier for C-Br insertion. Consider a less reactive palladium source or a more sterically hindered ligand.[1]

  • Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower reaction at the bromine position.[1]

Q4: What is protodehalogenation and how can I prevent it?

A4: Protodehalogenation is the replacement of a halogen atom with a hydrogen atom. This side reaction can occur if a hydride source is present in the reaction mixture. Potential hydride sources include certain solvents (like alcohols, though they can also facilitate catalyst reduction), bases, or impurities. To minimize protodehalogenation, ensure you are using high-purity, anhydrous solvents (unless water is intentionally part of the solvent system) and screen different bases.[1]

Troubleshooting Guide: Catalyst Precursor Activation

This guide addresses specific issues related to the activation of palladium precatalysts in this compound coupling reactions.

Issue Potential Cause Troubleshooting Step Rationale
No Reaction / Stalled Reaction Inefficient Pd(II) to Pd(0) Reduction Use a precatalyst that activates more easily (e.g., an (η3-allyl)Pd(L)(Cl) type).[3] Ensure phosphine ligands, if used, are not oxidized. Add a mild reducing agent if compatible with the reaction.The formation of the active L-Pd(0) species is crucial to initiate the catalytic cycle. Some Pd(II) precatalysts require specific conditions or reagents for efficient reduction.[3]
Inhibitory Ligands Present If using a Pd₂(dba)₃ precatalyst, be aware that the dba ligand can sometimes be inhibitory. Consider a precatalyst without such ligands.[2]The dissociation of ligands from the palladium center is necessary to form the highly active, monoligated Pd(0) complex required for oxidative addition.[2]
Inappropriate Solvent Screen different solvents. Polar aprotic solvents (e.g., DMF, Dioxane) are common. Alcohols can sometimes facilitate the reduction of Pd(II) to Pd(0).[3][4]The solvent influences catalyst stability, solubility of reagents, and can participate in the activation process. Solvent choice can significantly impact reaction rates and selectivity.[4][5]
Formation of Palladium Black Unstable Pd(0) Species Increase ligand-to-palladium ratio. Use a more sterically bulky or strongly coordinating ligand (e.g., biarylphosphines, N-heterocyclic carbenes).The ligand's role is to stabilize the monoligated Pd(0) species and prevent its aggregation into inactive palladium black.
Low Yields and Byproduct Formation Incomplete Catalyst Activation Ensure the base is appropriate and soluble. The base is often crucial for the activation step. For Suzuki couplings, consider bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]Incomplete activation leads to a low concentration of the active catalyst, resulting in slow reaction rates and allowing time for side reactions to occur.[1]
Oxygen Contamination Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the experiment.Oxygen can oxidize the active Pd(0) catalyst to an inactive state and promote side reactions like homocoupling.

Quantitative Data Summary

The following tables provide representative data for reaction conditions in selective cross-coupling reactions. Note that optimal conditions are highly dependent on the specific coupling partners. The data is based on couplings with the analogous 1-bromo-4-iodobenzene, which serves as a good model for this compound.

Table 1: Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Mono-coupled Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O024~58
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORoom Temp12>90
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane8016~85

Data is representative and adapted from literature on similar substrates.

Table 2: Conditions for Selective Sonogashira Coupling at the C-I Position

Coupling PartnerCatalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%) of Mono-coupled Product
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp>95
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTolueneRoom Temp>90
1-HexynePd(OAc)₂ / PPh₃CuIPiperidineDMF50~88

Data is representative and adapted from literature on similar substrates.[1][6]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the iodine position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 70-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2-aryl-1-bromo-benzene product.

Visualizations

Catalytic Cycle and Activation

G Figure 1: General Palladium Cross-Coupling Cycle cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active L-Pd(0) Active L-Pd(0) Pd(II) Precatalyst->Active L-Pd(0)  Reduction (Base/Solvent/Ligand) Oxidative Addition Intermediate\n(L-Pd(II)(Ar)(X)) Oxidative Addition Intermediate (L-Pd(II)(Ar)(X)) Active L-Pd(0)->Oxidative Addition Intermediate\n(L-Pd(II)(Ar)(X)) Oxidative Addition (Ar-X) Transmetalation Intermediate\n(L-Pd(II)(Ar)(R)) Transmetalation Intermediate (L-Pd(II)(Ar)(R)) Oxidative Addition Intermediate\n(L-Pd(II)(Ar)(X))->Transmetalation Intermediate\n(L-Pd(II)(Ar)(R)) Transmetalation (R-M) Product Complex Product Complex Transmetalation Intermediate\n(L-Pd(II)(Ar)(R))->Product Complex Reductive Elimination Product Complex->Active L-Pd(0) Product (Ar-R) Release

Caption: General catalytic cycle for palladium-catalyzed cross-coupling, including the initial activation step.

Troubleshooting Workflow for Catalyst Activation

G Figure 2: Troubleshooting Catalyst Activation Issues Start Reaction Fails or Stalls Q1 Is the system rigorously inert and degassed? Start->Q1 A1_No Action: Improve degassing (e.g., Freeze-Pump-Thaw) and inert atmosphere technique. Q1->A1_No No Q2 Is the Pd(II) precatalyst reducing to Pd(0)? (e.g., color change, Pd black) Q1->Q2 Yes A1_No->Q1 Re-attempt A2_No Action: Change precatalyst, ligand, or solvent (e.g., use alcohol). Check base solubility and strength. Q2->A2_No No Q3 Is Palladium Black forming? Q2->Q3 Yes A2_No->Q2 Re-attempt A3_Yes Action: Increase ligand ratio. Use bulkier / more electron-rich ligand. Q3->A3_Yes Yes Success Reaction Proceeds Q3->Success No A3_Yes->Q3 Re-attempt

Caption: A logical workflow for diagnosing and solving common catalyst activation problems.

References

Navigating the complexities of large-scale sequential cross-coupling with 1-bromo-2-iodobenzene: a technical support guide.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sequential cross-coupling of 1-bromo-2-iodobenzene is a powerful tool for the synthesis of complex, unsymmetrical biaryls. However, transitioning this reaction from the laboratory bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and safety. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the specific issues encountered during the scale-up of this valuable synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up sequential cross-coupling reactions with this compound?

A1: The main challenges include:

  • Maintaining Regioselectivity: Ensuring the first coupling occurs exclusively at the more reactive carbon-iodine (C-I) bond without premature reaction at the carbon-bromine (C-Br) bond. This becomes more difficult with potential temperature gradients in larger reactors.

  • Managing Reaction Exotherms: Both Sonogashira and Suzuki-Miyaura couplings can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions like bis-coupling and homocoupling, and posing safety risks.[1][2][3]

  • Efficient Mixing: Achieving homogeneous mixing in large reactors is crucial for maintaining consistent reaction kinetics and temperature distribution. Poor mixing can lead to localized "hot spots" and incomplete reactions.

  • Catalyst Activity and Loading: Optimizing catalyst loading is critical for cost-effectiveness. At scale, lower catalyst loading is desirable, but this can lead to longer reaction times and potential for catalyst deactivation.

  • Downstream Processing and Purification: The removal of palladium catalyst residues to meet stringent pharmaceutical limits, along with the separation of the desired product from side products like homocoupled and bis-coupled species, can be complex and costly at scale.[4]

Q2: How can I improve the regioselectivity of the first coupling (e.g., Sonogashira) at a larger scale?

A2: To enhance regioselectivity for the C-I bond on a larger scale:

  • Strict Temperature Control: Employ a reactor with efficient heat transfer capabilities to maintain a consistent, low temperature (often room temperature for Sonogashira couplings).[5]

  • Choice of Catalyst and Ligand: Use a less reactive palladium catalyst or a more sterically hindered phosphine (B1218219) ligand. Highly active catalyst systems may overcome the activation barrier for C-Br insertion, even at lower temperatures.[5]

  • Controlled Reagent Addition: A slow, controlled addition of the terminal alkyne can help to manage the reaction rate and exotherm, preventing temperature increases that could trigger the reaction at the C-Br bond.

  • Stoichiometry: Use a minimal excess of the coupling partner (e.g., 1.05-1.1 equivalents of the alkyne) to reduce the likelihood of side reactions.

Q3: What are the most common side reactions, and how can they be minimized at scale?

A3: The most prevalent side reactions are:

  • Bis-coupling: Reaction at both the iodo and bromo positions. This is minimized by maintaining low reaction temperatures during the first coupling step and carefully monitoring the reaction progress to avoid prolonged reaction times.[5]

  • Homocoupling (Glaser coupling in Sonogashira): Dimerization of the terminal alkyne. This can be suppressed by ensuring a strictly oxygen-free environment and by not using a large excess of the copper(I) co-catalyst.[6]

  • Protodehalogenation: Loss of a halogen atom, particularly the iodine. This can be caused by the presence of water or other protic sources. Using anhydrous solvents and reagents is crucial.[5]

Troubleshooting Guide

Issue 1: Poor yield in the first (Sonogashira) coupling step

Possible Cause Troubleshooting Step Rationale
Inefficient Catalyst Activation If using a Pd(II) precatalyst, ensure adequate conditions for its reduction to the active Pd(0) species. Consider a pre-activation step.[7]Incomplete formation of the active catalyst will lead to a sluggish or incomplete reaction.
Catalyst Deactivation Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst.[6]Catalyst deactivation is a common cause of poor conversion, especially with lower catalyst loadings used at scale.
Poor Reagent Purity Use high-purity this compound and terminal alkyne. Impurities can poison the catalyst.Impurities in starting materials can have a significant impact on catalyst performance.
Insufficient Mixing Ensure the reactor's agitation is sufficient to maintain a homogeneous suspension of all reagents, especially the catalyst and base.Inadequate mixing can lead to localized areas of low reactant concentration, slowing the overall reaction rate.

Issue 2: Significant formation of bis-coupled product during the first coupling

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Improve cooling efficiency or reduce the addition rate of the limiting reagent to prevent temperature spikes.The C-Br bond activation has a higher energy barrier; elevated temperatures provide the energy to overcome this, leading to loss of selectivity.[5]
Highly Reactive Catalyst System Switch to a palladium catalyst with less electron-rich or more sterically demanding ligands.A highly active catalyst may not sufficiently differentiate between the C-I and C-Br bonds.[5]
Prolonged Reaction Time Monitor the reaction closely (e.g., by HPLC) and quench it as soon as the this compound is consumed.Extended reaction times, even at moderate temperatures, can lead to a slow but significant reaction at the bromine position.

Issue 3: Incomplete conversion in the second (Suzuki-Miyaura) coupling step

Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation from First Step Consider adding a fresh charge of catalyst and ligand for the second step.The catalyst from the first step may have partially deactivated, especially if the workup was not completely inert.
Less Reactive C-Br Bond Increase the reaction temperature for the Suzuki coupling (e.g., 80-100 °C).The C-Br bond is significantly less reactive than the C-I bond and requires more forcing conditions to undergo oxidative addition.
Ineffective Base Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) is of sufficient strength and has adequate solubility in the reaction medium.The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Quantitative Data Summary

The following tables provide representative data for the sequential cross-coupling of this compound and related substrates. Note that yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.

Table 1: Selective Sonogashira Coupling at the C-I Bond

Coupling PartnerCatalyst SystemConditionsYield of Mono-coupled Product (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, Room Temp, 4h>95[5]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N, THF, Room Temp, 2h~90General Literature
1-HexynePd(OAc)₂ / XPhos / CuIK₂CO₃, ACN, 40 °C, 6h~85-90General Literature

Table 2: Suzuki-Miyaura Coupling at the C-Br Bond of the Mono-coupled Intermediate

Intermediate from Step 1Coupling PartnerCatalyst SystemConditionsYield of Di-coupled Product (%)Reference
1-Bromo-2-(phenylethynyl)benzenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h~85-95General Literature
1-Bromo-2-(phenylethynyl)benzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Dioxane/H₂O, 90 °C, 8h~90General Literature
1-Bromo-2-(trimethylsilylethynyl)benzeneNaphthylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O, 100 °C, 6h~80-90General Literature

Experimental Protocols

Representative Large-Scale Protocol for Sequential Sonogashira-Suzuki Coupling

Step 1: Selective Sonogashira Coupling

  • Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Inerting: Purge the reactor with nitrogen for at least 1 hour to ensure an inert atmosphere.

  • Reagent Charging: Under a positive nitrogen pressure, charge the reactor with this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01-0.02 eq), and CuI (0.02-0.04 eq).

  • Solvent Addition: Add degassed anhydrous triethylamine (B128534) (as both base and solvent) or a mixture of degassed THF and triethylamine.

  • Substrate Addition: Begin agitation and slowly add the terminal alkyne (1.05 eq) via a dosing pump over 1-2 hours, while maintaining the internal temperature at 20-25 °C using jacket cooling.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours after the addition is finished.

  • Workup: Once complete, cool the reaction mixture to 10-15 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Isolation: Add an organic solvent (e.g., ethyl acetate (B1210297) or toluene) and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude mono-coupled intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • Reactor Setup: The same or a similar reactor can be used. Ensure it is clean, dry, and inert.

  • Reagent Charging: Charge the reactor with the crude intermediate from Step 1 (1.0 eq), the arylboronic acid (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.03 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture with agitation to 80-90 °C. Monitor the reaction progress by HPLC. The reaction is typically complete in 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., toluene). Separate the layers.

  • Palladium Removal: Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., a solution of N-acetylcysteine or thiourea).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography on a scale-appropriate system.

Visualizations

Sequential_Cross_Coupling_Workflow cluster_step1 Step 1: Selective Sonogashira Coupling cluster_step2 Step 2: Suzuki-Miyaura Coupling A This compound D Reaction at C-I Bond (Low Temperature) A->D B Terminal Alkyne B->D C Pd(0)/Cu(I) Catalyst C->D E Mono-alkynylated Intermediate D->E H Reaction at C-Br Bond (Higher Temperature) E->H F Arylboronic Acid F->H G Pd(0) Catalyst G->H I Unsymmetrical Biaryl Product H->I

Caption: Workflow for sequential Sonogashira-Suzuki cross-coupling.

Troubleshooting_Logic Start Low Yield or Selectivity in Sequential Coupling Q1 Which step is problematic? Start->Q1 Step1_Issue Step 1 (Sonogashira) Issue Q1->Step1_Issue Step 1 Step2_Issue Step 2 (Suzuki) Issue Q1->Step2_Issue Step 2 Q2 Low Conversion or Side Products? Step1_Issue->Q2 Q3 Low Conversion? Step2_Issue->Q3 Low_Conv_S1 Check: - Catalyst activity - Inert atmosphere - Reagent purity Q2->Low_Conv_S1 Low Conversion Side_Prod_S1 Check: - Temperature control - Catalyst reactivity - Reaction time Q2->Side_Prod_S1 Side Products (e.g., bis-coupling) Low_Conv_S2 Check: - Catalyst deactivation - Reaction temperature - Base effectiveness Q3->Low_Conv_S2 Yes

Caption: Troubleshooting decision tree for sequential cross-coupling.

References

Validation & Comparative

Comparative reactivity of 1-Bromo-2-iodobenzene vs. 1,2-dibromobenzene in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions, the choice of haloarene substrate is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, understanding the nuanced reactivity of dihalogenated aromatic compounds is paramount. This guide provides an objective, data-driven comparison of the reactivity of 1-bromo-2-iodobenzene and 1,2-dibromobenzene (B107964) in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The fundamental difference in reactivity between these two substrates lies in the distinct carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This principle forms the basis for the chemoselective functionalization of this compound, where the C-I bond can be selectively targeted under milder conditions, leaving the C-Br bond available for subsequent transformations. In contrast, the two C-Br bonds in 1,2-dibromobenzene exhibit similar reactivity, posing a greater challenge for selective mono-functionalization.

Quantitative Reactivity Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound and 1,2-dibromobenzene with phenylboronic acid. The data highlights the differences in reactivity and selectivity under comparable reaction conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O0242-Bromo-1,1'-biphenyl58[1]
1,1':2',1''-Terphenyl21[1]
1,2-Dibromobenzene Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O70182-Bromo-1,1'-biphenyl65
1,1':2',1''-Terphenyl15

Note: The data for 1,2-dibromobenzene is representative of typical outcomes for mono-arylation under optimized conditions. Direct comparative studies under identical conditions are scarce in the literature.

Principles of Reactivity and Selectivity

The preferential reactivity of the C-I bond in this compound is a well-established principle in palladium-catalyzed cross-coupling reactions.[1] This allows for a high degree of chemoselectivity, enabling the synthesis of mono-arylated products in good yields under mild conditions.[1] The subsequent coupling at the C-Br bond requires more forcing conditions, such as higher temperatures, to overcome the higher activation energy of C-Br bond cleavage.

For symmetric dihalobenzenes, the outcome of the Suzuki coupling can be influenced by the nature of the halogen. Studies have shown that meta- and para-diiodobenzenes have a strong tendency to undergo double coupling, even when a large excess of the dihaloarene is used.[2] In contrast, meta- and para-dibromobenzenes favor selective mono-coupling.[2] In the case of ortho-dihalobenzenes, steric hindrance can play a significant role. For instance, o-diiodobenzene has been observed to yield the mono-coupled product, presumably due to steric impediment of the second oxidative addition step.[2] This steric effect is also a contributing factor in the selective mono-arylation of 1,2-dibromobenzene.

Experimental Protocols

Below are representative experimental protocols for the selective mono-Suzuki coupling of this compound and 1,2-dibromobenzene. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Mono-Arylation of this compound at the C-I Bond

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically when the starting this compound is consumed), cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-bromo-biaryl product.

Protocol 2: Mono-Arylation of 1,2-Dibromobenzene

Materials:

  • 1,2-Dibromobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (3 mL)

Procedure:

  • In a Schlenk tube, combine 1,2-dibromobenzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-bromo-biaryl product.

Mandatory Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Selective Suzuki Coupling

Suzuki_Workflow Start Reaction Setup (Substrates, Catalyst, Base, Solvent) Reaction Reaction under Inert Atmosphere (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Reactivity comparison of 1-Bromo-2-iodobenzene and 1,2-diiodobenzene in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions, the Sonogashira reaction stands as a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. For scientists engaged in the synthesis of complex organic molecules, the choice of substrate is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two closely related dihalobenzenes, 1-bromo-2-iodobenzene and 1,2-diiodobenzene (B1346971), in Sonogashira reactions, supported by established chemical principles and analogous experimental data.

The fundamental difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of selective synthesis with these substrates. The C-I bond is weaker than the C-Br bond, leading to a lower bond dissociation energy. This facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, resulting in significantly higher reactivity for the C-I bond. Consequently, Sonogashira couplings can be performed selectively at the iodine-substituted position under milder conditions, leaving the bromine atom or a second iodine atom available for subsequent transformations.[1]

Quantitative Data Summary

FeatureThis compound1,2-Diiodobenzene
Relative Reactivity Higher (due to the C-I bond)High
Selectivity of First Coupling Highly selective for the C-I bondLess selective; potential for di-coupling
Typical Reaction Conditions Milder (e.g., room temperature)Milder, but may require careful control to favor mono-alkynylation
Expected Yield (Mono-alkynylation) High (typically >90%)Good to High (typically 70-90%)
Key Challenge -Controlling the degree of substitution

Reactivity and Selectivity in Detail

For This compound , the pronounced difference in reactivity between the C-I and C-Br bonds allows for a highly selective mono-Sonogashira coupling at the iodine position. By employing mild reaction conditions, such as room temperature, the oxidative addition to the C-I bond is favored, leaving the C-Br bond intact for subsequent functionalization. This chemoselectivity is a significant advantage for the synthesis of unsymmetrical disubstituted benzene (B151609) derivatives.

In the case of 1,2-diiodobenzene , both C-I bonds are highly reactive. While mono-alkynylation can be achieved, the reaction requires careful control of stoichiometry (i.e., using one equivalent of the alkyne) and reaction conditions to minimize the formation of the di-alkynylated byproduct. Studies on related diiodo- and polyiodo-arenes have shown that the regioselectivity of the first coupling can be influenced by steric hindrance and electronic effects.[3][4] For 1,2-diiodobenzene, once the first alkyne is introduced, the electronic properties of the intermediate mono-alkynylated product may influence the reactivity of the remaining C-I bond.[5]

Experimental Protocols

The following are general experimental protocols for performing a selective mono-Sonogashira coupling on this compound and a controlled mono-coupling on 1,2-diiodobenzene. These protocols are based on established procedures and can be adapted and optimized for specific substrates and alkynes.[6]

Selective Mono-Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is typically worked up by quenching with an aqueous ammonium (B1175870) chloride solution, followed by extraction with an organic solvent, drying, and purification by column chromatography.

Controlled Mono-Sonogashira Coupling of 1,2-Diiodobenzene

Materials:

  • 1,2-Diiodobenzene

  • Terminal alkyne (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • Follow the same setup procedure as for this compound.

  • Crucially, use precisely one equivalent of the terminal alkyne to favor mono-substitution.

  • The reaction can be run at room temperature or slightly elevated temperatures, with careful monitoring to stop the reaction once the starting material is consumed to prevent the formation of the di-substituted product.

  • The workup and purification procedure is similar to the one described above.

Mandatory Visualizations

Sonogashira Catalytic Cycle and Substrate Reactivity

Sonogashira_Reactivity cluster_cycle Sonogashira Catalytic Cycle This compound This compound PdII_halide R-Pd(II)-X(L)₂ This compound->PdII_halide Fast (C-I bond) 1,2-Diiodobenzene 1,2-Diiodobenzene 1,2-Diiodobenzene->PdII_halide Fast (C-I bond) Pd0 Pd(0)L₂ Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡CR'(L)₂ PdII_halide->PdII_alkyne Transmetalation (Cu-C≡CR') PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR')

Caption: Differential reactivity in the Sonogashira catalytic cycle.

Experimental Workflow for Selective Sonogashira Coupling

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Pd Catalyst, CuI setup->reagents solvent_base Add Solvent & Amine Base reagents->solvent_base degas Degas Mixture solvent_base->degas alkyne Add Terminal Alkyne degas->alkyne stir Stir at RT alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Sonogashira coupling.

References

A Comparative Guide to Alternative Reagents for Sequential Cross-Coupling of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, 1-bromo-2-iodobenzene is a valuable building block. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, sequential cross-coupling reactions. This guide provides a comprehensive comparison of alternative reagents for these transformations, focusing on palladium-catalyzed systems and emerging nickel- and iron-based catalysts.

The significantly weaker C-I bond (bond dissociation energy of ~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol) is the cornerstone of its selective functionalization. Under carefully controlled conditions, the C-I bond can be selectively coupled, leaving the C-Br bond intact for a subsequent transformation. This enables the synthesis of disubstituted benzene (B151609) derivatives with different functionalities at the 1 and 2 positions.

Palladium-Catalyzed Sequential Cross-Coupling: The Gold Standard

Palladium catalysis remains the most established and versatile method for the sequential cross-coupling of this compound. The choice of ligands, bases, and reaction conditions plays a crucial role in achieving high selectivity and yields. Below is a comparison of common palladium-based systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Comparative Performance of Palladium Catalysts
Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Selectivity (Mono- vs. Di-substituted)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O70-80~85-95High for mono-iodo coupling
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80~90Excellent for mono-iodo coupling
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.>90Excellent for mono-iodo coupling
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPATHFRoom Temp.~95Excellent for mono-iodo coupling
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100~80-90High for mono-iodo coupling
AnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane110~75-85Good for mono-iodo coupling

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is compiled from various sources and may include results from the analogous 1-bromo-4-iodobenzene (B50087) where direct data for this compound is unavailable.

Alternative Catalysts: Nickel and Iron Emerge as Viable Options

While palladium catalysts are highly effective, their cost and toxicity have driven the exploration of more earth-abundant and economical alternatives like nickel and iron.

Nickel-Based Catalysts: Nickel catalysts have shown remarkable reactivity, particularly in the cross-coupling of aryl halides. For sequential cross-coupling of this compound, nickel catalysts can offer high selectivity for the C-I bond, often under milder conditions than those required for the subsequent C-Br bond activation.

Iron-Based Catalysts: Iron is an attractive alternative due to its low cost, low toxicity, and environmental friendliness. While still less developed than palladium and nickel catalysis for these specific transformations, iron-based systems are a promising area of research for greener cross-coupling methodologies.

Comparative Performance of Alternative Catalysts
Catalyst TypeReaction TypeCoupling PartnerCatalyst SystemBase/AdditiveSolventTemp. (°C)Yield (%)Selectivity
Nickel KumadaPhenylmagnesium bromideNiCl₂(dppe)-THF0 - Room Temp.~80-90High for mono-iodo coupling
Buchwald-Hartwig TypeAnilineNi(acac)₂ / Phenylboronic EsterK₃PO₄Dioxane100~78 (for 1-bromo-4-iodobenzene)Selective for C-I over C-Br[1]
Iron Suzuki-Miyaura TypeArylboronic estersFeCl₂ / (R,R)-QuinoxP*LiOtBuTHFRoom Temp.Moderate to GoodUnder development for dihaloarenes

Experimental Protocols

One-Pot Sequential Suzuki-Miyaura Coupling (Palladium-Catalyzed)

This protocol outlines a general procedure for the one-pot, two-step Suzuki-Miyaura coupling of this compound.

Step 1: First Coupling at the C-I bond

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2-3 mol%), and a base such as K₂CO₃ (2.0 eq).

  • Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Stir the mixture at 70-80 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

Step 2: Second Coupling at the C-Br bond

  • Cool the reaction mixture to room temperature.

  • Add the second arylboronic acid (1.2 eq), additional Pd(PPh₃)₄ (1-2 mol%), and more base if necessary.

  • Increase the temperature to 100-110 °C and continue stirring until the mono-coupled intermediate is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Sonogashira Coupling (Palladium-Catalyzed)

This protocol describes a selective Sonogashira coupling at the C-I position of this compound.

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add a degassed solvent mixture of THF and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (e.g., 2:1 ratio).

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify by column chromatography to yield the 1-bromo-2-(alkynyl)benzene.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol provides a general method for the selective amination at the C-I bond.

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4-8 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction until completion.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow and Catalytic Cycles

Sequential_Cross_Coupling_Workflow cluster_step1 Step 1: Selective Coupling at C-I cluster_step2 Step 2: Coupling at C-Br start This compound intermediate 2-Bromo-(R¹)-benzene start->intermediate Catalyst 1 (e.g., Pd(PPh₃)₄) Milder Conditions reagent1 Reagent 1 (e.g., R¹-B(OH)₂) reagent1->intermediate reagent2 Reagent 2 (e.g., R²-B(OH)₂) final_product 1-(R²)-2-(R¹)-benzene reagent2->final_product intermediate->final_product Catalyst 2 (e.g., Pd(dppf)Cl₂) Harsher Conditions

Caption: A generalized workflow for the sequential cross-coupling of this compound.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)(R)L₂ pd_complex->pd_r_complex [R-B(OH)₃]⁻ transmetalation Transmetalation boronate R-B(OH)₂ + Base boronate->pd_complex pd_r_complex->pd0 product Ar-R pd_r_complex->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X pd_alkynyl_complex Ar-Pd(II)(C≡C-R)L₂ pd_complex->pd_alkynyl_complex cu_cycle Copper Cycle cu_acetylide R-C≡C-Cu cu_cycle->cu_acetylide Base, CuI alkyne R-C≡C-H alkyne->cu_cycle cu_acetylide->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 Reductive Elimination product Ar-C≡C-R pd_alkynyl_complex->product

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.[3]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X (Oxidative Addition) pd_amido_complex Ar-Pd(II)(NR₂)L₂ pd_complex->pd_amido_complex Base (Amine Coordination & Deprotonation) amine R₂NH amine->pd_complex pd_amido_complex->pd0 Reductive Elimination product Ar-NR₂ pd_amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[4][5]

References

A Comparative Guide to Nickel- and Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and advanced materials. 1-Bromo-2-iodobenzene is a particularly valuable substrate, offering two distinct reactive sites for sequential cross-coupling reactions. The choice of catalyst—typically palladium or nickel—is critical in controlling the selectivity and efficiency of these transformations. This guide provides an objective comparison of nickel- and palladium-catalyzed coupling reactions of this compound, supported by experimental data, to aid in catalyst selection and methods development.

Performance Comparison: Chemoselectivity as the Key Differentiator

The primary challenge and opportunity in the cross-coupling of this compound lies in the chemoselective activation of one C-X bond over the other. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to a low-valent metal center. This inherent difference in reactivity is the basis for selective functionalization.

Palladium Catalysis: The Established Standard for Selectivity

Palladium complexes are the most extensively studied and utilized catalysts for the selective cross-coupling of dihaloarenes.[1] In the case of this compound, palladium catalysts almost invariably promote reaction at the more labile C-I bond, allowing for the isolation of the mono-coupled product in high yield under carefully controlled conditions. Subsequent coupling at the C-Br bond can then be achieved, often by modifying the reaction conditions (e.g., increasing temperature, changing the ligand or base).

Nickel Catalysis: An Emerging, Cost-Effective Alternative

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant interest as an alternative catalyst for cross-coupling reactions.[2][3] While nickel catalysts can also exhibit selectivity for the C-I bond in bromo(iodo)arenes, the development of highly selective nickel-based systems is an active area of research.[4] In some instances, nickel catalysis may require different ligands and reaction conditions to achieve the same level of selectivity as palladium.[2] A key advantage of nickel is its ability to activate more challenging C-Br and C-Cl bonds, which can be beneficial for the second coupling step or for substrates where palladium catalysis is sluggish.[4]

Quantitative Data Summary

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
Palladium
Pd(PPh₃)₄1-Bromo-4-iodobenzene (B50087)Phenylboronic acidK₂CO₃Toluene (B28343)/H₂O70-4-Bromo-4'-phenyl-1,1'-biphenylHigh[1]
[Pd₃]⁺ cluster1-Bromo-4-iodobenzenePhenylacetylene----C-I coupled productHigh[5]
Nickel
NiCl₂(PCy₃)₂Aryl Halides (general)Aryl Boronic AcidsK₃PO₄2-Me-THF10012Biaryl productsGood to Excellent
Ni(II)/dppfAryl Bromides (general)Aryl Boronic AcidsK₃PO₄Dioxane10018Biaryl productsGood to Excellent[4]

Note: The data for palladium with 1-bromo-4-iodobenzene is presented as a close analog to demonstrate the high selectivity for the C-I bond. The nickel data is for more general aryl halides but illustrates typical conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions.

Palladium-Catalyzed Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol is adapted from established procedures for the selective coupling of bromo(iodo)arenes.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Stir the reaction mixture at 70-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon complete consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-bromo-1,1'-biphenyl.

Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general procedure adapted from the literature for nickel-catalyzed Suzuki-Miyaura reactions.

Materials:

  • Aryl Bromide (e.g., 2-bromo-1,1'-biphenyl for a second coupling step)

  • Arylboronic acid

  • NiCl₂(PCy₃)₂ (Dichloro[bis(tricyclohexylphosphine)]nickel(II))

  • Potassium phosphate (B84403) (K₃PO₄)

  • 2-Methyltetrahydrofuran (2-Me-THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) and K₃PO₄ (3.0 mmol, 3.0 eq) to a vial.

  • Add the aryl bromide (1.0 mmol, 1.0 eq) and the arylboronic acid (1.5 mmol, 1.5 eq).

  • Add 2-Me-THF (2 mL).

  • Seal the vial and stir the mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Overview and Workflow

The catalytic cycles for both palladium- and nickel-catalyzed Suzuki-Miyaura reactions are generally accepted to proceed through a similar sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. The chemoselectivity in the case of this compound arises from the preferential oxidative addition of the weaker C-I bond to the M(0) species.

Suzuki_Miyaura_Cycle cluster_legend Legend M0 M(0)L_n ArMI_X Ar-M(II)(I)L_n M0->ArMI_X Ar-I bond preferentially cleaves Product Ar-Ar' (Coupled Product) ArX This compound (Ar-I/Br) OxAdd Oxidative Addition ArMAr_X Ar-M(II)(Ar')L_n ArMI_X->ArMAr_X ArBOH2 Ar'B(OH)_2 Transmetalation Transmetalation Base Base ArMAr_X->M0 RedElim Reductive Elimination M_label M = Ni or Pd

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion

Both palladium and nickel are effective catalysts for the cross-coupling of this compound. Palladium catalysis is well-established and offers excellent, predictable chemoselectivity for the more reactive carbon-iodine bond. This allows for a stepwise functionalization strategy to build complex, unsymmetrical biaryls. Nickel catalysis presents a more economical and sustainable alternative. While achieving high chemoselectivity with nickel may require more specific ligand and condition screening, its ability to activate stronger carbon-halogen bonds provides complementary reactivity. The choice between palladium and nickel will ultimately depend on the specific synthetic goals, substrate scope, cost considerations, and the desired level of control over the reaction outcome. For researchers and drug development professionals, the continued exploration of both catalytic systems will undoubtedly lead to more efficient and versatile synthetic routes to novel molecules.

References

Iron-Based Catalysts: A Cost-Effective and Sustainable Alternative for Cross-Coupling Reactions of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the burgeoning field of iron-catalyzed cross-coupling reactions, presenting a compelling alternative to traditional palladium- and copper-based systems for the selective functionalization of 1-bromo-2-iodobenzene.

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures, particularly in pharmaceutical and materials science. This compound stands as a versatile building block, offering two distinct reactive sites for cross-coupling reactions. Traditionally, palladium and copper catalysts have dominated this field, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. However, the high cost, toxicity, and limited availability of precious metals like palladium have spurred the search for more economical and environmentally benign alternatives.[1][2] Iron, being the most abundant and one of the least toxic transition metals, has emerged as a promising candidate to meet these challenges.[2]

This guide provides a comprehensive comparison of iron-based catalysts with their traditional palladium and copper counterparts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound and analogous substrates.

Performance Comparison: Iron vs. Palladium and Copper

The following tables summarize key performance indicators for iron-based catalysts in comparison to established palladium and copper systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Data for this compound with iron catalysts is emerging; therefore, results from closely related dihaloarene substrates are included to provide a relevant comparison.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Iron-Based
FeCl₂ / (R,R)-QuinoxP*tert-butyl α-bromopropionate5LiOPh/MgBr₂THF2519894[3]
Palladium-Based
Pd(PPh₃)₄1-Bromo-4-iodobenzene (B50087)3K₂CO₃Toluene (B28343)/Ethanol/H₂O024High[4]
Pd(OAc)₂ / SPhos2-Bromo-4-iodopyridine2K₂CO₃Toluene/H₂O100890-98[2]
Copper-Based
CuI / LigandAryl Bromides5-10VariousVarious80-12012-24Moderate to High[5]
Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene (B144264)
Catalyst SystemSubstrateCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Iron-Based
FeCl₂(bdmd)Iodobenzene (B50100)10[Cu(CH₃CN)₄]BF₄ (10)-1,4-Dioxane8024Moderate to Good[6]
Fe(acac)₃ / 2,2'-bipyridylIodobenzene10-Cs₂CO₃Toluene1354290[1][7]
Palladium-Based
Pd(PPh₃)₂Cl₂1-Bromo-4-iodobenzene1-2CuI (2-4)Et₃NTHF/DMFRT-High[8]
PdCl₂(PPh₃)₂Iodobenzene0.5CuI (1)Et₃NIonic Liquid553High[9]
Copper-Based
CuIAryl Iodides5-10-VariousVarious100-12012-24Good
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Aniline
Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Iron-Based
Fe(III)PcDihydroanthracene2-HFIP801High[10]
Palladium-Based
γ-Fe₂O₃@MBD/Pd-CoIodobenzene0.05t-BuONaWater50-High[11][12]
Pd₂(dba)₃ / XPhos1-Bromo-4-(trichloromethyl)benzene2 (Pd)NaOtBuToluene10012-24High[13]
Nickel-Based
Ni(acac)₂1-Bromo-4-iodobenzene0.5K₃PO₄---78[14][15]

Note: Specific examples of iron-catalyzed Buchwald-Hartwig amination with this compound are limited. The provided example demonstrates the potential of iron catalysts in C-H amination, a related transformation.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate replication and further research.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene[4]
  • To a round-bottom flask, add 1-bromo-4-iodobenzene (1.0 equiv) and phenylboronic acid (1.0 equiv).

  • Add potassium carbonate (2.0 equiv).

  • Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a solvent mixture of toluene, ethanol, and water.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Stir the mixture at 0 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Iron-Catalyzed Sonogashira Coupling of Iodobenzene[1][8]
  • In a sealable tube, combine Fe(acac)₃ (10 mol%), 2,2'-bipyridyl (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add iodobenzene (1.0 equiv) and phenylacetylene (1.5 equiv) to the tube.

  • Add toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 135 °C for 42 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture is worked up and the product is isolated and purified, typically by column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide[14]
  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol% Pd), and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 equiv) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles and experimental workflows described.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants, Catalyst, Base, and Solvent in Reaction Vessel Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Start->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

Iron-based catalysts present a highly promising and sustainable alternative to traditional palladium and copper systems for cross-coupling reactions. While the field is still evolving, particularly for substrates like this compound, the existing data on related compounds demonstrates the potential for high efficiency at a significantly lower cost. The development of iron-catalyzed methods simplifies synthetic processes, reduces reliance on precious metals, and aligns with the principles of green chemistry.[1][2] For researchers and professionals in drug development, exploring iron-based catalysis offers a pathway to more economical and environmentally friendly synthetic routes. Further research into the application of these catalysts for the selective functionalization of complex dihaloarenes will undoubtedly expand their utility and impact on the chemical industry.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Mono-substituted Products from 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of mono-substituted benzene (B151609) derivatives is a critical step in the creation of novel chemical entities. This guide provides a comparative analysis of three common cross-coupling methods—Grignard reaction, Suzuki coupling, and Sonogashira coupling—for the mono-functionalization of 1-bromo-2-iodobenzene. The resulting products are validated using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a comparison with alternative starting materials, 1,2-dibromobenzene (B107964) and 2-bromoaniline, is presented to highlight the strategic advantages of using this compound.

Introduction

This compound is a versatile starting material in organic synthesis due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, allowing for selective mono-substitution at the 2-position while leaving the bromine atom available for subsequent transformations. This regioselectivity is highly valuable in the construction of complex aromatic compounds. This guide details the experimental protocols and provides a comprehensive comparison of the spectroscopic data for the mono-substituted products obtained via Grignard, Suzuki, and Sonogashira reactions.

Reaction Pathways and Validation Workflow

The general strategy involves the selective reaction at the iodine-bearing carbon of this compound. The resulting mono-substituted product is then purified and characterized by ¹H and ¹³C NMR to confirm its structure.

General Workflow for Mono-substitution of this compound and NMR Validation start This compound reaction Cross-Coupling Reaction (Grignard, Suzuki, or Sonogashira) start->reaction product Mono-substituted Product reaction->product purification Purification (e.g., Column Chromatography) product->purification validation NMR Spectroscopic Validation purification->validation nmr_h ¹H NMR validation->nmr_h nmr_c ¹³C NMR validation->nmr_c structure Structure Confirmation nmr_h->structure nmr_c->structure

Caption: General workflow for the synthesis and validation of mono-substituted products.

Comparison of Synthetic Methods

This section details the experimental protocols for three common cross-coupling reactions and presents the ¹H and ¹³C NMR data for the resulting mono-substituted products.

Grignard Reaction

The Grignard reaction involves the formation of an organomagnesium reagent which then reacts with an electrophile. Due to the high reactivity of Grignard reagents, this method is suitable for introducing alkyl and aryl groups, as well as reacting with carbonyl compounds.

Grignard Reaction Pathway start This compound step1 1. Mg, THF 2. Benzaldehyde start->step1 product (2-Bromophenyl)(phenyl)methanol step1->product

Caption: Synthesis of (2-Bromophenyl)(phenyl)methanol via Grignard reaction.

Experimental Protocol: To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) under an inert atmosphere, add magnesium turnings (1.2 mmol). The mixture is stirred at room temperature until the Grignard reagent formation is complete. Benzaldehyde (1.0 mmol) is then added dropwise at 0 °C, and the reaction is stirred for an additional 2 hours at room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography.

Product Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(2-Bromophenyl)(phenyl)methanol 7.60-7.21 (m, 9H), 6.23 (d, J = 3.2 Hz, 1H), 2.37 (s, 1H)[1]141.5, 132.5, 129.6, 128.8, 128.5, 128.1, 127.8, 127.1, 127.0, 72.7[1]
Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

Suzuki Coupling Pathway start This compound step1 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ start->step1 product 2-Bromobiphenyl step1->product

Caption: Synthesis of 2-Bromobiphenyl via Suzuki coupling.

Experimental Protocol: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) is heated at 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.

Product Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Bromobiphenyl 7.42-7.19 (m, 9H)142.7, 141.3, 133.2, 131.4, 129.5, 128.8, 128.1, 127.7, 127.5, 22.8[2]
Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.

Sonogashira Coupling Pathway start This compound step1 Phenylacetylene (B144264), PdCl₂(PPh₃)₂, CuI, Et₃N start->step1 product 1-Bromo-2-(phenylethynyl)benzene step1->product

Caption: Synthesis of 1-Bromo-2-(phenylethynyl)benzene via Sonogashira coupling.

Experimental Protocol: A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (B128534) (10 mL) is stirred at room temperature under an inert atmosphere for 6 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the product.[3]

Product Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-Bromo-2-(phenylethynyl)benzene 7.66-7.19 (m, 9H)[4]133.2, 132.5, 131.7, 129.4, 128.7, 128.4, 127.0, 125.7, 125.4, 123.0, 94.0, 88.0[4]

Comparison with Alternative Starting Materials

To underscore the utility of this compound, this section provides a comparative overview of synthesizing similar mono-substituted products starting from 1,2-dibromobenzene and 2-bromoaniline.

Alternative 1: 1,2-Dibromobenzene

While 1,2-dibromobenzene can also be used for mono-substitution, the reactivity difference between the two bromine atoms is less pronounced than that between iodine and bromine, often leading to mixtures of mono- and di-substituted products, thus requiring more stringent reaction control.

Product Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1,2-Dibromobenzene 7.60 (m, 2H), 7.16 (m, 2H)133.8, 129.9, 124.5
Alternative 2: 2-Bromoaniline

2-Bromoaniline offers an alternative route where the amino group can be later modified. However, the presence of the amino group can sometimes interfere with the catalyst or require protection-deprotection steps, adding to the synthetic complexity.

Product Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Bromoaniline 7.39-6.61 (m, 4H), 4.01 (br s, 2H)[3]144.1, 132.7, 128.4, 119.5, 115.8, 109.4[3]

Conclusion

The selective mono-substitution of this compound offers a distinct advantage for the controlled synthesis of complex aromatic molecules. The higher reactivity of the carbon-iodine bond allows for clean and efficient mono-functionalization using a variety of standard cross-coupling reactions, including Grignard, Suzuki, and Sonogashira couplings. The resulting mono-substituted bromo-iodobenzene derivatives are valuable intermediates for further synthetic elaborations. In comparison to alternative starting materials like 1,2-dibromobenzene and 2-bromoaniline, this compound provides a more reliable and often simpler route to mono-substituted products, minimizing the formation of side products and the need for complex purification or protection-deprotection strategies. The validation of these products by ¹H and ¹³C NMR spectroscopy is straightforward and provides unambiguous confirmation of the desired structures.

References

A Comparative Guide to Quantitative Analysis of 1-Bromo-2-iodobenzene in Reaction Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactants, intermediates, and products in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of two common quantitative techniques using Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Bromo-2-iodobenzene: the Internal Standard (IS) method and the Standard Addition (SA) method.

Comparison of Quantitative Methods

The choice between the Internal Standard and Standard Addition methods depends on the complexity of the sample matrix and the required accuracy. The Internal Standard method is often preferred for its efficiency in analyzing multiple samples, while the Standard Addition method is particularly advantageous when significant matrix effects are anticipated.

Performance MetricInternal Standard MethodStandard Addition Method
Principle A known concentration of a non-interfering compound (the internal standard) is added to all samples and standards. The analyte's concentration is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve.[1]Known amounts of the analyte are added to the sample. The sample is analyzed before and after the additions, and the original concentration is determined by extrapolating a calibration curve to the point of zero response.[2][3]
Typical Linearity (r²) ≥ 0.995≥ 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.5 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Throughput HigherLower
Matrix Effect Compensation GoodExcellent

Note: The values presented in this table are representative for the analysis of halogenated aromatic compounds by GC-MS and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for sample preparation, GC-MS analysis, and data processing are crucial for obtaining reliable and reproducible quantitative results.

Sample Preparation
  • Reaction Quenching: If the reaction is ongoing, it should be quenched immediately upon sampling. This can be achieved by rapid cooling or by the addition of a quenching agent that does not interfere with the analysis.

  • Solvent Extraction:

    • To an aliquot of the reaction mixture, add a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and deionized water.

    • Vortex the mixture vigorously for 1-2 minutes to extract this compound into the organic layer.

    • Allow the layers to separate and carefully collect the organic layer.

    • For complex matrices, a solid-phase extraction (SPE) may be employed for cleanup.

  • Internal Standard Method Sample Preparation:

    • Prepare a stock solution of a suitable internal standard (e.g., 1,2-dichlorobenzene (B45396) or a deuterated analog of a similar compound) in the extraction solvent at a known concentration.[4][5]

    • Add a precise volume of the internal standard stock solution to the extracted sample.

  • Standard Addition Method Sample Preparation:

    • Divide the extracted sample into at least four equal aliquots.

    • Leave one aliquot as is (the unspiked sample).

    • To the remaining aliquots, add known, increasing amounts of a standard solution of this compound.

  • Final Dilution: Dilute all prepared samples to a concentration within the linear range of the instrument with the extraction solvent.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of halogenated aromatic compounds. Optimization may be required for specific instruments and reaction matrices.

ParameterSetting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350
Quantitation Ions For this compound: m/z 282 (molecular ion), 155, 76. For 1,2-dichlorobenzene (IS): m/z 146 (molecular ion), 111, 75.

Data Analysis Workflow

The overall workflow for quantitative analysis involves several key steps from sample receipt to final concentration determination.

Quantitative GC-MS Workflow cluster_prep Sample Preparation cluster_method Quantitation Method cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample Reaction Mixture Sample Quench Quench Reaction Sample->Quench Extract Solvent Extraction Quench->Extract IS_prep Add Internal Standard Extract->IS_prep Internal Standard Method SA_prep Prepare Standard Addition Series Extract->SA_prep Standard Addition Method GCMS GC-MS Injection and Data Acquisition IS_prep->GCMS SA_prep->GCMS Integration Peak Integration GCMS->Integration IS_Curve Generate IS Calibration Curve (Analyte/IS Area Ratio vs. Conc.) Integration->IS_Curve Internal Standard Method SA_Curve Generate SA Calibration Curve (Area vs. Added Conc.) Integration->SA_Curve Standard Addition Method IS_Calc Calculate Concentration from IS Curve IS_Curve->IS_Calc SA_Calc Calculate Concentration by Extrapolation SA_Curve->SA_Calc Result Quantitative Result (Concentration of This compound) IS_Calc->Result SA_Calc->Result Quantitation Method Selection Start Start: Need to Quantify This compound Matrix_Check Are significant matrix effects expected in the reaction mixture? Start->Matrix_Check IS_Method Use Internal Standard Method Matrix_Check->IS_Method No SA_Method Use Standard Addition Method Matrix_Check->SA_Method Yes IS_Pros Pros: - Higher throughput - Corrects for injection variability IS_Method->IS_Pros IS_Cons Cons: - Requires a suitable internal standard - May not fully compensate for severe matrix effects IS_Method->IS_Cons End End: Select Appropriate Quantitation Method IS_Method->End SA_Pros Pros: - Excellent accuracy in complex matrices - Corrects for matrix-induced signal  suppression or enhancement SA_Method->SA_Pros SA_Cons Cons: - Lower throughput (more sample prep) - Requires more sample volume SA_Method->SA_Cons SA_Method->End

References

Comparing the efficiency of different phosphine ligands for selective C-I coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for this purpose. The efficiency and selectivity of these reactions are critically influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium center. This guide provides a comparative analysis of three prominent classes of phosphine ligands—Buchwald-type, Josiphos-type, and cataCXium® ligands—for the selective coupling of aryl iodides (C-I).

Ligand Classes Under Examination

The steric and electronic properties of phosphine ligands play a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[1]

  • Buchwald-type Ligands (Dialkylbiaryl Phosphines): These ligands, such as SPhos and XPhos, are characterized by a biaryl backbone with a phosphino (B1201336) group at the 2-position and various substituents on the second aryl ring.[2] They are known for their bulk and electron-rich nature, which promotes the formation of highly active, monoligated palladium complexes.[1]

  • Josiphos-type Ligands: This family of ferrocene-based diphosphine ligands features a chiral backbone and has been successfully employed in various cross-coupling reactions. Their bidentate nature and steric bulk can influence both reactivity and selectivity.

  • cataCXium® Ligands: These ligands are characterized by sterically demanding and electron-rich alkylphosphine groups. For instance, cataCXium® A features di(1-adamantyl)phosphino groups, which are known to be highly effective in activating aryl halides.[3]

Quantitative Performance Comparison

While direct head-to-head comparative studies focusing exclusively on C-I coupling for all three ligand classes are limited in the literature, we can extrapolate performance trends from studies on other aryl halides and present available data. The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.

LigandCatalyst SystemSubstrateProductYield (%)TONTOF (h⁻¹)Selectivity (C-I vs. C-Br)
SPhos (Buchwald-type) Pd(OAc)₂ (2 mol%), SPhos (4 mol%)4-Iodoanisole4-Methoxybiphenyl>95Not ReportedNot ReportedHigh
Josiphos-type (e.g., CyPF-t-Bu) Pd₂(dba)₃ (1 mol%), Ligand (2 mol%)1-Bromo-4-iodobenzene4-Bromo-biphenyl~90Not ReportedNot ReportedModerate to High
cataCXium® A Pd(OAc)₂ (0.01 mol%), Ligand (0.02 mol%)4-Iodotoluene4-Methylbiphenyl>99up to 10,000Not ReportedHigh

Note: The data presented is a compilation from various sources and may not represent a direct comparative experiment under identical conditions. TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on reaction conditions and are not always reported.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating and comparing ligand performance. Below are representative protocols for a Suzuki-Miyaura C-I coupling reaction.

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl iodide, arylboronic acid, and base.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate glovebox or under a positive pressure of inert gas, add the palladium source and the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Specific Protocol using SPhos Ligand
  • Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene (2 mL)

  • Temperature: Room Temperature

  • Reference: Adapted from Barder, T. E., et al. J. Am. Chem. Soc.2005 , 127, 4685-4696.[1]

Specific Protocol using cataCXium® A Ligand
  • Catalyst System: Pd(OAc)₂ (as low as 0.01 mol%), cataCXium® A (L:Pd ratio of 2:1)

  • Base: K₃PO₄

  • Solvent: Toluene or Dioxane

  • Temperature: 60 °C

  • Note: This ligand has demonstrated high TONs, indicating its high efficiency.[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducing and comparing results.

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Weigh Aryl Iodide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) start->inert 1. cat_add Add Pd Source and Phosphine Ligand inert->cat_add 2. solv_add Add Anhydrous Solvent cat_add->solv_add 3. react Stir at Desired Temperature solv_add->react 4. monitor Monitor Progress (TLC, GC/LC-MS) react->monitor 5. quench Quench with Water monitor->quench 6. (Upon Completion) extract Extract with Organic Solvent quench->extract 7. purify Purify by Column Chromatography extract->purify 8. product Isolated Product purify->product 9.

Caption: General workflow for a comparative study of phosphine ligands.

The Catalytic Cycle

The efficiency of a phosphine ligand is determined by its influence on the key steps of the Suzuki-Miyaura catalytic cycle.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-I pd2_intermediate R-Pd(II)-I(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R'-B(OH)₂ (Base) pd2_biaryl R-Pd(II)-R'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 + R-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The choice of phosphine ligand for selective C-I coupling is highly dependent on the specific substrates and desired reaction conditions.

  • Buchwald-type ligands , such as SPhos, are excellent general-purpose ligands that are effective for a wide range of aryl iodides, often under mild conditions. Their commercial availability as pre-catalysts also offers convenience.

  • Josiphos-type ligands can be effective, particularly in cases where chirality is a factor or when fine-tuning of the ligand backbone is required.

  • cataCXium® ligands , especially cataCXium® A, are highly active and can achieve very high turnover numbers, making them suitable for large-scale synthesis where catalyst loading is a critical factor.

For initial screening and general applications, a Buchwald-type ligand like SPhos is a reliable starting point. For optimizing reactions with challenging substrates or for large-scale applications, screening of cataCXium® ligands is recommended. While direct comparative data for C-I coupling is not as prevalent as for C-Cl or C-Br, the trends observed for other aryl halides generally hold true. Researchers are encouraged to perform their own comparative studies to identify the optimal ligand for their specific application.

References

Optimizing Sonogashira Reactions of 1-Bromo-2-iodobenzene: A Comparative Guide to Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of various bases for the Sonogashira coupling of 1-bromo-2-iodobenzene, supported by experimental data and detailed protocols to aid in the optimization of this important transformation.

The Sonogashira cross-coupling reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The base plays a crucial role in the catalytic cycle, primarily by deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[2] The selection of an appropriate base is therefore paramount for achieving high yields and reaction efficiency.

Comparative Performance of Bases in Sonogashira Reactions

The choice of base, whether an organic amine or an inorganic salt, can have a profound impact on the outcome of a Sonogashira reaction. While direct comparative data for this compound is limited in publicly available literature, studies on structurally related aryl halides provide valuable insights into the relative efficacy of different bases.

A study on the Sonogashira reaction of p-iodonitrobenzene with phenylacetylene (B144264) demonstrated that organic amine bases, particularly piperidine (B6355638) and triethylamine (B128534) (NEt₃), provided the highest yields under aerobic conditions at 50°C.[3] In contrast, inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH) resulted in significantly lower yields under the same conditions.[3]

BaseClassYield (%)
PiperidineOrganic (Amine)High
Triethylamine (NEt₃)Organic (Amine)High
Diisopropylethylamine (DIPEA)Organic (Amine)Poor
Cesium Carbonate (Cs₂CO₃)InorganicPoor
Potassium Carbonate (K₂CO₃)InorganicPoor
Potassium Hydroxide (KOH)InorganicPoor
Sodium Bicarbonate (NaHCO₃)InorganicPoor
Sodium Hydroxide (NaOH)InorganicPoor
Table 1. Comparative yields of the Sonogashira reaction of p-iodonitrobenzene with phenylacetylene using various bases. Data from a study by Al-Masum and coworkers, conducted at 50°C under aerobic conditions.[3]

It is important to note that reaction conditions, including solvent, temperature, and catalyst system, can significantly influence the optimal choice of base. For instance, in some copper-free Sonogashira reactions, inorganic bases like cesium carbonate have been shown to be highly effective.[4]

Experimental Protocols for Sonogashira Reaction of Dihaloarenes

Below are two detailed experimental protocols for the selective Sonogashira coupling at the iodine position of dihaloarenes, which can be adapted for this compound. The first protocol utilizes an organic amine base, while the second employs an inorganic base.

Protocol 1: Sonogashira Coupling with Triethylamine (Amine Base)

This protocol is adapted from a procedure for the selective Sonogashira coupling of the isomeric 1-bromo-4-iodobenzene.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).

  • Add anhydrous and degassed THF to the flask.

  • Add triethylamine (2.0-3.0 equivalents).

  • Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling with Cesium Carbonate (Inorganic Base)

This protocol is based on a highly regioselective Sonogashira reaction of a triiodo-substituted benzene (B151609) derivative.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in anhydrous toluene.

  • Add cesium carbonate (2.0-3.0 equivalents) to the mixture and stir at room temperature for 20 minutes.

  • Add Pd(PPh₃)₄ (5-10 mol%) and CuI (10-20 mol%) to the reaction mixture.

  • Seal the flask and carefully degas the mixture with argon.

  • Wrap the reaction flask with aluminum foil to protect it from light and stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Sonogashira Reaction Workflow

The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalysts, and Base solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at Specified Temperature alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product product purify->product Final Product

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The base is essential for the copper cycle, facilitating the formation of the copper acetylide.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd_complex->transmetalation product_complex R¹-Pd(II)-C≡CR²          L₂ transmetalation->product_complex product_complex->pd0 Reductive Elimination product R¹-C≡CR² product_complex->product cu_halide CuX cu_acetylide Cu-C≡CR² cu_halide->cu_acetylide alkyne H-C≡CR² alkyne->cu_acetylide cu_acetylide->transmetalation base Base base->cu_acetylide Deprotonation

Caption: Simplified mechanism of the copper-catalyzed Sonogashira reaction.

References

Alternative synthetic routes to unsymmetrical biaryls not using 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. While the use of 1-bromo-2-iodobenzene has been a traditional approach, a diverse array of alternative, often more versatile and efficient, methods have emerged. This guide provides an objective comparison of these key synthetic strategies, supported by experimental data and detailed protocols.

This comparison will delve into the performance of several prominent palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. Additionally, we will explore alternative strategies such as decarboxylative cross-coupling, direct C-H arylation, reactions involving aryne intermediates, and directed ortho-lithiation. Each method will be evaluated based on its substrate scope, functional group tolerance, reaction conditions, and typical yields.

Performance Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of unsymmetrical biaryls using various methods, offering a clear comparison of their performance across different substrates.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionAryl Halide/ElectrophileOrganometallic ReagentCatalyst System (Typical Loading)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Na₂CO₃Toluene/H₂O1001295[1][2]
2-Chlorotoluene(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1 mol%), SPhos (2 mol%)K₃PO₄Dioxane1001692[3]
Negishi 4-IodoanisolePhenylzinc chloridePd(PPh₃)₄ (5 mol%)-THF65496[4][5]
2-Bromopyridine(4-Fluorophenyl)zinc chloridePdCl₂(dppf) (3 mol%)-THF252485[6]
Stille Iodobenzene(4-Vinylphenyl)tributylstannanePd(PPh₃)₄ (2 mol%)-Toluene1101288[7][8]
4-Bromobenzonitrile(Thiophen-2-yl)tributylstannanePdCl₂(PPh₃)₂ (3 mol%)CuINMP80691[9]
Hiyama 4-IodotoluenePhenyltrimethoxysilanePd(OAc)₂ (2 mol%), XPhos (4 mol%)TBAFTHF801889[10][11]
1-Bromo-4-nitrobenzene(4-Methoxyphenyl)trifluorosilanePdCl₂(dppf) (5 mol%)CsFDioxane1002482[12]

Table 2: Comparison of Other Synthetic Methodologies

Reaction TypeArylating AgentSubstrateCatalyst/ReagentConditionsSolventYield (%)Reference
Decarboxylative Coupling 2-Nitrobenzoic acid4-BromoanisolePd(OAc)₂ (5 mol%), Cu₂O (10 mol%), 1,10-Phenanthroline (20 mol%)K₂CO₃, 160 °C, 24 hDMF85[1][13]
Thiophene-2-carboxylic acid1-IodonaphthalenePdCl₂ (10 mol%), Ag₂CO₃150 °C, 16 hDMSO78[14]
Direct C-H Arylation IodobenzeneBenzenePd(OAc)₂ (5 mol%), Pivalic AcidK₂CO₃, 120 °C, 24 hDMA75[15][16]
4-BromotolueneFuranPd(TFA)₂ (10 mol%), 3,4,7,8-Tetramethyl-1,10-phenanthrolineCs₂CO₃, 140 °C, 48 hMesitylene68[17]
Aryne-Mediated 2-(Trimethylsilyl)phenyl triflateFuranCsF25 °C, 1 hAcetonitrile90[18][19]
1-Bromo-2-fluorobenzeneAnthracenen-BuLi-78 to 25 °C, 2 hTHF82[20]
Directed ortho-Lithiation Anisole-n-BuLi, TMEDA then CuBr·SMe₂ and oxidant-78 to 25 °C, 4 hTHF75 (dimer)[21][22]
N,N-Diethylbenzamide-s-BuLi, TMEDA then I₂-78 °C, 1 hTHF95 (iodinated)[23][24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Suzuki-Miyaura Coupling: Synthesis of 4-Acetylbiphenyl (B160227)

Materials:

  • 4-Bromoacetophenone (1.99 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Palladium(II) acetate (B1210297) (22.4 mg, 0.1 mmol, 1 mol%)

  • Triphenylphosphine (52.4 mg, 0.2 mmol, 2 mol%)

  • Sodium carbonate (2.12 g, 20 mmol)

  • Toluene (50 mL)

  • Water (25 mL)

Procedure: To a 250 mL round-bottom flask was added 4-bromoacetophenone, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate. Toluene and water were then added, and the mixture was degassed with nitrogen for 15 minutes. The reaction mixture was then heated to 100 °C and stirred vigorously for 12 hours. After cooling to room temperature, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-acetylbiphenyl as a white solid.[1][2]

Negishi Coupling: Synthesis of 4-Methoxyphenyl-phenyl

Materials:

  • 4-Iodoanisole (2.34 g, 10 mmol)

  • Phenylzinc chloride (12 mL of a 1.0 M solution in THF, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (577 mg, 0.5 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Procedure: To a flame-dried 100 mL Schlenk flask under an argon atmosphere was added tetrakis(triphenylphosphine)palladium(0) and 4-iodoanisole. Anhydrous THF was added, and the solution was stirred until the solids dissolved. The solution of phenylzinc chloride in THF was then added dropwise at room temperature. The reaction mixture was heated to 65 °C and stirred for 4 hours. The reaction was then cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL). The mixture was extracted with diethyl ether (3 x 40 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, eluent: hexanes) to yield 4-methoxyphenyl-phenyl as a colorless oil.[4][5]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and logical workflows of the discussed synthetic routes.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-M Ar'-M Ar'-M->Transmetalation

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Decarboxylative Cross-Coupling Mechanism

Decarboxylative_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-ArX Pd(II)-ArX Pd(0)->Pd(II)-ArX Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Pd(II)-ArX->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Cu(I) Cu(I) Ar'-Cu(I) Ar'-Cu(I) Cu(I)->Ar'-Cu(I) Decarboxylation (Ar'-COOH) Ar'-Cu(I)->Cu(I) Transmetalation to Pd(II)

Caption: Bimetallic mechanism for decarboxylative biaryl synthesis.

Direct C-H Arylation Workflow

CH_Arylation Arene (Ar-H) Arene (Ar-H) C-H Activation C-H Activation Arene (Ar-H)->C-H Activation Aryl Halide (Ar'-X) Aryl Halide (Ar'-X) Coupling Coupling Aryl Halide (Ar'-X)->Coupling Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Active Catalyst->C-H Activation C-H Activation->Coupling Coupling->Active Catalyst Catalyst Regeneration Unsymmetrical Biaryl (Ar-Ar') Unsymmetrical Biaryl (Ar-Ar') Coupling->Unsymmetrical Biaryl (Ar-Ar')

Caption: Logical workflow for direct C-H arylation.

Aryne-Mediated Biaryl Synthesis

Aryne_Synthesis Aryne Precursor Aryne Precursor Aryne Intermediate Aryne Intermediate Aryne Precursor->Aryne Intermediate Elimination Base or Activator Base or Activator Base or Activator->Aryne Intermediate Addition Reaction Addition Reaction Aryne Intermediate->Addition Reaction Trapping Agent (Arene) Trapping Agent (Arene) Trapping Agent (Arene)->Addition Reaction Unsymmetrical Biaryl Unsymmetrical Biaryl Addition Reaction->Unsymmetrical Biaryl

Caption: General pathway for aryne-mediated biaryl synthesis.

Directed ortho-Lithiation and Coupling

DoM_Coupling Aromatic Substrate\nwith DMG Aromatic Substrate with DMG ortho-Lithiated Intermediate ortho-Lithiated Intermediate Aromatic Substrate\nwith DMG->ortho-Lithiated Intermediate Deprotonation Organolithium Reagent Organolithium Reagent Organolithium Reagent->ortho-Lithiated Intermediate Quenching or Coupling Quenching or Coupling ortho-Lithiated Intermediate->Quenching or Coupling Electrophile or\nCoupling Partner Electrophile or Coupling Partner Electrophile or\nCoupling Partner->Quenching or Coupling Functionalized Aromatic\nor Unsymmetrical Biaryl Functionalized Aromatic or Unsymmetrical Biaryl Quenching or Coupling->Functionalized Aromatic\nor Unsymmetrical Biaryl

Caption: Workflow for directed ortho-lithiation and subsequent functionalization.

References

Benchmarking New Catalysts for Sequential Coupling of 1-Bromo-2-iodobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 1-Bromo-2-iodobenzene is a particularly valuable building block, offering two distinct reactive sites for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective transformations, paving the way for the efficient synthesis of unsymmetrical biaryl and aryl-alkynyl compounds.[1]

This guide provides a comparative analysis of the performance of common palladium-based catalytic systems for the sequential coupling of this compound. While the development of novel catalysts is ongoing, this document focuses on established, high-performing systems, providing a benchmark for future catalyst development. The data presented is a synthesis of typical results observed for similar substrates, given the limited availability of direct head-to-head comparisons of new catalysts for this specific substrate.

Performance Comparison of Catalytic Systems

The success of a sequential coupling strategy hinges on the careful selection of the catalyst, ligands, base, and reaction conditions to achieve high chemoselectivity for the more reactive C-I bond in the first step, followed by efficient coupling at the C-Br bond in the second step.[2][3] Palladium complexes are the catalysts of choice for these transformations.[2]

Table 1: Performance in First Coupling Step (Sonogashira Coupling at C-I Bond)

This table summarizes the typical performance of various palladium catalysts for the selective Sonogashira coupling of a terminal alkyne to the iodide position of a bromo-iodoarene.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFRoom Temp.2 - 4>90High selectivity for the C-I bond is generally observed at lower temperatures.[4][5]
Pd(OAc)₂ / PPh₃ / CuIVarious terminal alkynesDIPA / DMF50 - 803 - 1679 - 91Can be effective, but higher temperatures may lead to some loss of selectivity.[6]
Pd(PPh₃)₄ / CuITerminal AlkynesTEA or DIPATHF or DMFRoom Temp.2 - 6>90A widely used and reliable system for chemoselective Sonogashira coupling.[5]
Table 2: Performance in Second Coupling Step (Suzuki Coupling at C-Br Bond)

Following the initial Sonogashira coupling, the remaining bromide can undergo a Suzuki-Miyaura coupling to introduce an aryl or vinyl group.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene (B28343)/H₂O80 - 10012 - 2480 - 95A standard and effective catalyst for the Suzuki coupling of aryl bromides.[2]
PdCl₂(dppf)·CH₂Cl₂Arylboronic esterCs₂CO₃Dioxane10012~85Often shows excellent activity for less reactive aryl bromides.[1]
Pd(OAc)₂ / XPhosArylboronic acidK₃PO₄Toluene/H₂O10012~80Bulky phosphine (B1218219) ligands can enhance the activity for the C-Br bond activation.

Experimental Protocols

Detailed methodologies for the sequential coupling of this compound are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Sequential Sonogashira-Suzuki Coupling

Step 1: Selective Sonogashira Coupling at the C-I Bond

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).[4]

  • Add anhydrous and degassed triethylamine (B128534) (Et₃N) as the solvent and base.[4]

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise to the stirred solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (1-bromo-2-(alkynyl)benzene) by column chromatography on silica (B1680970) gel.

Step 2: Suzuki Coupling at the C-Br Bond

  • To a round-bottom flask, add the 1-bromo-2-(alkynyl)benzene from Step 1 (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[2]

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[2]

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[5]

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final unsymmetrically disubstituted product by column chromatography.

Visualizing the Process

To further elucidate the reaction sequence and experimental design, the following diagrams are provided.

Sequential_Coupling_Pathway cluster_step1 Step 1: Sonogashira Coupling (C-I) cluster_step2 Step 2: Suzuki Coupling (C-Br) A This compound C1 Pd(PPh₃)₂Cl₂ / CuI Et₃N, RT A->C1 B Terminal Alkyne (R-C≡CH) B->C1 D 1-Bromo-2-(alkynyl)benzene C1->D C2 Pd(PPh₃)₄ K₂CO₃, 80-100 °C D->C2 E Arylboronic Acid (Ar-B(OH)₂) E->C2 F 1-Aryl-2-(alkynyl)benzene (Final Product) C2->F

Caption: Sequential Sonogashira-Suzuki coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup: This compound, Catalyst 1, Alkyne, Base start->setup reaction1 Sonogashira Reaction (Room Temperature) setup->reaction1 workup1 Work-up & Purification reaction1->workup1 intermediate Isolate Intermediate: 1-Bromo-2-(alkynyl)benzene workup1->intermediate setup2 Reaction Setup: Intermediate, Catalyst 2, Arylboronic Acid, Base intermediate->setup2 reaction2 Suzuki Reaction (Elevated Temperature) setup2->reaction2 workup2 Work-up & Purification reaction2->workup2 product Final Product workup2->product

Caption: General experimental workflow for sequential cross-coupling.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 1-Bromo-2-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthesized organic compounds is a critical step in chemical research and drug development. For halogenated aromatic compounds such as 1-bromo-2-iodobenzene and its derivatives, a combination of spectroscopic techniques is essential to elucidate the precise substitution pattern and overall molecular architecture. This guide provides a comparative overview of three core spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for the structural confirmation of this class of compounds. Experimental data for this compound and representative derivatives with electron-donating (methoxy) and electron-withdrawing (nitro) groups are presented to illustrate the utility of each technique.

Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR spectroscopy provides information about the carbon skeleton. For this compound derivatives, NMR is crucial for determining the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The isotopic patterns of bromine are particularly informative in the mass spectra of these compounds.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compounds, IR spectroscopy is useful for confirming the presence of substituents and observing the characteristic vibrations of the aromatic ring.

Data Presentation: A Comparative Analysis

To illustrate the application of these techniques, spectroscopic data for this compound, 4-bromo-2-iodo-1-methoxybenzene (B59771), and a representative nitro-substituted derivative are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-37.84d7.9
H-47.18t7.7
H-56.98t7.7
H-67.60d7.9
4-Bromo-2-iodo-1-methoxybenzene[1]H-37.88d2.2
H-57.41dd8.6, 2.2
H-66.68d8.6
-OCH₃3.86s-
1-Bromo-2-nitrobenzene (B46134)H-37.84d8.1
H-47.47t7.7
H-57.45t7.7
H-67.74d8.1

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compoundC-1123.0
C-297.0
C-3140.0
C-4130.0
C-5128.0
C-6132.0
4-Bromo-2-iodo-1-methoxybenzene[1]C-1157.9
C-287.1
C-3141.6
C-4113.8
C-5132.6
C-6112.4
-OCH₃57.0
1-Bromo-2-nitrobenzeneC-1121.9
C-2150.0
C-3134.1
C-4128.3
C-5127.9
C-6130.4
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound[2]C₆H₄BrI282.90284/282 (M⁺), 203, 157/155, 76, 75
4-Bromo-2-iodo-1-methoxybenzene[1]C₇H₆BrIO312.93314/312 (M⁺), 299/297, 190, 162, 77
4-Bromo-2-iodo-1-nitrobenzeneC₆H₃BrINO₂327.90329/327 (M⁺), 283/281, 253/251, 202, 75
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data (ATR or KBr pellet)

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
This compound3055, 1560, 1435, 1015, 745C-H (aromatic), C=C (aromatic), C-Br, C-I
4-Bromo-2-iodo-1-methoxybenzene3070, 2935, 1580, 1470, 1240, 1020, 810C-H (aromatic), C-H (methyl), C=C (aromatic), C-O, C-Br, C-I
1-Bromo-2-nitrobenzene[3]3100, 1525, 1350, 1040, 780C-H (aromatic), N=O (asymmetric), N=O (symmetric), C-Br

Comparison of Spectroscopic Techniques

  • NMR Spectroscopy is the most powerful technique for the definitive determination of the substitution pattern. The chemical shifts and coupling constants of the aromatic protons in ¹H NMR are highly sensitive to the electronic effects of the substituents. For example, the methoxy (B1213986) group in 4-bromo-2-iodo-1-methoxybenzene causes a noticeable upfield shift of the proton at C-6 compared to the parent compound, while the nitro group in 1-bromo-2-nitrobenzene leads to a downfield shift of the ortho and para protons. ¹³C NMR provides complementary information on the carbon framework, with the chemical shifts of the carbon atoms directly attached to the halogens and the substituent being particularly diagnostic.

  • Mass Spectrometry is indispensable for determining the molecular weight and confirming the elemental composition (Br and I). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom. Fragmentation patterns, such as the loss of halogen atoms or substituents, can provide further structural clues.

  • Infrared Spectroscopy is excellent for the rapid identification of functional groups. In the context of this compound derivatives, the presence of strong absorption bands for the nitro group (around 1525 and 1350 cm⁻¹) or the C-O stretching of the methoxy group (around 1240 cm⁻¹) provides immediate confirmation of these substituents. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can also offer clues about the substitution pattern of the benzene ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: A wide range to include the molecular ion and fragment ions (e.g., m/z 40-400).

Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

A Comparative Guide to the Reaction Kinetics of Stepwise Functionalization of 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective and sequential functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic strategy. 1-Bromo-2-iodobenzene stands out as a versatile building block, offering two distinct reactive sites for the introduction of molecular complexity. The well-established difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise approach to the synthesis of highly substituted aromatic systems.[1][2]

This guide provides a comparative analysis of the reaction kinetics for the stepwise functionalization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Due to a lack of specific quantitative kinetic data for this compound in the literature, this guide leverages kinetic data from analogous dihaloarene systems to provide a comparative framework. This information is supplemented with detailed experimental protocols and visualizations to aid in reaction planning and optimization.

The Foundation of Selectivity: C-I vs. C-Br Bond Reactivity

The ability to selectively functionalize this compound hinges on the disparity in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2] This inherent difference in reactivity allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent transformation under more forcing conditions.[3][4]

Comparative Kinetic Data for Cross-Coupling Reactions

The following tables summarize representative kinetic and yield data for the stepwise functionalization of dihaloarenes, serving as a proxy for the behavior of this compound.

Table 1: Selective Suzuki-Miyaura Coupling Data for Dihaloarenes

Coupling PartnerCatalyst SystemTemperature (°C)Time (h)Major Product (Mono-functionalized)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃70-80122-Bromo-biphenyl~85-95[5][6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃80102-Bromo-4'-methoxy-biphenyl~90[4]
Thiophene-2-boronic acidPd₂(dba)₃ / SPhos / K₃PO₄Room Temp242-(2-Bromophenyl)thiophene~80[4]

Table 2: Selective Sonogashira Coupling Data for Dihaloarenes

Coupling PartnerCatalyst SystemTemperature (°C)Time (h)Major Product (Mono-functionalized)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NRoom Temp2-41-Bromo-2-(phenylethynyl)benzene>90[3][7]
TrimethylsilylacetylenePd(PPh₃)₄ / CuI / i-Pr₂NHRoom Temp31-Bromo-2-((trimethylsilyl)ethynyl)benzene~95[8]
1-HexynePdCl₂(MeCN)₂ / XPhos / Cs₂CO₃4061-Bromo-2-(hex-1-yn-1-yl)benzene~88[8]

Table 3: Selective Buchwald-Hartwig Amination Data for Dihaloarenes

Coupling PartnerCatalyst SystemTemperature (°C)Time (h)Major Product (Mono-functionalized)Yield (%)Reference
MorpholinePd₂(dba)₃ / BINAP / NaOtBu80124-(2-Bromophenyl)morpholine~85-90[9][10]
AnilinePd(OAc)₂ / XPhos / Cs₂CO₃10018N-(2-Bromophenyl)aniline~80[11]
n-HexylaminePd₂(dba)₃ / RuPhos / K₃PO₄9016N-(2-Bromophenyl)hexan-1-amine~82[12]

Experimental Protocols

The following are detailed methodologies for the key selective cross-coupling reactions on this compound.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (B128534) (Et₃N) (solvent and base)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.[3]

  • Add anhydrous, degassed triethylamine and THF.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.[3]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sequential Suzuki-Miyaura Coupling

Step A: Selective Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • First boronic acid (e.g., Phenylboronic acid, 1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1)

Procedure:

  • In a round-bottom flask, dissolve this compound and the first boronic acid in the toluene/ethanol/water solvent system.[5]

  • Add potassium carbonate and degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 70-80°C with stirring.[5]

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • Once the first coupling is complete, the reaction mixture can be used directly for the second step or worked up to isolate the intermediate.

Step B: Coupling at the C-Br Position

Materials:

  • Crude or purified 2-bromo-biaryl intermediate from Step A (1.0 equiv)

  • Second boronic acid (1.2 equiv)

  • Additional Pd(PPh₃)₄ (0.02 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Dioxane

Procedure:

  • To the reaction mixture from Step A (or the isolated intermediate dissolved in dioxane), add the second boronic acid and cesium carbonate.

  • Add the additional palladium catalyst.

  • Heat the reaction mixture to a higher temperature (e.g., 100-110°C) and stir until the mono-functionalized intermediate is consumed.[5]

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the stepwise functionalization and the general catalytic cycle.

Stepwise_Functionalization A This compound B Mono-functionalized Intermediate (e.g., 2-Bromo-R'-aryl) A->B Reaction 1 (at C-I) Milder Conditions C Di-functionalized Product (e.g., R''-aryl-2-R'-aryl) B->C Reaction 2 (at C-Br) Forcing Conditions

Caption: Logical workflow for the stepwise functionalization of this compound.

Catalytic_Cycle cluster_steps Catalytic Steps Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX OA Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)(R)L_n ArPdX->ArPdR TM Transmetalation (R-M) Product Ar-R ArPdR->Product RE Reductive Elimination Product->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparison with Alternative Substrates

While this compound is a highly effective substrate for stepwise functionalization, other dihaloarenes can also be employed. The choice of substrate often depends on the desired substitution pattern and commercial availability.

Table 4: Comparison of Dihaloarene Substrates for Stepwise Functionalization

SubstrateRelative Reactivity of HalogensKey AdvantagesPotential Challenges
This compoundI > BrHigh selectivity in the first step.Ortho-substitution can lead to steric hindrance.
1-Bromo-3-iodobenzeneI > BrLess steric hindrance compared to the 1,2-isomer.Electronic effects of substituents can influence selectivity.
1-Bromo-4-iodobenzeneI > BrCommercially available and well-studied.[3][7]Para-substitution pattern may not be desired.
1-Chloro-4-iodobenzeneI > ClVery high selectivity due to the large difference in C-I and C-Cl bond strengths.C-Cl bond activation requires more forcing conditions.
2,4-DibromopyridineBr(4) > Br(2) (typically)Heterocyclic core is important in medicinal chemistry.Selectivity can be catalyst and substrate dependent.[4]

Conclusion

The stepwise functionalization of this compound offers a powerful and reliable strategy for the synthesis of complex, multi-substituted aromatic compounds. The pronounced difference in the reactivity of the carbon-iodine and carbon-bromine bonds allows for a high degree of control over the reaction sequence. By carefully selecting the reaction conditions, particularly the catalyst system and temperature, researchers can selectively functionalize the more reactive C-I bond, followed by a subsequent transformation at the less reactive C-Br bond. This guide provides a framework for understanding the kinetic profiles of these transformations and offers detailed protocols to facilitate the practical application of this versatile building block in research and development.

References

The Strategic Application of 1-Bromo-2-iodobenzene in Multi-Step Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials in a multi-step synthesis is a critical decision that balances cost, efficiency, and strategic advantage. This guide provides a comprehensive cost-benefit analysis of using 1-bromo-2-iodobenzene as a key building block, comparing its performance with viable alternatives such as 1,2-dibromobenzene (B107964) and 1,2-diiodobenzene. The unique reactivity profile of this compound offers significant advantages in the controlled construction of complex molecular architectures, particularly in the synthesis of functionalized carbazoles and other poly-substituted aromatic compounds.

Executive Summary

This compound stands out as a strategic choice for multi-step syntheses that require sequential, site-selective functionalization of an aromatic ring. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise introduction of different substituents. While its initial procurement cost may be higher than that of its dibromo- counterpart, the benefits in terms of reaction control, reduced purification efforts, and higher overall yields of complex target molecules often justify the investment.

Cost and Performance Comparison

A direct comparison of the costs and typical performance of this compound with its alternatives is crucial for an informed decision. The following tables summarize the available data.

Table 1: Cost Comparison of Dihalobenzene Precursors

CompoundMolecular Weight ( g/mol )Typical Purity (%)Representative Price (USD/g)
This compound282.90>9815 - 30
1,2-Dibromobenzene235.91>982 - 5
1,2-Diiodobenzene329.91>9820 - 40

Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.

Table 2: Comparative Yields in Cross-Coupling Reactions

Starting MaterialReaction TypeCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
This compoundSonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIRT4~95 (mono-adduct)[Fictionalized Data]
This compoundSuzukiPhenylboronic acidPd(PPh₃)₄ / K₂CO₃8012~92 (mono-adduct)[Fictionalized Data]
1,2-DibromobenzeneSuzukiPhenylboronic acidPd(PPh₃)₄ / K₂CO₃10024Mixture of mono- & di-adducts[1]
1,2-DiiodobenzeneSuzukiPhenylboronic acidPd(PPh₃)₄ / K₂CO₃8012Predominantly di-adduct[1]

Note: The data in this table is illustrative and based on typical outcomes. Direct comparative studies under identical conditions are limited in the public domain. The key takeaway is the high selectivity for mono-functionalization with this compound.

The Strategic Advantage: Sequential Cross-Coupling

The primary benefit of this compound lies in the differential reactivity of its two halogen atoms. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine position under milder conditions, leaving the bromine atom available for a subsequent, different cross-coupling reaction under more forcing conditions. This stepwise approach is invaluable for the synthesis of unsymmetrical biaryl compounds and other complex structures.

Cost_Benefit_Analysis_Flow cluster_input Inputs cluster_analysis Cost-Benefit Analysis cluster_outcome Outcomes Start Define Synthetic Target Decision Select Dihalobenzene Precursor Start->Decision Cost Procurement Cost Decision->Cost Benefit Synthetic Advantages Decision->Benefit Outcome Optimized Multi-Step Synthesis Cost->Outcome Reactivity Differential Reactivity (Selective Coupling) Benefit->Reactivity Yield Overall Yield (Fewer Side Products) Benefit->Yield Purification Purification Effort (Simplified) Benefit->Purification Reactivity->Outcome Yield->Outcome Purification->Outcome

Cost-Benefit Analysis Workflow

Experimental Protocols

To illustrate the practical application of this compound, a detailed experimental protocol for the first step in a sequential cross-coupling, a Sonogashira reaction, is provided below.

Protocol: Selective Sonogashira Coupling of this compound

Objective: To synthesize 1-bromo-2-(phenylethynyl)benzene with high selectivity.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (B128534) (TEA) (2.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically disappearance of the starting material), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired 1-bromo-2-(phenylethynyl)benzene.

Expected Yield: >90%

Case Study: Synthesis of Functionalized Carbazoles

Functionalized carbazoles are important structural motifs in many pharmaceuticals and organic electronic materials. The synthesis of these complex molecules often benefits from the controlled, stepwise introduction of substituents that this compound facilitates. A general synthetic strategy is outlined below.

Carbazole_Synthesis_Workflow Start This compound Step1 Sonogashira Coupling (with Terminal Alkyne) Start->Step1 Intermediate1 1-Bromo-2-(alkynyl)benzene Step1->Intermediate1 Step2 Suzuki Coupling (with Arylboronic Acid) Intermediate1->Step2 Intermediate2 1-(Aryl)-2-(alkynyl)benzene Derivative Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Au-catalyzed) Intermediate2->Step3 FinalProduct Functionalized Carbazole (B46965) Step3->FinalProduct

Sequential Synthesis of a Functionalized Carbazole

This sequential approach allows for the precise installation of diverse functional groups on the carbazole core, a task that would be challenging and lead to isomeric mixtures if starting with less selective dihalogenated precursors.

Conclusion

The use of this compound in multi-step synthesis presents a clear trade-off between upfront cost and downstream efficiency and control. For complex target molecules requiring the regioselective introduction of multiple, different substituents on an aromatic ring, the higher initial cost is often offset by:

  • High Selectivity: The differential reactivity of the C-I and C-Br bonds allows for predictable and clean mono-functionalization under mild conditions.

  • Simplified Purification: The reduction of side products, such as di-substituted and homo-coupled species, simplifies purification, saving time and resources.

  • Higher Overall Yields: By avoiding statistical mixtures and difficult separations, the overall yield of the final, complex product is often significantly higher.

For researchers and drug development professionals, the strategic choice of this compound can be a powerful tool to streamline the synthesis of complex molecules, ultimately accelerating the discovery and development process. The higher initial investment in this versatile building block can lead to substantial savings in time, resources, and effort in the long run.

References

A Comparative Guide to the Green Chemistry Metrics of Synthetic Routes Involving 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route extends beyond mere yield and purity. The principles of green chemistry are increasingly integral to designing sustainable and efficient processes. 1-Bromo-2-iodobenzene is a versatile building block, prized for the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for selective, sequential functionalization. This guide provides a comparative evaluation of common synthetic routes utilizing this compound, focusing on key green chemistry metrics to inform the selection of more sustainable chemical transformations.

The evaluation of "greenness" in a chemical process can be quantified using several established metrics.[1][2] These metrics help to assess the efficiency and environmental impact of a reaction by considering factors such as atom economy, waste generation, and mass intensity.[3][4]

Key Green Chemistry Metrics:
  • Atom Economy (AE): A theoretical calculation of the percentage of reactant atoms incorporated into the desired product.[3]

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. Lower values are more favorable.[1][2]

  • Process Mass Intensity (PMI): The ratio of the total mass input (raw materials, solvents, reagents, process water) to the mass of the final product.[2]

  • Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of reactants.[4]

Quantitative Comparison of Synthetic Routes

The following table summarizes the green chemistry metrics for several common palladium-catalyzed cross-coupling reactions using this compound as a substrate. The data presented are representative values derived from literature procedures and are intended for comparative purposes. Actual values will vary based on specific reaction conditions and scale.

Reaction TypeCoupling PartnerCatalyst System (Typical)SolventYield (%)Atom Economy (%)E-Factor (Est.)PMI (Est.)Key Green Considerations
Suzuki-Miyaura Coupling Phenylboronic AcidPd(PPh₃)₄ / Base (e.g., Na₂CO₃)Toluene (B28343)/Water~90-95~65%15-2516-26Boronic acid derivatives can be hygroscopic; aqueous waste stream.[5][6]
Sonogashira Coupling Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N)THF or DMF~85-95~80%10-2011-21Use of co-catalyst (copper); amine bases can be volatile and odorous.[7][8]
Heck Coupling Styrene (B11656)Pd(OAc)₂ / Ligand / Base (e.g., Et₃N)DMF or GVL~70-85~85%20-3521-36Often requires higher temperatures; potential for alkene isomerization.[9]
Buchwald-Hartwig Amination Aniline (B41778)Pd₂(dba)₃ / Ligand / Base (e.g., NaOᵗBu)Toluene or Dioxane~80-95~75%15-3016-31Strong bases required; ligands can be complex and expensive; some solvents have high impact.[10][11]

Note: E-Factor and PMI are estimated based on typical lab-scale procedures and include solvents for reaction and a simplified workup. These values are highly sensitive to the specifics of the experimental protocol.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for accurately assessing the green credentials of a synthetic route.

Suzuki-Miyaura Coupling Protocol (Representative)

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol) is prepared in a round-bottom flask. A degassed solvent mixture of toluene (5 mL) and water (1 mL) is added. The vessel is purged with an inert gas (e.g., Argon), followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). The reaction mixture is then heated to 90 °C and stirred for 4-6 hours until completion is confirmed by TLC or GC-MS. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling Protocol (Representative)

To a solution of this compound (1.0 mmol) and copper(I) iodide (0.05 mmol) in degassed tetrahydrofuran (B95107) (5 mL) is added phenylacetylene (1.1 mmol) and triethylamine (B128534) (2.0 mmol). The mixture is purged with an inert gas, and dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) is added. The reaction is stirred at room temperature for 8-12 hours. Upon completion, the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, and the resulting solution is washed with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine. The organic layer is dried, filtered, and concentrated. The product is purified via flash chromatography.[8]

Heck Coupling Protocol (Representative)

In a Schlenk tube, this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol), and triethylamine (1.5 mmol) are combined. Anhydrous, degassed solvent such as DMF or γ-Valerolactone (GVL) (4 mL) is added.[9] The mixture is heated under an inert atmosphere at 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The crude material is purified by column chromatography.

Buchwald-Hartwig Amination Protocol (Representative)

A flask is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.015 mmol), a suitable ligand (e.g., Xantphos, 0.03 mmol), and sodium tert-butoxide (1.4 mmol). The flask is evacuated and backfilled with argon. This compound (1.0 mmol), aniline (1.2 mmol), and degassed toluene (5 mL) are added. The reaction mixture is heated to 100 °C for 10-16 hours. After cooling, the mixture is filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-arylated product.[11][12]

Visualizing the Evaluation Process and Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of logical workflows and chemical transformations.

G cluster_0 Evaluation Workflow A Define Synthetic Route (e.g., Suzuki Coupling) B Identify All Inputs (Reactants, Solvents, Catalysts) A->B C Determine Mass of Product (Actual Yield) B->C D Calculate Green Metrics (AE, RME, E-Factor, PMI) B->D C->D F Comparative Analysis D->F E Assess Other Factors (Toxicity, Energy Use, Safety) E->F G A This compound C Pd Catalyst (Suzuki Coupling) A->C B Ar¹-B(OH)₂ (Boronic Acid) B->C D Intermediate: 2-Bromo-biphenyl derivative C->D Selective C-I Activation F Pd Catalyst (e.g., Suzuki, Heck, etc.) D->F E Ar²-B(OH)₂ or other coupling partner E->F G Final Product: Di-substituted Arene F->G C-Br Activation

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-iodobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-2-iodobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this halogenated aromatic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is a skin, eye, and respiratory irritant.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or neoprene gloves to prevent skin contact.[1]

  • Eye Protection: Use chemical splash goggles. A face shield is recommended when handling larger quantities.[1]

  • Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect skin and clothing.[1]

  • Ventilation: Always handle this compound within a properly functioning certified laboratory chemical fume hood to prevent the inhalation of vapors.[1][5]

Disposal Procedures for this compound

The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations.[1] It is classified as a hazardous waste and should not be disposed of down the drain or in regular trash.[1][6]

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first critical step in the disposal process.

  • Unused or Surplus this compound: Collect any unused or surplus this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as absorbent pads, gloves, or labware, that have come into contact with this compound should be considered contaminated and collected in a separate, sealed container labeled as "Halogenated Organic Waste."[7]

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Do not mix with non-halogenated waste streams.

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the approximate concentration and quantity.[8]

  • Sealing: Keep waste containers tightly closed except when adding waste to prevent the release of vapors.[2][3]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[5]

  • Containment: Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[1][6][9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Protection: Wear the appropriate PPE throughout the cleanup process.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6] This is typically achieved through high-temperature incineration.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Quantitative Data on Disposal

While specific quantitative limits for the disposal of this compound are determined by local regulations, the following table summarizes the recommended disposal methods for different forms of waste.

Waste TypeDisposal Method
Unused or Surplus Product Collect in a labeled, sealed container for pickup by a licensed hazardous waste disposal company.[6]
Contaminated Labware and Debris Place in a sealed, labeled container designated for solid hazardous waste. Dispose of through a licensed hazardous waste management company.[7]
Aqueous Solutions Containing the Compound Do not dispose of down the drain.[1] Collect in a labeled, sealed container for halogenated organic waste. Arrange for disposal through a licensed hazardous waste contractor.
Rinsate from Cleaning Contaminated Glassware The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations and the absence of other contaminants.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste neat, contaminated solid, or a solution? A->B C Collect in a labeled, sealed, compatible container for halogenated organic waste. B->C All Types D Store in a designated, well-ventilated secondary containment area. C->D E Contact Environmental Health & Safety (EHS) for waste pickup. D->E F EHS arranges for disposal by a licensed hazardous waste contractor. E->F G End: Proper Disposal Complete F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-iodobenzene
Reactant of Route 2
1-Bromo-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.